Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h6,14H,4-5,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAVZFXRZLNPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CCO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626709 | |
| Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198892-80-7 | |
| Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
This guide provides a comprehensive overview of the synthesis of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles, potential challenges, and optimization strategies.
Introduction
This compound (CAS No. 198892-80-7) is a key intermediate in the synthesis of a variety of biologically active molecules.[1] The piperidine scaffold is a prevalent motif in many pharmaceuticals, and the exocyclic ethylidene alcohol functionality offers a versatile handle for further chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability during synthetic manipulations and allows for facile deprotection under acidic conditions, making it an ideal precursor for the introduction of diverse substituents at the nitrogen atom in later stages of a synthetic sequence.
Synthetic Strategy: The Wittig Reaction
The most common and efficient method for the synthesis of this compound is the Wittig reaction. This Nobel Prize-winning reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[2][3][4]
The retrosynthetic analysis of the target molecule points to the disconnection of the exocyclic double bond, leading to two key starting materials: N-Boc-4-piperidone and a C2-phosphorus ylide bearing a hydroxyl group.
Core Reaction Scheme:
The overall transformation involves the reaction of N-Boc-4-piperidone with a phosphorus ylide generated in situ from (2-hydroxyethyl)triphenylphosphonium bromide.
Figure 1: Overall Synthetic Scheme
Caption: General schematic of the Wittig reaction for the synthesis of the target compound.
Mechanistic Insights
The Wittig reaction proceeds through a well-established mechanism involving the formation of a betaine intermediate and a subsequent oxaphosphetane ring, which then collapses to form the desired alkene and triphenylphosphine oxide.
-
Ylide Formation: The reaction is initiated by the deprotonation of the α-carbon of the (2-hydroxyethyl)triphenylphosphonium bromide by a strong base, such as n-butyllithium or sodium hydride, to generate the nucleophilic phosphorus ylide.
-
Nucleophilic Attack: The ylide then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone, leading to the formation of a zwitterionic betaine intermediate.
-
Oxaphosphetane Formation: The betaine undergoes a rapid ring-closure to form a four-membered oxaphosphetane intermediate.
-
Alkene Formation: The oxaphosphetane is unstable and spontaneously decomposes in an irreversible step to yield the final alkene product and the highly stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for this reaction.
Figure 2: Mechanism of the Wittig Reaction
Caption: Stepwise mechanism of the Wittig reaction.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound. This protocol is based on established methods for similar Wittig reactions.[2][3][5]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| (2-hydroxyethyl)triphenylphosphonium bromide | 7237-34-5 | 387.25 | 1.2 |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |
| N-Boc-4-piperidone | 79099-07-3 | 199.25 | 1.0 |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | - |
| Ethyl acetate | 141-78-6 | 88.11 | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |
Step-by-Step Procedure
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (2-hydroxyethyl)triphenylphosphonium bromide (1.2 mmol).
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a color change.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve N-Boc-4-piperidone (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~5.25 (t, 1H, =CH), 4.20 (t, 2H, -CH₂OH), 3.45 (t, 4H, piperidine-H), 2.30 (m, 4H, piperidine-H), 1.45 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~154.9 (-COO-), 140.1 (=C), 120.5 (=CH), 79.5 (-C(CH₃)₃), 60.5 (-CH₂OH), 45.0 (piperidine-C), 35.0 (piperidine-C), 28.4 (-C(CH₃)₃).
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Safety and Handling
-
Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere and away from any sources of ignition or moisture.
-
n-Butyllithium (if used): A pyrophoric liquid. Handle with extreme care under an inert atmosphere.
-
Anhydrous THF: A flammable liquid. Use in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Wittig reaction provides a reliable and efficient route for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture during ylide formation, is crucial for achieving high yields. The resulting product is a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery.
References
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. [Link]
-
19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
Sources
An In-depth Technical Guide to Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate. This versatile bifunctional molecule serves as a crucial building block in modern medicinal chemistry, offering a unique combination of a nucleophilic primary alcohol and a modifiable olefin, all attached to a piperidine scaffold. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions and straightforward deprotection, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This document delves into the practical aspects of its synthesis, detailed spectral analysis, characteristic reactivity, and its strategic implementation in drug development workflows.
Introduction: A Versatile Piperidine Building Block
This compound (CAS No. 198892-80-7) is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a 2-hydroxyethylidene group. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement provides two key reactive sites: a primary alcohol and an exocyclic double bond. The piperidine moiety itself is a prevalent scaffold in a vast array of FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions while being readily removable under acidic conditions, thus enabling a broad spectrum of synthetic transformations.
This guide will explore the fundamental chemical properties, outline robust synthetic protocols, provide detailed spectral characterization, and discuss the reactivity and strategic applications of this important synthetic intermediate.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties is paramount for the effective utilization of any chemical intermediate.
Physical Properties
| Property | Value | Source |
| CAS Number | 198892-80-7 | [1] |
| Molecular Formula | C₁₂H₂₁NO₃ | [1][2] |
| Molecular Weight | 227.30 g/mol | [1][2][3] |
| Appearance | Off-white to pale yellow solid or oil | General chemical supplier information |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General chemical knowledge |
Spectral Data
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ 5.3-5.5 ppm (m, 1H): Olefinic proton (=CH-CH₂OH).
-
δ 4.1-4.2 ppm (d, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
δ 3.4-3.6 ppm (m, 4H): Piperidine ring protons adjacent to the nitrogen atom.
-
δ 2.2-2.4 ppm (m, 4H): Piperidine ring protons adjacent to the ethylidene group.
-
δ 1.46 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.
-
δ 1.5-1.7 ppm (br s, 1H): Hydroxyl proton (-OH).
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
δ 154-155 ppm: Carbonyl carbon of the Boc group.
-
δ 130-135 ppm: Quaternary olefinic carbon of the piperidine ring.
-
δ 120-125 ppm: Olefinic methine carbon.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~60 ppm: Methylene carbon of the hydroxymethyl group.
-
δ ~40-45 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.
-
δ ~30-35 ppm: Methylene carbons of the piperidine ring.
-
δ 28.4 ppm: Methyl carbons of the tert-butyl group.
Expected IR (neat, cm⁻¹):
-
3400-3300 (broad): O-H stretching of the alcohol.
-
2975, 2930, 2860: C-H stretching of the alkyl groups.
-
1680-1700: C=O stretching of the Boc carbonyl group.
-
1640-1660: C=C stretching of the exocyclic double bond.
-
1160-1170: C-O stretching of the ester and alcohol.
Expected Mass Spectrometry (ESI+):
-
m/z 228.1594 [M+H]⁺: Calculated for C₁₂H₂₂NO₃⁺.
-
m/z 250.1413 [M+Na]⁺: Calculated for C₁₂H₂₁NNaO₃⁺.
-
m/z 172.1022 [M - C₄H₉O]⁺: Fragment corresponding to the loss of the tert-butoxy group.
Synthesis of this compound
The most logical and widely applicable synthetic route to this compound involves a two-step process starting from commercially available piperidin-4-one. This strategy leverages the robust and well-established Boc protection followed by an olefination reaction.
Figure 1: General synthetic workflow for the preparation of the target compound.
Step 1: Synthesis of N-Boc-4-piperidone
The initial step involves the protection of the secondary amine of piperidin-4-one. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and highly efficient method for this transformation.
Experimental Protocol:
-
To a solution of piperidin-4-one monohydrate hydrochloride (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 2.0 eq.).
-
Stir the resulting mixture at room temperature for 15 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) to the suspension.
-
Continue stirring at room temperature for 16 hours.
-
After the reaction is complete (monitored by TLC), perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-4-piperidone, which can often be used in the next step without further purification.
Causality of Experimental Choices:
-
Sodium bicarbonate: Acts as a base to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction.
-
THF/Water solvent system: Provides a biphasic medium that dissolves both the inorganic base and the organic starting materials, facilitating the reaction.
-
Room temperature: The reaction is typically efficient at ambient temperature, avoiding the need for heating or cooling.
Step 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the synthesis of α,β-unsaturated esters, which can then be reduced to the corresponding allylic alcohol. This approach offers excellent control over the geometry of the double bond and the byproducts are water-soluble, simplifying purification.
Figure 2: Horner-Wadsworth-Emmons approach to the target compound.
Experimental Protocol (Adapted from similar syntheses):
Step 2a: Horner-Wadsworth-Emmons Olefination
-
To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(2-ethoxycarbonylethylidene)piperidine-1-carboxylate.
Step 2b: Ester Reduction
-
Dissolve the α,β-unsaturated ester from the previous step (1.0 eq.) in anhydrous toluene and cool to -78 °C under an inert atmosphere.
-
Add diisobutylaluminium hydride (DIBAL-H, 2.5 eq., as a solution in toluene or hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
Sodium hydride: A strong, non-nucleophilic base ideal for deprotonating the phosphonate ester to generate the reactive carbanion.
-
DIBAL-H: A powerful reducing agent that can selectively reduce esters to primary alcohols, even at low temperatures, which helps to avoid side reactions with the double bond.
-
-78 °C: This low temperature is crucial for controlling the reactivity of DIBAL-H and preventing over-reduction or undesired side reactions.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.
Figure 3: Key reaction pathways of the title compound.
Reactions at the Hydroxyl Group
The primary alcohol is a versatile handle for further functionalization.
-
O-Alkylation/Acylation: The hydroxyl group can be readily alkylated with alkyl halides under basic conditions (e.g., NaH) or acylated with acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine. This allows for the attachment of various linkers or pharmacophores.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents such as Jones reagent (CrO₃/H₂SO₄).
Reactions of the Exocyclic Double Bond
The exocyclic alkene is susceptible to a range of addition reactions.
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will reduce the double bond to afford the corresponding saturated derivative, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.
-
Halogenation: The double bond can react with halogens (e.g., Br₂) or N-halosuccinimides to form di- or mono-halogenated piperidines.
-
Epoxidation: Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) will yield the corresponding spiro-epoxide.
Deprotection of the Boc Group
The Boc group can be easily removed under acidic conditions, unmasking the piperidine nitrogen for subsequent reactions.
-
Acidolysis: Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane or methanol efficiently removes the Boc group, yielding the corresponding ammonium salt. This is a common strategy in the final steps of a synthetic sequence.
Applications in Drug Discovery and Development
The structural features of this compound make it a valuable intermediate in the synthesis of various biologically active molecules. The piperidine core is a key component of numerous drugs, and the hydroxyethylidene moiety provides a convenient point for elaboration.
A notable example of the utility of related piperidine intermediates is in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[4][5] While not the exact intermediate, the synthesis of Vandetanib involves a Boc-protected piperidine methanol derivative, highlighting the importance of this class of compounds in accessing complex drug targets.
The dual functionality of the title compound allows for its incorporation into molecules through either the hydroxyl group or the double bond, followed by further modifications after deprotection of the piperidine nitrogen. This makes it a strategic building block for creating libraries of compounds for screening in drug discovery programs.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data for structurally related compounds such as tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate suggest that it should be handled with care.[3]
-
Hazard Statements (anticipated): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
It is recommended to consult the material safety data sheet (MSDS) from the supplier before handling this compound.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the orthogonal reactivity of its functional groups, makes it an attractive intermediate for the construction of complex molecular architectures. The insights provided in this technical guide regarding its synthesis, spectral properties, reactivity, and potential applications are intended to empower researchers and drug development professionals to effectively leverage this valuable compound in their synthetic endeavors.
References
-
Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7515. [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. spectrabase.com [spectrabase.com]
- 3. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate CAS number
An In-Depth Technical Guide to Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Topic: this compound CAS Number: 198892-80-7[1]
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, underlying chemical principles, and strategic applications in medicinal chemistry. The structure is designed to logically flow from fundamental properties to practical application, reflecting an approach rooted in synthetic and process chemistry.
Introduction and Strategic Importance
This compound is a valuable heterocyclic building block in modern organic synthesis and drug discovery. Its structure incorporates several key features: a piperidine ring, a common scaffold in many FDA-approved drugs; a Boc-protecting group, which allows for controlled manipulation of the piperidine nitrogen; and a reactive hydroxyethylidene moiety, which serves as a versatile handle for further chemical elaboration.[2][3]
The strategic importance of this molecule lies in its utility as an intermediate for creating more complex molecular architectures. The exocyclic double bond and the primary alcohol offer distinct points for functionalization, enabling chemists to introduce a variety of pharmacophores and explore structure-activity relationships (SAR) efficiently. This guide will detail the synthesis, mechanism, and potential applications of this important synthetic intermediate.
Physicochemical Properties and Data
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 198892-80-7 | [1] |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(1-Boc-piperidin-4-ylidene)ethanol, 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethylidene)piperidine | [1] |
| Appearance | Typically a solid | [4] (by analogy) |
| SMILES | CC(C)(C)OC(=O)N1CCC(=CCO)CC1 | |
| InChI Key | ZNAVZFXRZLNPFW-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The most common and efficient method for the synthesis of this compound is the Wittig reaction.[5][6][7] This powerful olefination technique allows for the direct conversion of a ketone into an alkene with excellent regiocontrol.
The Wittig Reaction: A Strategic Choice
The Wittig reaction is the preferred method for this transformation due to its reliability and predictability in forming the C=C double bond at the desired position. The starting material, tert-butyl 4-oxopiperidine-1-carboxylate (commonly known as N-Boc-4-piperidone), is commercially available and relatively inexpensive. The reaction involves the formation of a phosphorus ylide, which then reacts with the ketone.
The overall synthetic transformation is depicted below.
Caption: Overall synthetic scheme for the target compound via the Wittig reaction.
Step-by-Step Reaction Mechanism
Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The Wittig reaction proceeds through a concerted [2+2] cycloaddition pathway.
-
Ylide Formation: A strong base deprotonates the phosphonium salt to form the nucleophilic phosphorus ylide.
-
Nucleophilic Attack & Cycloaddition: The ylide attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. This forms a four-membered ring intermediate known as an oxaphosphetane.
-
Cycloreversion: The oxaphosphetane intermediate collapses, breaking the C-P and C-O bonds and forming a new C=C double bond (the desired alkene) and a very stable P=O double bond (triphenylphosphine oxide). The formation of the highly stable triphenylphosphine oxide is the thermodynamic driving force for the reaction.
Caption: Simplified mechanism of the Wittig reaction pathway.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should always conduct their own risk assessment and optimize conditions as necessary.
Materials:
-
(2-Hydroxyethyl)triphenylphosphonium bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)[8]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (2-hydroxyethyl)triphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the ylide is often indicated by a color change (e.g., to orange or red).
-
-
Reaction with Ketone:
-
Dissolve N-Boc-4-piperidone (1.0 eq) in a minimal amount of anhydrous THF in a separate flask.
-
Cool the ylide solution back down to 0 °C.
-
Add the solution of N-Boc-4-piperidone dropwise to the ylide solution via a dropping funnel or syringe pump over 20-30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Applications in Drug Discovery and Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous natural products and synthetic drugs.[2] this compound serves as a key starting point for introducing functionality that can interact with biological targets.
A Versatile Synthetic Intermediate
The dual functionality of the molecule allows for a range of subsequent reactions:
-
The Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid, used in ether or ester formation, or converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution.[9]
-
The Alkene: Can undergo various transformations such as hydrogenation, epoxidation, dihydroxylation, or ozonolysis.
-
The Boc-Group: Can be easily removed under acidic conditions to liberate the secondary amine, which can then be functionalized through acylation, alkylation, or reductive amination.
This versatility makes it an ideal precursor for building libraries of compounds for high-throughput screening.
Caption: Potential synthetic pathways from the target molecule.
Safety and Handling
While a specific safety data sheet for this compound is not publicly available, related compounds such as tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate are classified with GHS hazard statements.[10] It is prudent to handle this compound with similar precautions.
-
GHS Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Conclusion
This compound (CAS: 198892-80-7) is a synthetically valuable and versatile building block. Its efficient synthesis via the Wittig reaction from readily available starting materials makes it an attractive intermediate for drug discovery programs. The presence of multiple, orthogonally reactive functional groups provides chemists with a powerful tool for generating molecular diversity and developing novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the research and development landscape.
References
-
TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE | CAS 89151-44-0. [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. [Link]
-
The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Wittig Reaction - Common Conditions. [Link]
-
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. [Link]
-
Wittig Reaction - Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem. [Link]
-
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | C13H21NO4 | CID 10377658 - PubChem. [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - MDPI. [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC - NIH. [Link]
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO México. [Link]
-
Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions - ResearchGate. [Link]
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- 2. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl 4-acetylpiperidine-1-carboxylate 206989-61-9 [sigmaaldrich.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of a Bifunctional Piperidine Intermediate
An In-Depth Technical Guide to Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore logical and efficient synthetic pathways with mechanistic insights, and discuss its strategic application in the development of complex molecular architectures for drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this versatile intermediate effectively.
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal core for targeting a multitude of biological receptors. The strategic introduction of functional groups onto this core is a cornerstone of drug design.
This compound, hereafter referred to as Compound 1 , is a particularly valuable synthetic intermediate. It combines three critical features:
-
A Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, preventing unwanted side reactions while enhancing solubility in organic solvents. Its clean, acid-labile removal is a significant advantage in multi-step syntheses.
-
An Exocyclic Alkene: The ethylidene moiety introduces a point of unsaturation that can be further functionalized through various reactions such as hydrogenation, oxidation, or addition reactions.
-
A Primary Alcohol: The terminal hydroxyl group serves as a versatile handle for esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.
This guide will elucidate the properties and synthetic logic required to fully exploit the potential of this powerful building block.
Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the starting point for all subsequent experimental design. The key identifiers and properties of Compound 1 are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | [1][2] |
| CAS Number | 198892-80-7 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2-(1-Boc-piperidin-4-ylidene)ethanol, 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethylidene)piperidine | [1] |
| InChI Key | ZNAVZFXRZLNPFW-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CN(CCC1=CCO)C(=O)OC(C)(C)C |
Synthesis and Mechanistic Considerations
The most reliable and common approach to synthesizing Compound 1 is through an olefination reaction, specifically the Horner-Wadsworth-Emmons (HWE) reaction, starting from the readily available N-Boc-4-piperidone.
Proposed Synthetic Workflow
The HWE reaction is often preferred over the classical Wittig reaction in this context due to the easier removal of the water-soluble phosphate byproduct and generally higher yields for stabilized ylides. The workflow involves the preparation of a phosphonate ester followed by the olefination step.
Caption: Proposed Horner-Wadsworth-Emmons (HWE) synthetic workflow.
Experimental Protocol (Self-Validating)
This protocol is a representative procedure based on established HWE methodology.
Materials:
-
Diethyl (2-hydroxyethyl)phosphonate (or a protected version)
-
N-Boc-4-piperidone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane.
-
Ylide Formation: Add anhydrous THF to the flask and cool to 0 °C in an ice bath. Slowly add a solution of diethyl (2-hydroxyethyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise. Causality: This step involves the deprotonation of the phosphonate by the strong base (NaH) to form the reactive carbanion (ylide). The evolution of hydrogen gas will be observed.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Ketone Addition: Re-cool the mixture to 0 °C and add a solution of N-Boc-4-piperidone (1.05 equivalents) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Trustworthiness: This step safely neutralizes the excess NaH and protonates the alkoxide intermediate.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine. Causality: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Compound 1 .
Applications in Drug Discovery
The trifunctional nature of Compound 1 makes it a highly sought-after building block. The piperidine core is a common motif in centrally active agents, and the versatile handles allow for rapid library synthesis and structure-activity relationship (SAR) studies.
Caption: Reactive sites and potential derivatizations of Compound 1.
While direct precursors can vary, the strategic importance of such functionalized piperidines is underscored by their presence in complex pharmaceuticals. For example, related N-Boc-piperidine intermediates are crucial in the synthesis of targeted cancer therapies like Crizotinib and Vandetanib.[3][4] The availability of reliable building blocks like Compound 1 directly accelerates the discovery and development of new chemical entities.[5]
Spectroscopic Characterization for Validation
Validation of the synthesized product is critical. The following are the expected spectroscopic signatures for Compound 1 .
-
¹H NMR (in CDCl₃):
-
δ ~5.4-5.6 ppm: A triplet corresponding to the vinylic proton (=CH-).
-
δ ~4.1-4.2 ppm: A doublet for the two protons of the hydroxyl-bearing methylene group (-CH₂OH).
-
δ ~3.4-3.6 ppm: Broad multiplet for the four piperidine protons adjacent to the nitrogen (-CH₂-N-CH₂-).
-
δ ~2.2-2.4 ppm: Multiplets for the four piperidine protons adjacent to the double bond.
-
δ 1.46 ppm: A sharp singlet for the nine protons of the tert-butyl group (-C(CH₃)₃).
-
A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.
-
-
¹³C NMR (in CDCl₃):
-
δ ~155 ppm: Carbonyl carbon of the Boc group (-C=O).
-
δ ~140 ppm: Quaternary olefinic carbon of the piperidine ring.
-
δ ~120 ppm: Vinylic CH of the ethylidene group.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ ~60 ppm: Methylene carbon bearing the hydroxyl group (-CH₂OH).
-
δ ~45 ppm: Piperidine carbons adjacent to the nitrogen.
-
δ ~30-35 ppm: Other piperidine ring carbons.
-
δ 28.4 ppm: Methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: 228.15
-
Expected [M+Na]⁺: 250.13
-
Safety and Handling
While specific toxicity data for Compound 1 is not widely published, data from structurally similar compounds provides a basis for safe handling protocols. Related piperidine derivatives are classified with the following hazards:
Recommended Handling Procedures:
-
Use in a well-ventilated fume hood.
-
Wear standard Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a high-value, versatile intermediate whose strategic importance in drug discovery cannot be overstated. Its well-defined physicochemical properties, coupled with a robust and logical synthetic pathway via the Horner-Wadsworth-Emmons reaction, make it an accessible and powerful tool for medicinal chemists. The multiple functional handles—the protected amine, the alkene, and the primary alcohol—provide numerous avenues for diversification, enabling the rapid exploration of chemical space and the construction of complex, biologically active molecules. Proper understanding and application of the principles outlined in this guide will facilitate innovation and accelerate the development of next-generation therapeutics.
References
- tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
- tert-Butyl 4-hydroxypiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
- The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
Sources
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- 4. atlantis-press.com [atlantis-press.com]
- 5. nbinno.com [nbinno.com]
- 6. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectroscopic Characterization of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this versatile building block through detailed ¹H and ¹³C NMR spectral interpretation. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure combines a piperidine ring, a common scaffold in many pharmaceuticals, with a tert-butoxycarbonyl (Boc) protecting group and a reactive hydroxyethylidene moiety. Accurate structural confirmation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy and data from analogous structures.
Molecular Structure and Conformation
The piperidine ring typically adopts a chair conformation to minimize steric strain.[1] The bulky Boc group on the nitrogen is expected to influence the conformational equilibrium, although its precise effect can be complex. The exocyclic double bond at the 4-position introduces some rigidity to that part of the ring.
Figure 1: Chemical structure of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The expected chemical shifts are influenced by shielding and deshielding effects from nearby functional groups.[2][3][4]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.40 | t | 1H | =CH-CH₂OH | Olefinic proton, deshielded by the double bond. Coupled to the adjacent CH₂ group. |
| ~4.20 | d | 2H | =CH-CH₂OH | Protons on the carbon adjacent to the hydroxyl group and the double bond. Deshielded by both. Coupled to the olefinic proton. |
| ~3.45 | t | 4H | N-CH₂ (ring) | Protons on the carbons adjacent to the nitrogen atom of the piperidine ring. |
| ~2.35 | t | 4H | C-CH₂ (ring) | Protons on the carbons adjacent to the C=C double bond in the piperidine ring. |
| ~1.80 | s (br) | 1H | -OH | Hydroxyl proton, chemical shift can be variable and the peak is often broad. May not show coupling. |
| 1.47 | s | 9H | -C(CH₃)₃ | Protons of the tert-butyl group of the Boc protecting group, highly shielded and magnetically equivalent, appearing as a sharp singlet. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The chemical shifts are indicative of the type of carbon (e.g., sp³, sp², C=O).[2][3][5]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 154.8 | C=O (Boc) | Carbonyl carbon of the carbamate, highly deshielded. |
| 138.0 | C₄ (ring) | Quaternary carbon of the piperidine ring involved in the double bond. |
| 121.0 | =CH-CH₂OH | Olefinic carbon bonded to a proton. |
| 79.5 | -C(CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |
| 68.0 | =CH-CH₂OH | Carbon bearing the hydroxyl group, deshielded by the oxygen. |
| 44.0 | C₂, C₆ (ring) | Carbons adjacent to the nitrogen in the piperidine ring. |
| 35.0 | C₃, C₅ (ring) | Carbons adjacent to the C=C double bond in the piperidine ring. |
| 28.4 | -C(CH₃)₃ (Boc) | Methyl carbons of the tert-butyl group, highly shielded. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for structural verification, a standardized experimental procedure is crucial.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Ensure an adequate relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).
-
A relaxation delay of 2-5 seconds is typically used.
-
Advanced 2D NMR for Unambiguous Assignments
For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
-
COSY: Identifies protons that are coupled to each other, revealing the connectivity of the proton spin systems. For instance, a cross-peak between the signals at ~5.40 ppm and ~4.20 ppm would confirm the coupling between the olefinic proton and the adjacent methylene protons.
-
HSQC: Correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in Tables 1 and 2.
Figure 3: Relationship between 1D and 2D NMR experiments for structural elucidation.
Conclusion
The NMR spectroscopic data of this compound are highly informative for its structural characterization. The predicted ¹H and ¹³C NMR spectra, based on established principles, provide a clear roadmap for the identification and assignment of all key signals. By following the detailed experimental protocol and leveraging advanced 2D NMR techniques when necessary, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
-
Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]
-
Wikipedia. (2024). Piperidine. Retrieved from [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3544–3548. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Journal of Applied Research and Technology. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]
-
SciELO México. (2024). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-iodopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Data of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
A comprehensive analysis of the spectroscopic characteristics of this key synthetic intermediate remains a critical gap in the available scientific literature. This guide addresses the current state of knowledge and outlines the expected spectroscopic features based on established chemical principles, providing a foundational framework for researchers in drug discovery and organic synthesis.
Introduction
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperidine ring, a protected amine functionality (Boc group), and a reactive hydroxyethylidene moiety, offers multiple points for molecular elaboration. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure in synthetic pathways.
Molecular Structure and Expected Spectroscopic Features
The chemical structure of this compound is presented below. The key functional groups that will dictate its spectroscopic signature are the tert-butoxycarbonyl (Boc) protecting group, the piperidine ring, the exocyclic double bond of the ethylidene group, and the primary alcohol.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: A Predicted Spectrum
The proton NMR spectrum is anticipated to be complex due to the conformational flexibility of the piperidine ring and the presence of diastereotopic protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.5 - 6.0 | Triplet (t) or Doublet of Triplets (dt) | 1H | =CH-CH₂OH | The vinylic proton will be downfield due to the double bond and deshielded by the adjacent CH₂ group. |
| ~4.1 - 4.3 | Doublet (d) | 2H | =CH-CH₂OH | Protons on the carbon bearing the hydroxyl group, coupled to the vinylic proton. |
| ~3.4 - 3.6 | Broad multiplet | 4H | N-CH₂ (piperidine) | The protons on the carbons adjacent to the nitrogen are deshielded by the electronegative atom. The broadness is due to restricted rotation around the N-Boc bond and ring conformational exchange. |
| ~2.2 - 2.4 | Multiplet | 4H | C-CH₂ (piperidine) | The remaining piperidine ring protons. |
| ~2.0 - 2.5 | Broad singlet | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It may exchange with D₂O. |
| 1.46 | Singlet (s) | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.
Figure 2. A generalized workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: A Predicted Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~154.7 | C=O (Boc) | The carbonyl carbon of the carbamate is typically found in this region. |
| ~130 - 140 | C=CH | The sp² carbon of the double bond attached to the piperidine ring. |
| ~120 - 130 | C=CH | The sp² carbon of the double bond attached to the CH₂OH group. |
| ~79.5 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~60 - 65 | -CH₂OH | The carbon bearing the hydroxyl group. |
| ~40 - 45 | N-CH₂ (piperidine) | The carbons adjacent to the nitrogen atom. |
| ~30 - 35 | C-CH₂ (piperidine) | The other carbons of the piperidine ring. |
| 28.4 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0-200 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed effectively.
-
Acquire a larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200-3600 | Broad | O-H stretch | Characteristic of the hydroxyl group. |
| 2850-3000 | Medium-Strong | C-H stretch (sp³ and sp²) | Aliphatic and vinylic C-H bonds. |
| ~1690 | Strong | C=O stretch (carbamate) | The carbonyl of the Boc protecting group. |
| ~1640 | Medium | C=C stretch | The exocyclic double bond. |
| 1160-1250 | Strong | C-O stretch | C-O bonds of the carbamate and the alcohol. |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the neat compound (if liquid or a low-melting solid) or a finely ground solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):
-
Molecular Formula: C₁₂H₂₁NO₃
-
Molecular Weight: 227.30 g/mol
-
Expected [M+H]⁺: m/z 228.15
-
Expected [M+Na]⁺: m/z 250.13
-
Key Fragmentation: A prominent fragment is expected from the loss of the tert-butyl group (-57) or isobutylene (-56), and the loss of the entire Boc group (-101).
Experimental Protocol for Mass Spectrometry (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it onto an LC column for separation prior to MS analysis.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and analyze the fragmentation pattern to confirm the structure.
Figure 3. A simplified schematic of the mass spectrometry process.
Conclusion
While experimental spectroscopic data for this compound is not currently well-documented in public databases, a thorough analysis of its structure allows for a reliable prediction of its spectral characteristics. This guide provides a detailed theoretical framework for the ¹H NMR, ¹³C NMR, IR, and MS data, which can serve as a valuable reference for researchers working with this important synthetic intermediate. The provided experimental protocols outline standard procedures for acquiring high-quality spectroscopic data, which will be essential for the definitive characterization of this compound in future studies. The availability of such data in the public domain would be a significant contribution to the fields of organic and medicinal chemistry.
References
As this guide is based on predictive analysis derived from fundamental principles of spectroscopy, direct literature citations for the spectroscopic data of the title compound are not available. The information presented is based on established knowledge found in standard organic chemistry and spectroscopy textbooks. For foundational knowledge, the following resources are recommended:
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Field, L.D., Li, H., & Magill, A.M. (2013). Organic Structures from 2D NMR Spectra. John Wiley & Sons. [Link]
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate literature review
An In-depth Technical Guide to Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate: Synthesis, Characterization, and Applications
Introduction
This compound, a key synthetic intermediate, is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a piperidine ring, a common scaffold in numerous FDA-approved drugs, which is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protecting group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other sites of the molecule. The exocyclic hydroxyethylidene moiety provides two reactive centers: a primary alcohol and a carbon-carbon double bond. These features make it a versatile building block for constructing more complex molecular architectures and introducing diverse pharmacophores.[2] This guide provides a comprehensive overview of its synthesis, detailed experimental protocols, characterization data, and its strategic applications in the field of drug discovery.
| Chemical Properties | |
| Molecular Formula | C₁₂H₂₁NO₃[3] |
| Molecular Weight | 227.30 g/mol [3] |
| CAS Number | 198892-80-7[3] |
| IUPAC Name | This compound |
| Synonyms | 2-(1-Boc-piperidin-4-ylidene)ethanol, 4-(2-hydroxyethylidene)piperidine-1-carboxylic acid tert-butyl ester[3] |
Core Synthesis Strategy: The Wittig Reaction
The most direct and widely employed method for the synthesis of this compound is the Wittig olefination. This Nobel Prize-winning reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon double bonds by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (also known as a Wittig reagent).[4][5]
The strategic choice of the Wittig reaction is dictated by its efficiency in creating the exocyclic double bond at a specific position, a task that can be challenging with other methods like elimination reactions, which often yield mixtures of isomers.[5] In this context, the reaction involves the coupling of N-Boc-4-piperidone with a phosphorus ylide bearing a protected or unprotected hydroxyethyl group.
Mechanism and Rationale
The reaction proceeds through a concerted [2+2] cycloaddition mechanism between the ylide and the ketone.[4]
-
Ylide Formation: A phosphonium salt is deprotonated using a strong base to form the nucleophilic phosphorus ylide. The acidity of the proton alpha to the phosphorus is significantly increased, making this deprotonation feasible with bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[4][6]
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.
-
Oxaphosphetane Intermediate: This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[5]
-
Irreversible Decomposition: The oxaphosphetane intermediate rapidly collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene product.[4]
Selection of Reagents and Conditions
The choice of reagents is critical for a successful synthesis.
-
Phosphonium Salt: (2-Hydroxyethyl)triphenylphosphonium bromide is a common precursor. However, the free hydroxyl group can interfere with the strong base used for ylide generation. Therefore, a protection strategy is often employed, using a precursor like (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)triphenylphosphonium bromide, which can be deprotected post-reaction.
-
Base: A strong, non-nucleophilic base is required. n-Butyllithium (n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a standard choice. It ensures complete and rapid formation of the ylide.[6]
-
Solvent: Anhydrous THF is ideal as it is aprotic and effectively solvates the reagents and intermediates. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive ylide and base by atmospheric moisture and oxygen.
-
Temperature: Ylide formation is typically performed at low temperatures (e.g., 0 °C to -78 °C) to control reactivity and minimize side reactions. The reaction with the ketone can then be allowed to slowly warm to room temperature.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis of this compound using a protected ylide precursor.
Step-by-Step Methodology:
-
Ylide Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)triphenylphosphonium bromide (1.2 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe. Stir the resulting deep orange-red mixture at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Workup and Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Protected Intermediate): Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the THP-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in methanol and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or HCl in dioxane). Stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Final Isolation: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and concentrate the mixture. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield this compound as a pure solid or oil.
Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is used for full characterization.
| Technique | Expected Observations |
| ¹H NMR | Signals for the Boc group (~1.4 ppm, s, 9H), piperidine ring protons (multiplets, ~2.2-3.5 ppm, 8H), the vinyl proton (~5.4 ppm, t, 1H), and the methylene protons adjacent to the hydroxyl group (~4.2 ppm, d, 2H). |
| ¹³C NMR | Resonances for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the sp² carbons of the double bond (~120 ppm and ~140 ppm), and the CH₂OH carbon (~60 ppm). |
| Mass Spec (ESI-MS) | Expected molecular ion peak [M+H]⁺ at m/z 228.15.[7] |
| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹), strong C=O stretch of the carbamate (~1680 cm⁻¹), and a C=C stretch (~1650 cm⁻¹). |
Applications in Drug Discovery
This compound is not typically a final drug product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups.
-
Modification of the Hydroxyl Group: The primary alcohol is a convenient handle for introducing a wide range of functionalities. It can be oxidized to the corresponding aldehyde, esterified with various carboxylic acids, or converted into ethers. It can also be transformed into a good leaving group (e.g., a tosylate or mesylate), allowing for nucleophilic substitution to introduce amines, azides, or other heteroatoms.[8]
-
Modification of the Alkene: The exocyclic double bond can undergo various transformations. Catalytic hydrogenation can provide the saturated analog, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.[9] It can also undergo epoxidation, dihydroxylation, or ozonolysis, leading to a diverse array of downstream products.
-
Deprotection and N-Functionalization: The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), freeing the piperidine nitrogen for further modification, such as N-alkylation or N-arylation, which is a common strategy in the synthesis of bioactive molecules.
This multi-faceted reactivity allows chemists to explore chemical space efficiently, making this compound a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Conclusion
This compound is a strategically important building block in modern organic synthesis and medicinal chemistry. Its efficient synthesis via the Wittig reaction, coupled with the versatile reactivity of its hydroxyl, alkene, and protected amine functionalities, provides a robust platform for the development of novel therapeutics. This guide has outlined the fundamental principles behind its synthesis, provided a detailed and rationalized experimental protocol, and highlighted its potential as a key intermediate for drug discovery professionals.
References
-
PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]
-
ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
-
Molbase. TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
PubChem. tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. [Link]
- Google Patents. CN103058872A - Processes of phase-transfer catalyzed synthesis of salicylic acid benzyl esters.
-
The Good Scents Company. benzyl salicylate, 118-58-1. [Link]
-
NIH National Library of Medicine. Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]
-
SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]
-
ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
Sources
- 1. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
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- 9. TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE | CAS 89151-44-0 [matrix-fine-chemicals.com]
An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate: Key Intermediates and Strategic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Piperidine Scaffold
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted piperidine core is a prevalent motif in a wide array of biologically active molecules and approved pharmaceuticals. The presence of a reactive hydroxyethylidene moiety provides a strategic handle for further chemical modifications, enabling the exploration of diverse chemical space in the development of novel therapeutic agents. This guide provides a detailed examination of the key intermediates and synthetic strategies employed in the preparation of this important compound, with a focus on the underlying chemical principles and practical experimental guidance.
Synthetic Strategy Overview: A Two-Step Approach to the Target Molecule
The most common and efficient synthesis of this compound proceeds through a two-step sequence starting from the commercially available N-Boc-4-piperidone. This strategy involves:
-
Olefin-forming reaction: A Wittig or Horner-Wadsworth-Emmons (HWE) reaction to introduce the ethylidene ester group at the 4-position of the piperidine ring.
-
Reduction of the ester: Selective reduction of the ester functionality to the corresponding primary alcohol.
This approach offers a reliable and scalable route to the desired product, with each step involving well-established and understood chemical transformations.
4-piperidone hydrochloride + Di-tert-butyl dicarbonate (Boc)₂O --(Triethylamine, DMAP)--> N-Boc-4-piperidone
Caption: Horner-Wadsworth-Emmons reaction for the synthesis of the ethylidene ester intermediate.
Experimental Protocol:
-
In a dry, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting clear solution to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.
| Reagent/Product | Molar Mass ( g/mol ) | Equivalents |
| N-Boc-4-piperidone | 199.25 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 1.1 |
| Triethyl phosphonoacetate | 224.16 | 1.1 |
| Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | 269.34 | - |
Final Product: this compound
The final step in the synthesis is the selective reduction of the ester group of the α,β-unsaturated ester to a primary alcohol without affecting the carbon-carbon double bond. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this transformation, especially at low temperatures, as it can reduce esters to aldehydes or, with additional equivalents, to primary alcohols.[1][2] Lithium aluminum hydride (LiAlH₄) can also be used, but DIBAL-H often provides better control and higher yields for this specific partial reduction.[1]
Synthesis via DIBAL-H Reduction
Reaction Scheme:
Experimental Protocol:
-
Dissolve tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (1.0 equivalent) in anhydrous toluene in a dry, nitrogen-flushed flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H in hexanes (1.0 M, 3.0 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound as a colorless oil or a white solid.
| Reagent/Product | Molar Mass ( g/mol ) | Equivalents |
| Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | 269.34 | 1.0 |
| DIBAL-H (1.0 M in hexanes) | 142.22 | 3.0 |
| This compound | 227.30 | - |
Conclusion: A Reliable Pathway to a Key Building Block
The synthesis of this compound from N-Boc-4-piperidone is a robust and efficient process that relies on well-established synthetic transformations. The strategic use of the Boc protecting group, followed by a Horner-Wadsworth-Emmons olefination and a selective DIBAL-H reduction, provides a reliable route to this versatile building block. Careful control of reaction conditions, particularly temperature during the reduction step, is critical for achieving high yields and purity. This in-depth guide provides the necessary framework for researchers and drug development professionals to successfully synthesize this important intermediate for their research and development endeavors.
References
-
Wied P, G, et al. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Antioxidants2022 , 11(11), 2153. [Link]
-
Organic Syntheses, Coll. Vol. 5, p.547 (1973); Vol. 45, p.44 (1965). ETHYL CYCLOHEXYLIDENEACETATE. [Δ1-α-Cyclohexaneacetic acid, ethyl ester]. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. [Link]
-
Organic Syntheses. DIBAL-H Reduction. [Link]
-
The Royal Society of Chemistry. Supplementary data. [Link]
-
Wang, M., Wang, W., Tang, Q., & Xu, S. (2012). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Master Organic Chemistry. DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction of Esters and Nitriles. [Link]
-
Conicet. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]
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Methodological & Application
Synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate: A Detailed Guide
This document provides a comprehensive guide for the synthesis of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not just the procedural steps but also the underlying rationale, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Introduction
This compound is a key intermediate characterized by a piperidine core, a common scaffold in numerous FDA-approved drugs. The exocyclic alkene with a primary alcohol offers a versatile handle for further chemical modifications, making it a desirable synthon for constructing more complex molecular architectures. The Boc-protecting group ensures stability and allows for selective deprotection under acidic conditions, a crucial feature in multi-step synthetic campaigns.
The most direct and reliable route to this compound is through an olefination reaction of the commercially available N-Boc-4-piperidone. Both the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are suitable for this transformation. The HWE reaction is often preferred due to the easier removal of the phosphate by-product and generally higher E-selectivity. This guide will focus on a Horner-Wadsworth-Emmons approach, which offers a robust and scalable solution for the synthesis of the target compound.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Overall reaction scheme for the synthesis of the target compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| N-Boc-4-piperidone | ≥98% | Commercially Available | Store under inert atmosphere. |
| Diethyl (2-hydroxyethyl)phosphonate | ≥97% | Commercially Available | |
| 2,3-Dihydropyran (DHP) | ≥99% | Commercially Available | Inhibitor-free recommended. |
| Pyridinium p-toluenesulfonate (PPTS) | ≥98% | Commercially Available | Catalyst for THP protection. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive, handle with care. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use freshly distilled from Na/benzophenone. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | |
| Saturated aq. NH₄Cl | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Na₂SO₄ or MgSO₄ | Commercially Available | ||
| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Protocols
This synthesis is divided into three main stages:
-
Protection of the hydroxyl group of the Horner-Wadsworth-Emmons reagent.
-
The Horner-Wadsworth-Emmons olefination reaction.
-
Deprotection to yield the final product.
Part 1: Synthesis of Diethyl (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phosphonate (THP-protected HWE reagent)
The free hydroxyl group in diethyl (2-hydroxyethyl)phosphonate can interfere with the strong base used in the HWE reaction. Therefore, it is necessary to protect it with a tetrahydropyranyl (THP) group.
Caption: Protection of the HWE reagent.
Procedure:
-
To a solution of diethyl (2-hydroxyethyl)phosphonate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add 2,3-dihydropyran (1.2 eq.).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (stain with KMnO₄).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically used in the next step without further purification.
Part 2: Horner-Wadsworth-Emmons Reaction
This is the key C-C bond-forming step to create the exocyclic double bond.
Procedure:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (0.3 M) at 0 °C under an inert atmosphere, add a solution of the THP-protected HWE reagent from Part 1 (1.1 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the resulting ylide solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction by TLC. The product spot should be less polar than the starting ketone.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude intermediate can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or carried forward directly to the deprotection step.
Part 3: Deprotection of the THP Group
The final step is the removal of the acid-labile THP protecting group to reveal the desired primary alcohol.
Procedure:
-
Dissolve the crude or purified THP-protected intermediate from Part 2 in methanol (0.2 M).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq.).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC. The final product will be more polar than the starting material.
-
Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound as a colorless oil or a white solid.
Characterization and Results
| Property | Expected Value |
| Appearance | Colorless oil to white solid |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.4 (m, 1H, =CH), ~4.2 (d, 2H, CH₂OH), ~3.4 (t, 4H, piperidine CH₂), ~2.3 (t, 2H, piperidine CH₂), ~2.2 (t, 2H, piperidine CH₂), ~1.7 (br s, 1H, OH), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~155.0 (C=O), ~140.0 (C=CH), ~120.0 (C=CH), ~80.0 (C(CH₃)₃), ~60.0 (CH₂OH), ~45.0 (piperidine CH₂), ~35.0 (piperidine CH₂), 28.5 (C(CH₃)₃) |
| Mass Spectrometry (ESI+) | m/z: 228.16 [M+H]⁺, 250.14 [M+Na]⁺ |
Discussion and Mechanistic Insights
The Horner-Wadsworth-Emmons reaction is a powerful tool for alkene synthesis. The key to this reaction is the generation of a phosphonate carbanion, which is a potent nucleophile.[1] The use of a strong base like sodium hydride is essential to deprotonate the α-carbon of the phosphonate. The resulting carbanion then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. This is followed by the formation of a four-membered oxaphosphetane intermediate, which subsequently collapses to form the desired alkene and a water-soluble phosphate by-product.[1] The ease of removal of this by-product is a significant advantage over the traditional Wittig reaction, which produces triphenylphosphine oxide, a notoriously difficult compound to separate from the desired product.
The choice of a THP protecting group for the hydroxyl functionality is strategic. It is stable to the basic conditions of the HWE reaction but is easily cleaved under mild acidic conditions, ensuring the integrity of the Boc protecting group.
Safety Precautions
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle only under an inert atmosphere and in an anhydrous environment. Quench any residual NaH carefully with isopropanol followed by methanol and then water, all at 0 °C.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Always use freshly distilled or commercially available anhydrous solvents.
-
Acids and Bases: Handle all acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General: Perform all reactions in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By employing a Horner-Wadsworth-Emmons strategy with appropriate protection of the hydroxyl group, the target compound can be obtained in good yield and high purity. The insights into the reaction mechanism and practical considerations for handling the reagents should enable researchers to successfully implement this synthesis in their laboratories. The resulting product is a versatile intermediate poised for further elaboration in the pursuit of novel chemical entities for drug discovery and development.
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Sohn, T.-i., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7531. Available at: [Link]
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PubChem. Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
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The Strategic Application of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the judicious selection of molecular building blocks is paramount to the successful synthesis of complex therapeutic agents. Among the plethora of available synthons, Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate has emerged as a pivotal intermediate, particularly in the construction of antihistaminic agents and as a versatile scaffold for a diverse range of bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and an analysis of the chemical principles that underscore its utility.
The Piperidine Scaffold: A Privileged Structure in Drug Design
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs stems from its unique physicochemical and stereochemical properties. The piperidine moiety can adopt a stable chair conformation, which allows for the precise three-dimensional positioning of substituents, a critical factor for optimizing interactions with biological targets.[1]
The nitrogen atom within the piperidine ring is a key modulator of a molecule's pharmacokinetic profile. It can act as a hydrogen bond acceptor, and when protonated at physiological pH, as a hydrogen bond donor, thereby influencing solubility and lipophilicity (LogP).[1] This fine-tuning of physicochemical properties is essential for achieving desirable absorption, distribution, metabolism, and excretion (ADME) characteristics in a drug candidate. The introduction of chiral centers on the piperidine ring can further enhance biological activity and selectivity.[3]
The Role of the Boc Protecting Group
In multi-step organic syntheses, the strategic use of protecting groups is essential to prevent unwanted side reactions of reactive functional groups. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability across a broad range of reaction conditions and its facile, selective removal under acidic conditions.[4]
The Boc group effectively masks the nucleophilicity of the piperidine nitrogen, preventing it from participating in undesired reactions while other parts of the molecule are being modified.[5][6] This high degree of selectivity and the mild deprotection conditions make the Boc group an invaluable tool in the synthesis of complex pharmaceutical agents.[7]
Application in the Synthesis of Loratadine and Desloratadine
A prime example of the utility of this compound is its role as a key intermediate in the synthesis of the second-generation antihistamine, Loratadine.[8][9][10] Loratadine acts as a selective peripheral histamine H1 receptor antagonist and is widely used for the treatment of allergies.[8] Desloratadine, the active metabolite of Loratadine, is also a potent antihistamine.[2]
The synthesis of Loratadine involves the crucial formation of an exocyclic double bond, which is typically achieved through a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.[1][4] In this context, this compound serves as the precursor to the phosphorus ylide or phosphonate carbanion required for this olefination reaction.
Visualizing the Synthetic Pathway
Figure 1: Generalized synthetic workflow for Loratadine.
Experimental Protocol: Horner-Wadsworth-Emmons Olefination for Loratadine Synthesis (Representative)
This protocol is a representative procedure synthesized from established methodologies for Horner-Wadsworth-Emmons reactions in the context of Loratadine synthesis.[8][11][12]
Materials:
-
This compound
-
Triethyl phosphite
-
Sodium hydride (60% dispersion in mineral oil)
-
8-chloro-5,6-dihydro-11H-benzo[2][13]cyclohepta[1,2-b]pyridin-11-one
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Synthesis of the Phosphonate Ester:
-
To a solution of this compound in a suitable solvent, add triethyl phosphite.
-
The reaction is typically heated to drive the Arbuzov reaction to completion, yielding the corresponding diethyl phosphonate ester.
-
Purify the phosphonate ester by column chromatography.
-
-
Formation of the Phosphonate Carbanion:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the diethyl phosphonate ester (from step 1) in anhydrous THF to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas indicates the formation of the phosphonate carbanion.
-
-
Horner-Wadsworth-Emmons Reaction:
-
Dissolve 8-chloro-5,6-dihydro-11H-benzo[2][13]cyclohepta[1,2-b]pyridin-11-one in anhydrous THF.
-
Slowly add this solution to the freshly prepared phosphonate carbanion solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected precursor of Loratadine.
-
-
Deprotection and Final Synthesis:
-
The Boc-protected intermediate is then subjected to acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in an appropriate solvent) to remove the Boc protecting group.
-
The resulting secondary amine is then reacted with ethyl chloroformate to yield Loratadine.[2]
-
Data Summary:
| Step | Reactants | Key Reagents | Product | Typical Yield |
| 1 | This compound, Triethyl phosphite | - | Diethyl phosphonate ester | 80-90% |
| 2 | Diethyl phosphonate ester | Sodium hydride | Phosphonate carbanion | In situ |
| 3 | Phosphonate carbanion, Tricyclic ketone | - | Boc-protected Loratadine precursor | 60-80% |
| 4 | Boc-protected Loratadine precursor | Acid (e.g., TFA) | Deprotected intermediate | 90-95% |
| 5 | Deprotected intermediate, Ethyl chloroformate | Base (e.g., triethylamine) | Loratadine | 85-95% |
Broader Applications and Future Perspectives
While the synthesis of Loratadine and Desloratadine represents a prominent application, the versatility of this compound extends to other areas of medicinal chemistry. The functionalized piperidine scaffold is a common feature in a wide array of therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[14][15]
The hydroxyethylidene moiety can be further manipulated through various chemical transformations, such as oxidation, reduction, or conversion to other functional groups, thereby providing access to a diverse library of piperidine-containing compounds for drug screening and lead optimization.
Visualizing the Potential for Diversification
Figure 2: Potential synthetic diversification of the title compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its integral role in the synthesis of Loratadine highlights the strategic importance of the Boc-protected piperidine scaffold in modern drug design. The ability to precisely control the reactivity of the piperidine nitrogen while exploiting the functional handle of the hydroxyethylidene group provides chemists with a powerful tool for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the applications of this and related piperidine intermediates are poised to expand, further solidifying their status as privileged structures in the armamentarium of medicinal chemists.
References
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- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). Accessed on 2024-01-15.
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- A kind of preparation method of loratadine.
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- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. Accessed on 2024-01-15.
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- Wittig reaction. Wikipedia. Accessed on 2024-01-15.
- Process for the preparation of kinase inhibitors and intermediates thereof. PubChem. (2017). Accessed on 2024-01-15.
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- Design of allosteric modulators that change GPCR G protein subtype selectivity. PubMed. (2024). Accessed on 2024-01-15.
- New Pipelines for Novel Allosteric GPCR Modulators. PMC - NIH. Accessed on 2024-01-15.
- Piperidine cxcr7 receptor modulators.
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The Versatile Building Block: Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate in Modern Synthesis
The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2][3][4] Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[1][5] Among the myriad of functionalized piperidines, tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate stands out as a particularly valuable building block. Its bifunctional nature, possessing both a reactive exocyclic double bond and a primary alcohol, opens a gateway to a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers in organic synthesis and drug discovery.
Chemical Profile and Handling
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| Appearance | Typically an oil or low-melting solid |
| Synonyms | 2-(1-Boc-piperidin-4-ylidene)ethanol, 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethylidene)piperidine |
| CAS Number | 142374-19-4[6] |
Storage and Handling: Like many organic reagents, this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Synthesis of the Building Block: A Horner-Wadsworth-Emmons Approach
The most common and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[5][7][8] This reaction offers excellent control over the formation of the exocyclic double bond and generally provides the thermodynamically favored (E)-isomer.[5][7] The HWE reaction utilizes a stabilized phosphonate ylide, which is more nucleophilic and less basic than its Wittig counterpart, leading to fewer side reactions and easier purification.[5]
Reaction Scheme
Caption: Horner-Wadsworth-Emmons synthesis of the title compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
Diethyl (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF
-
N-Boc-4-piperidone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl), 1 M aqueous solution
Procedure:
-
Phosphonate Deprotonation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add diethyl (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phosphonate (1.2 equivalents).
-
Dissolve the phosphonate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. Alternatively, add LiHMDS solution dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change.
-
-
Olefination Reaction:
-
In a separate flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the solution of N-Boc-4-piperidone dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Deprotection:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between EtOAc and water. Separate the layers and extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude THP-protected product.
-
Dissolve the crude product in THF and add 1 M aqueous HCl. Stir at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.
-
Neutralize the reaction with saturated aqueous NaHCO₃ solution and extract with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil or a white solid.
-
Applications in Synthesis: A Gateway to Diverse Scaffolds
The true utility of this compound lies in its capacity to serve as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. The dual functionality of the alkene and the primary alcohol allows for a wide range of selective transformations.
Synthesis of Spirocycles
Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets.[9][10] The exocyclic double bond of the title compound is a prime handle for the construction of spirocyclic piperidines.
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Application Notes and Protocols for the Synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate via Wittig Olefination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Wittig Reaction in Pharmaceutical Synthesis
The Wittig reaction is a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-carbon double bonds by coupling a carbonyl compound with a phosphorus ylide.[1] This transformation is particularly valuable in pharmaceutical development, where the precise installation of an alkene moiety is often a critical step in the construction of complex molecular architectures. The reaction's mild conditions and tolerance for a wide range of functional groups make it a favored method for late-stage modifications of intricate intermediates.[2]
This guide provides a detailed technical overview and step-by-step protocols for the synthesis of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. The olefination of tert-butyl 4-formylpiperidine-1-carboxylate with a protected hydroxyl-containing ylide will be the primary focus, with a discussion of the Horner-Wadsworth-Emmons (HWE) reaction as a strategic alternative.
Reaction Schematics and Mechanistic Considerations
The overall transformation involves the reaction of a phosphorus ylide, generated from (2-hydroxyethyl)triphenylphosphonium bromide, with tert-butyl 4-formylpiperidine-1-carboxylate.
The Wittig Reaction Mechanism
The generally accepted mechanism of the Wittig reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered oxaphosphetane intermediate.[3] This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[4]
Diagram of the Wittig Reaction Mechanism
Caption: The Wittig reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane, which then fragments to the alkene and triphenylphosphine oxide.
Stereoselectivity: The Role of Ylide Stability
A critical consideration in Wittig olefination is the stereochemistry of the resulting alkene. The nature of the substituent on the ylide's carbanion dictates whether the reaction is under kinetic or thermodynamic control.
-
Unstabilized Ylides: Ylides with alkyl or other electron-donating groups are highly reactive and typically favor the formation of the Z-alkene under kinetic control.[5]
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. Their reactions are often reversible, allowing for equilibration to the thermodynamically favored E-alkene.[6]
In the synthesis of this compound, the ylide derived from (2-hydroxyethyl)triphenylphosphonium bromide is considered non-stabilized, which would typically favor the Z-isomer. However, for many applications, the E-isomer is desired. To achieve this, the Horner-Wadsworth-Emmons reaction is an excellent alternative.
Experimental Protocols
Protocol 1: Wittig Olefination
This protocol outlines the in situ generation of the ylide from (2-hydroxyethyl)triphenylphosphonium bromide followed by the reaction with tert-butyl 4-formylpiperidine-1-carboxylate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (2-Hydroxyethyl)triphenylphosphonium bromide | 387.25 | 1.5 | 581 mg |
| Tetrahydrofuran (THF), anhydrous | - | - | 20 mL |
| n-Butyllithium (n-BuLi), 1.6 M in hexanes | - | 1.4 | 0.88 mL |
| tert-Butyl 4-formylpiperidine-1-carboxylate | 213.27 | 1.0 | 213 mg |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | - | 20 mL |
| Ethyl acetate (EtOAc) | - | - | 3 x 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | As needed |
Procedure
-
Ylide Generation:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (2-hydroxyethyl)triphenylphosphonium bromide (581 mg, 1.5 mmol).
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (0.88 mL, 1.4 mmol) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
-
Olefination Reaction:
-
In a separate flask, dissolve tert-butyl 4-formylpiperidine-1-carboxylate (213 mg, 1.0 mmol) in anhydrous THF (10 mL).
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via syringe.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Experimental Workflow for Wittig Olefination
Caption: A typical workflow for the Wittig olefination, from ylide generation to product purification.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination for Enhanced E-Selectivity
The HWE reaction utilizes a phosphonate ester, which, when deprotonated, forms a more nucleophilic and less basic carbanion compared to a Wittig ylide.[7] This often leads to higher yields and excellent E-selectivity. A significant advantage is that the phosphate byproduct is water-soluble, simplifying purification.[8]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Diethyl (2-hydroxyethyl)phosphonate | 182.14 | 1.2 | 219 mg |
| Tetrahydrofuran (THF), anhydrous | - | - | 20 mL |
| Sodium hydride (NaH), 60% dispersion in oil | 24.00 | 1.2 | 48 mg |
| tert-Butyl 4-formylpiperidine-1-carboxylate | 213.27 | 1.0 | 213 mg |
| Water | - | - | 20 mL |
| Diethyl ether | - | - | 3 x 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | As needed |
Procedure
-
Phosphonate Anion Generation:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add sodium hydride (48 mg, 1.2 mmol).
-
Carefully wash the NaH with hexanes to remove the mineral oil, then decant the hexanes.
-
Add anhydrous THF (10 mL) and cool to 0 °C.
-
Slowly add diethyl (2-hydroxyethyl)phosphonate (219 mg, 1.2 mmol) dropwise. Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Olefination Reaction:
-
Cool the phosphonate anion solution back to 0 °C.
-
In a separate flask, dissolve tert-butyl 4-formylpiperidine-1-carboxylate (213 mg, 1.0 mmol) in anhydrous THF (10 mL).
-
Add the aldehyde solution dropwise to the phosphonate anion.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
The crude product should be significantly cleaner than that from the Wittig reaction. Purify by flash column chromatography if necessary.
-
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Ylide/Anion Formation: Ensure all reagents and solvents are strictly anhydrous, as strong bases like n-BuLi and NaH are highly water-sensitive.
-
Steric Hindrance: While the aldehyde in this synthesis is not exceptionally hindered, highly substituted ketones can be poor substrates for Wittig reactions.
-
Aldehyde Instability: Aldehydes can be prone to oxidation or polymerization. Use freshly prepared or purified aldehyde for best results.
-
-
Poor Stereoselectivity:
-
For improved E-selectivity, the HWE reaction is strongly recommended.
-
For enhanced Z-selectivity in a Wittig reaction, using a non-stabilized ylide in a polar aprotic solvent like DMF in the presence of lithium salts can be effective.
-
-
Purification Difficulties:
-
The primary challenge in purifying Wittig reaction products is the removal of triphenylphosphine oxide. Multiple chromatographic purifications may be necessary.
-
The water-soluble nature of the phosphate byproduct from the HWE reaction significantly simplifies the purification process.
-
Conclusion
The Wittig olefination and the Horner-Wadsworth-Emmons reaction are powerful and versatile methods for the synthesis of this compound. The choice between the two protocols depends largely on the desired stereochemical outcome and the ease of purification. For a robust and highly E-selective synthesis with a streamlined work-up, the Horner-Wadsworth-Emmons reaction is the superior choice. This guide provides the necessary protocols and technical insights to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.
References
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Preparation of trans-4,4'-bpe. Retrieved from [Link]
-
EduBirdie. (2022). The Wittig Reaction Lab Report. Retrieved from [Link]
- Google Patents. (2015). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate.
- Google Patents. (2014). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
- MDPI. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 25(21), 5089.
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Wittig Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
Molbase. (n.d.). TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE | CAS 89151-44-0. Retrieved from [Link]
- Conicet. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2207-2230.
-
Common Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
- National Institutes of Health. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1845.
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
- Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
- The Royal Society of Chemistry. (2015). Catalytic, Oxidant-Free, Direct Olefination of Alcohols using Wittig Reagents.
- ResearchGate. (2013). One-Pot Combination of the Wittig Olefination with Bromination, Oxidation Reactions.
- ResearchGate. (2007). Lithium hydroxide as base in the Wittig reaction. A simple method for olefin synthesis. Tetrahedron Letters, 48(20), 3525-3528.
-
INIS-IAEA. (n.d.). SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIVATIVES. Retrieved from [Link]
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Scale-up synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
An Application Note and Protocol for the Scale-up Synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is based on the Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly stereoselective method for the formation of alkenes. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, insights into reaction mechanisms, and considerations for safe and efficient scale-up.
Introduction
Substituted piperidines are prevalent structural motifs in a vast array of pharmaceuticals and bioactive natural products. The title compound, this compound, incorporates a versatile exocyclic alkene with a primary alcohol, making it a key intermediate for further functionalization. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for the synthesis of this compound on a larger scale due to its high E-selectivity, mild reaction conditions, and the straightforward removal of byproducts, which is a significant advantage over the traditional Wittig reaction.[1][2][3]
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction.[3] This allows for reactions with a broader range of carbonyl compounds, including sterically hindered ketones, and generally leads to the thermodynamically more stable (E)-alkene.[1][2]
Reaction Scheme
The overall synthetic strategy involves a two-step process: the preparation of a protected hydroxyethylphosphonate reagent and the subsequent HWE reaction with N-Boc-4-piperidone, followed by deprotection.
Step 1: Synthesis of Diethyl (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phosphonate
Step 2: Horner-Wadsworth-Emmons Reaction and Deprotection
Experimental Protocols
Part 1: Synthesis of Diethyl (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phosphonate (HWE Reagent)
This protocol is based on the well-established Michaelis-Arbuzov reaction.
Materials:
-
2-(2-Bromoethoxy)tetrahydro-2H-pyran
-
Triethyl phosphite
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Distillation apparatus
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add triethyl phosphite (1.1 equivalents).
-
Heat the triethyl phosphite to 140-150 °C.
-
Slowly add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.0 equivalent) dropwise from the dropping funnel over 1-2 hours.
-
After the addition is complete, maintain the reaction mixture at 140-150 °C for an additional 2-3 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by vacuum distillation to yield diethyl (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phosphonate as a colorless oil.
Part 2: Scale-up Synthesis of this compound
Materials:
-
Diethyl (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phosphonate (from Part 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N-Boc-4-piperidone
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Large three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Inert gas supply (N₂ or Ar)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ylide Formation:
-
To a large, flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas inlet, add sodium hydride (1.2 equivalents) carefully washed with hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Dissolve diethyl (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)phosphonate (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.
-
Add the phosphonate solution dropwise to the NaH slurry over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
-
HWE Reaction:
-
Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Cool the ylide solution back to 0 °C.
-
Add the N-Boc-4-piperidone solution dropwise to the ylide solution over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Deprotection:
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Add 2M HCl solution until the pH of the aqueous layer is ~2. Stir the mixture vigorously for 1-2 hours at room temperature to effect the deprotection of the THP group.
-
Transfer the mixture to a large separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, for large-scale purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be employed.
-
Data Presentation
Table 1: Reagent Quantities for Different Scales
| Reagent | Molar Mass ( g/mol ) | 10 g Scale | 100 g Scale |
| N-Boc-4-piperidone | 199.27 | 10.0 g (50.2 mmol) | 100 g (502 mmol) |
| Diethyl (2-(THP-oxy)ethyl)phosphonate | ~294.3 | 16.2 g (55.2 mmol) | 162 g (552 mmol) |
| Sodium Hydride (60%) | 24.00 | 2.4 g (60.2 mmol) | 24 g (602 mmol) |
| Anhydrous THF | - | 200 mL | 2 L |
| 2M HCl | - | ~50 mL | ~500 mL |
| Ethyl Acetate | - | 300 mL | 3 L |
Table 2: Expected Yield and Purity
| Scale | Expected Yield | Purity (by HPLC) |
| 10 g | 75-85% | >98% |
| 100 g | 70-80% | >98% |
Visualization
Synthetic Workflow
Sources
Asymmetric Synthesis of tert-Butyl 4-(2-Hydroxyethylidene)piperidine-1-carboxylate Derivatives: An Application and Protocol Guide
Introduction: The Significance of Chiral Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] The introduction of stereocenters into the piperidine framework can dramatically influence pharmacological activity, making the development of robust asymmetric syntheses for substituted piperidines a critical endeavor in drug discovery. This guide details synthetic strategies for obtaining enantiomerically enriched tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate, a versatile building block for more complex molecules.
Two primary strategies will be explored: the asymmetric reduction of a prochiral α-keto ester and the asymmetric olefination of a piperidine-derived aldehyde. These approaches leverage well-established, reliable methodologies to afford the target compound with high stereocontrol.
Strategic Overview: Pathways to Enantiopurity
The asymmetric synthesis of the target molecule hinges on the effective creation of a chiral center exocyclic to the piperidine ring. The two routes presented here achieve this through different catalytic paradigms.
Figure 1: Overview of the two proposed synthetic routes.
Route 1: Asymmetric Reduction of a Prochiral α-Keto Ester
This strategy relies on the highly predictable and efficient Corey-Itsuno (CBS) reduction of a prochiral ketone to establish the stereocenter.[2][3][4] The key steps involve the synthesis of an α-keto ester precursor followed by its enantioselective reduction.
Protocol 1.1: Synthesis of tert-Butyl 4-(2-oxoacetyl)piperidine-1-carboxylate
The synthesis of the α-keto ester precursor can be achieved via an Arndt-Eistert homologation of the readily available N-Boc-piperidine-4-carboxylic acid.[5]
Workflow:
Figure 2: Workflow for the synthesis of the α-keto ester precursor.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent and excess thionyl chloride in vacuo to yield the crude acid chloride, which is used immediately in the next step.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether (0.5 M) and cool to 0 °C. Add a freshly prepared solution of diazomethane in diethyl ether (2.5 eq) dropwise until a persistent yellow color is observed. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Wolff Rearrangement and Homologation: To the solution of the diazoketone, add a suspension of silver(I) oxide (0.1 eq) in water (5.0 eq). Stir the mixture at room temperature for 16 hours. Filter the reaction mixture through a pad of Celite® and concentrate the filtrate. The residue contains the homologated carboxylic acid.
-
Final Oxidation: The crude homologated acid is then converted to the corresponding methyl ester using a standard esterification procedure (e.g., with (trimethylsilyl)diazomethane).[6] The resulting β-hydroxy ester is then oxidized to the desired α-keto ester using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.
Protocol 1.2: Asymmetric Corey-Itsuno Reduction
The Corey-Itsuno reduction is a robust method for the enantioselective reduction of prochiral ketones.[2][3][4] The (S)-CBS catalyst will yield the (R)-alcohol, while the (R)-catalyst will produce the (S)-alcohol.
Step-by-Step Protocol:
-
Catalyst Preparation (in situ): In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Borane Complexation: Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M solution in THF, 1.0 eq) dropwise. Stir the mixture at 0 °C for 15 minutes.
-
Substrate Addition: Add a solution of tert-butyl 4-(2-oxoacetyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.5 M) dropwise to the catalyst-borane complex at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched this compound.
Expected Results:
| Catalyst | Product Enantiomer | Typical Yield (%) | Typical Enantiomeric Excess (%) |
| (S)-CBS | (R) | 85-95 | >95 |
| (R)-CBS | (S) | 85-95 | >95 |
Route 2: Asymmetric Olefination of a Piperidine Aldehyde
An alternative approach involves the asymmetric addition of a one-carbon nucleophile to tert-butyl 4-formylpiperidine-1-carboxylate. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for olefination, and chiral variants can provide access to enantioenriched allylic alcohols.[7]
Protocol 2.1: Asymmetric Horner-Wadsworth-Emmons Reaction
This protocol utilizes a chiral phosphonate reagent to induce asymmetry in the olefination reaction.
Workflow:
Figure 3: Workflow for the asymmetric Horner-Wadsworth-Emmons reaction.
Step-by-Step Protocol:
-
Phosphonate Anion Generation: In a flame-dried flask under argon, dissolve a chiral phosphonate ester (e.g., a derivative of (S)-BINOL) (1.1 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.5 M) dropwise to the phosphonate anion solution at -78 °C.
-
Reaction and Quenching: Stir the reaction at -78 °C for 4-6 hours. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the target chiral allylic alcohol.
Expected Results:
The enantioselectivity of asymmetric HWE reactions can be highly dependent on the specific chiral phosphonate used and the reaction conditions.
| Chiral Auxiliary | Typical Yield (%) | Typical Enantiomeric Excess (%) |
| BINOL-derived phosphonate | 60-80 | 80-95 |
| TADDOL-derived phosphonate | 65-85 | 85-98 |
Conclusion and Outlook
Both the asymmetric reduction and asymmetric olefination routes offer viable and robust pathways to enantiomerically enriched this compound derivatives. The choice of route may depend on the availability of starting materials, the desired enantiomer, and the scale of the synthesis. The Corey-Itsuno reduction is particularly attractive due to its high and predictable enantioselectivity for a wide range of substrates. These protocols provide a solid foundation for researchers in drug discovery and development to access this valuable chiral building block.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by a chiral oxazaborolidine. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1673-1676.
- Ando, K. (1997). Highly Enantioselective Horner−Wadsworth−Emmons Reaction of α-Alkoxy Aldehydes with Fluorinated Phosphonates Using a Chiral Lithium Binaphthoxide-Derived Phosphonate. The Journal of Organic Chemistry, 62(7), 1934–1935.
-
Arndt, F., & Eistert, B. (1935). Ein neues Verfahren zur Synthese von Carbonsäuren aus Aldehyden. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208. [Link]
- O'Brien, P. (2010). Asymmetric deprotonation of N-Boc-piperidines. Tetrahedron: Asymmetry, 21(1), 1-22.
-
PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]
- Wang, M., Wang, W., & Qu, Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
- Vitale, M., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Comins, D. L., & Dehghani, A. (1992). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived δ-lactam. The Journal of Organic Chemistry, 57(21), 5673-5680.
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- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Spirocycles from Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Introduction
Spirocyclic scaffolds, particularly those incorporating the piperidine motif, are of profound interest in contemporary drug discovery and development. Their inherent three-dimensionality offers a compelling strategy to explore novel chemical space, often leading to compounds with enhanced pharmacological profiles, including improved selectivity, metabolic stability, and cell permeability.[1] Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate, also known as 2-(1-Boc-piperidin-4-ylidene)ethanol, is a versatile and strategically important building block for the synthesis of such spirocycles.[2] Its structure, featuring a protected piperidine ring, an exocyclic double bond, and a primary alcohol, presents a unique opportunity for intramolecular cyclization to forge the spiro[piperidine-4,2'-tetrahydrofuran] core, a key structural element in a variety of biologically active molecules.[3][4]
These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the utilization of this compound in the synthesis of the valuable spirocyclic ether, tert-butyl 2-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. We will delve into the underlying reaction mechanisms, provide detailed, step-by-step protocols for key synthetic transformations, and present data in a clear and accessible format.
Core Concepts and Synthetic Strategies
The primary transformation to achieve the spiro[piperidine-4,2'-tetrahydrofuran] scaffold from this compound is an intramolecular cyclization. The key challenge lies in activating the exocyclic double bond to facilitate a nucleophilic attack by the pendant hydroxyl group. Two principal strategies are highlighted herein: Oxymercuration-Demercuration and Acid-Catalyzed Intramolecular Etherification .
Mechanism of Spirocyclization
The formation of the spiro-tetrahydrofuran ring proceeds via an intramolecular addition of the hydroxyl group across the exocyclic double bond.
-
Oxymercuration-Demercuration: This classic method involves the activation of the alkene by a mercury(II) salt, such as mercury(II) acetate, to form a mercurinium ion intermediate. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the double bond in a Markovnikov-fashion. The subsequent demercuration, typically with sodium borohydride, reductively cleaves the carbon-mercury bond, yielding the desired spirocyclic ether.
-
Acid-Catalyzed Intramolecular Etherification: In the presence of a strong acid, the exocyclic double bond can be protonated to form a tertiary carbocation at the piperidine C4 position. This carbocation is then rapidly trapped by the intramolecular hydroxyl group, leading to the formation of the spiro-tetrahydrofuran ring. This method is often simpler to perform but may be substrate-dependent and can sometimes be complicated by side reactions.
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 2-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate via Oxymercuration-Demercuration
This protocol provides a reliable method for the synthesis of the target spirocycle with good yield and selectivity.
Reaction Scheme:
Caption: Oxymercuration-Demercuration Workflow.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | CAS Number |
| This compound | 227.30 | 198892-80-7 |
| Mercury(II) Acetate (Hg(OAc)₂) | 318.68 | 1600-27-7 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 109-99-9 |
| Sodium Borohydride (NaBH₄) | 37.83 | 16940-66-2 |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 |
| Dichloromethane (DCM) | 84.93 | 75-09-2 |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 22.0 mmol) in a mixture of 50 mL of anhydrous THF and 10 mL of water.
-
Oxymercuration: To the stirring solution, add mercury(II) acetate (7.7 g, 24.2 mmol) portion-wise over 10 minutes. The reaction mixture may become slightly cloudy. Stir at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Demercuration: Cool the reaction mixture to 0 °C in an ice bath. In a separate beaker, prepare a solution of sodium borohydride (1.25 g, 33.0 mmol) in 25 mL of 3 M aqueous sodium hydroxide. Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature remains below 10 °C. A black precipitate of elemental mercury will form.
-
Work-up: After the addition is complete, remove the ice bath and stir the mixture vigorously for an additional 1 hour at room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the mercury precipitate. Wash the filter cake with 50 mL of dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexanes gradient) to afford tert-butyl 2-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as a colorless oil.
Expected Yield: 75-85%
Protocol 2: Acid-Catalyzed Intramolecular Etherification
This protocol offers a metal-free alternative for the spirocyclization.
Reaction Scheme:
Caption: Acid-Catalyzed Etherification Workflow.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | CAS Number |
| This compound | 227.30 | 198892-80-7 |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 190.22 | 6192-52-5 |
| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 |
Procedure:
-
Reaction Setup: To a solution of this compound (2.27 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask, add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 0.1 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up: Upon completion, quench the reaction by adding 30 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexanes gradient) to yield the desired spirocycle.
Expected Yield: 60-70%
Applications in Drug Discovery
The resulting tert-butyl 2-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a valuable intermediate for further elaboration in drug discovery programs. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be functionalized through various reactions such as acylation, alkylation, and reductive amination. This allows for the rapid generation of a library of diverse spirocyclic compounds for biological screening. The rigid spirocyclic core serves to orient substituents in well-defined vectors, which is advantageous for optimizing interactions with biological targets.
Troubleshooting and Scientific Insights
-
Incomplete Reaction (Protocol 1): If the oxymercuration step is sluggish, ensure that the THF is anhydrous and that the mercury(II) acetate is of high purity. A slight excess of the mercury salt can sometimes drive the reaction to completion.
-
Low Yield (Protocol 2): The acid-catalyzed reaction can be sensitive to the substrate and the acid catalyst used. If p-TsOH gives low yields, other acids such as camphorsulfonic acid (CSA) or a Lewis acid (e.g., BF₃·OEt₂) could be explored. Over-exposure to strong acid can lead to decomposition or removal of the Boc group, so careful monitoring is crucial.
-
Purification Challenges: The starting material and product can have similar polarities. A shallow gradient during column chromatography is recommended for optimal separation.
Conclusion
This compound is a highly effective precursor for the synthesis of spiro[piperidine-4,2'-tetrahydrofuran] derivatives. The protocols detailed in these application notes provide robust and reproducible methods for accessing this valuable spirocyclic scaffold. The choice between the oxymercuration-demercuration and the acid-catalyzed method will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and available reagents. The resulting spirocyclic building block is primed for further diversification, making it an invaluable tool for medicinal chemists aiming to explore novel and biologically relevant chemical space.
References
- Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. [Not a direct protocol for the target molecule, but provides context on spiropiperidine synthesis]
- CymitQuimica. 2-(1-Boc-piperidin-4-ylidene)ethanol.
- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.
- Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry.
- Dearomative Spirocycliz
- Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [General importance of spiropiperidines]
- Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine.
- Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry.
- Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. 2022.
- Gold(I)-Catalyzed Intramolecular Amination of Allylic Alcohols With Alkylamines.
- An efficient protocol for the preparation of primary alcohols bearing a beta-chiral center via an oxazolidinone auxiliary mediated resolution, and application to the synthesis of 4,4-disubstituted piperidine substance P antagonists. The Journal of Organic Chemistry, 2000.
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribul
- Gold(I)-Catalyzed Dehydrative Amination and Etherification of Allylic Alcohols.
- tert-Butyl 4-(2-oxoethyl)
- TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE.
- Gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines. Organic Letters, 2011.
- Recent Developments of Oxy-Michael Reaction and Applications in N
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 2019.
- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 2021.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University.
- Tert-butyl 4-hydroxypiperidine-1-carboxyl
- Tert-butyl Piperidine-4-carboxyl
- tert-Butyl 4-(1H-benzimidazol-2-yl)
- Oxa-Michael Addition catalyzed by Quinidine Deriv
- Oxa-Michael catalyzed by Quinidine Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Facile Deprotection of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Abstract
This application note provides a comprehensive guide to the acid-catalyzed deprotection of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group valued for its stability and ease of removal under specific acidic conditions.[1][2][3] We present two robust, field-proven protocols for its cleavage using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), respectively. This guide details the underlying chemical mechanism, provides step-by-step experimental procedures, outlines methods for reaction monitoring and product purification, and includes a troubleshooting section to address common challenges. The resulting product, 4-(2-hydroxyethylidene)piperidine, is a valuable building block for various biologically active molecules and piperidine derivatives, which are crucial scaffolds in drug discovery.[][5][6]
Introduction: The Role of Boc Deprotection in Synthesis
The piperidine ring is a fundamental structural motif found in numerous pharmaceuticals and natural products.[5][6] The synthesis of complex piperidine derivatives often requires the temporary protection of the ring's nitrogen atom to prevent unwanted reactivity. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its resistance to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[2]
The selective removal, or deprotection, of the Boc group is a critical step that unmasks the secondary amine, allowing for subsequent functionalization. This is typically achieved under mild acidic conditions, which cleave the carbamate to yield the free amine, carbon dioxide, and a volatile isobutylene byproduct.[2][7] The target compound, this compound[8], is a versatile intermediate, and its deprotection yields 4-(2-hydroxyethylidene)piperidine, a precursor for various active pharmaceutical ingredients (APIs).[9][10][11] This guide provides researchers with reliable methods to perform this transformation efficiently and in high purity.
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction (E1 mechanism). The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as TFA or HCl.[3][12][13] This protonation renders the carbamate unstable, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[12][13][14] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free piperidine amine.[7][12] In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][12][13]
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of CO2 can cause significant pressure buildup.[12][13]
Caption: Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection
Protocol Selection and Comparison
The choice between TFA and HCl for Boc deprotection depends on the substrate's sensitivity, the desired final product form (free base vs. salt), and downstream processing requirements.
| Parameter | Protocol A: TFA in DCM | Protocol B: 4M HCl in Dioxane |
| Reagents | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | 4M Hydrogen Chloride in 1,4-Dioxane |
| Typical Time | 1 - 3 hours | 1 - 4 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Workup | Evaporation of volatiles, optional basic wash. | Evaporation, trituration to precipitate salt. |
| Pros | High efficiency, volatile reagents simplify removal.[3] | Yields a stable, often crystalline HCl salt directly.[15][16] Good for substrates sensitive to strong TFA. |
| Cons | TFA is highly corrosive and requires careful handling.[17][18][19] Product is a TFA salt, which can be oily.[16] | Dioxane is a peroxide-former and has health risks. Requires anhydrous conditions. |
Detailed Experimental Protocols
Safety First: Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Trifluoroacetic acid is extremely corrosive and can cause severe burns.[17][19][20] Handle with extreme caution.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and utilizes volatile reagents, simplifying purification.[3][21]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is recommended for sensitive substrates to control the reaction rate.[14]
-
TFA Addition: Slowly add TFA (5-10 eq, often a 25-50% v/v solution in DCM) to the stirred solution.[21] A common ratio is 1:1 TFA/DCM.[16]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[14] A ninhydrin stain can be used to visualize the newly formed primary/secondary amine on the TLC plate.
-
Workup (Isolation as Free Base): a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess DCM and TFA.[21][22] Co-evaporation with a solvent like toluene can help remove residual TFA.[16] b. Carefully dilute the residue with DCM and slowly add saturated NaHCO₃ solution until CO₂ evolution ceases and the aqueous layer is basic (pH > 8).[14] c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, 4-(2-hydroxyethylidene)piperidine.[14]
Protocol B: Deprotection using 4M HCl in 1,4-Dioxane
This protocol is excellent for directly isolating the product as a stable hydrochloride salt, which is often a crystalline solid and easier to handle than the corresponding TFA salt.[15][16][23]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane (commercial solution)
-
Methanol (optional, to aid solubility)
-
Diethyl ether or MTBE (for precipitation)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Reagent Addition: Add 4M HCl in 1,4-Dioxane (4-5 eq) to the stirred solution at room temperature.[16][24][25]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. In many cases, the hydrochloride salt of the product will precipitate out of the solution during the reaction.[25]
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup (Isolation as HCl Salt): a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. b. Add a non-polar solvent like cold diethyl ether to the residue and stir or sonicate to induce precipitation/trituration of the product salt.[24] c. Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield 4-(2-hydroxyethylidene)piperidine hydrochloride.[24]
Overall Experimental Workflow
The general process from starting material to final, characterized product follows a logical sequence of synthesis, purification, and analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound [cymitquimica.com]
- 9. prepchem.com [prepchem.com]
- 10. nbinno.com [nbinno.com]
- 11. innospk.com [innospk.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. ICSC 1673 - TRIFLUOROACETIC ACID [chemicalsafety.ilo.org]
- 18. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]
- 19. nj.gov [nj.gov]
- 20. ehs.washington.edu [ehs.washington.edu]
- 21. Boc Deprotection - TFA [commonorganicchemistry.com]
- 22. rsc.org [rsc.org]
- 23. experts.arizona.edu [experts.arizona.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Boc Deprotection - HCl [commonorganicchemistry.com]
Catalytic hydrogenation of the exocyclic double bond in Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Abstract
This application note provides a detailed protocol for the selective catalytic hydrogenation of the exocyclic double bond in tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate to yield tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This transformation is a crucial step in the synthesis of various piperidine-based pharmacophores and biologically active molecules.[1][2][3] The protocol emphasizes the use of palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere, a widely adopted and efficient method for alkene reduction.[4][5] This document outlines the reaction mechanism, detailed experimental procedures, safety precautions, and data interpretation to guide researchers in achieving high-yield and clean conversion.
Introduction
Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and natural products, exhibiting a wide range of biological activities.[1] The target molecule of this protocol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, serves as a valuable building block in medicinal chemistry. Its synthesis via the selective hydrogenation of the corresponding exocyclic alkene precursor, this compound, is a key transformation.
Catalytic hydrogenation is a fundamental reaction in organic synthesis that involves the addition of hydrogen across a double or triple bond.[5][6] The use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), offers significant advantages, including ease of handling, high catalytic activity, and straightforward removal from the reaction mixture by filtration.[4][7][8] This method is highly effective for the reduction of alkenes to alkanes.[9]
This application note provides a comprehensive guide for performing this hydrogenation, with a focus on practical laboratory execution, safety, and mechanistic understanding to ensure reproducible and successful outcomes.
Mechanistic Overview
The catalytic hydrogenation of an alkene on a palladium surface is a heterogeneous process.[9] The generally accepted mechanism involves the following key steps:[4][6][9][10]
-
Adsorption of Reactants: Both the hydrogen gas (H₂) and the alkene, this compound, are adsorbed onto the surface of the palladium catalyst.[5][10]
-
Activation of Hydrogen: The palladium surface cleaves the H-H bond, forming reactive palladium-hydride species on the catalyst surface.[4][6]
-
Hydrogen Transfer: The adsorbed alkene undergoes sequential addition of two hydrogen atoms from the catalyst surface. This typically occurs in a syn-addition fashion, where both hydrogen atoms add to the same face of the double bond.[4][9][10]
-
Desorption of Product: The resulting saturated product, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, has a weaker affinity for the catalyst surface and desorbs, regenerating the active catalytic sites for the next cycle.[6][10]
The choice of palladium on carbon is driven by its high efficiency and selectivity for alkene hydrogenation.[7][11] The activated carbon support provides a large surface area for the palladium nanoparticles, maximizing the number of active sites available for the reaction.[4][7]
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the catalytic hydrogenation.
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| This compound | ≥95% | Commercially Available | 162369-79-1[12] |
| Palladium on Carbon (10% Pd/C, 50% wet with water) | Catalyst Grade | Commercially Available | 7440-05-3[8] |
| Methanol (MeOH) | Anhydrous | Commercially Available | 67-56-1 |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Celite® 545 | --- | Commercially Available | 61790-53-2 |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | 1333-74-0 |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Gas Supplier | 7727-37-9 / 7440-37-1 |
Equipment
-
Two- or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon (or hydrogenation apparatus)
-
Vacuum/inert gas manifold
-
Büchner funnel and filter flask
-
Filter paper
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves[13][14]
Reaction Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 6. Catalytic Hydrogenation Reaction & Mechanism - Lesson | Study.com [study.com]
- 7. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 8. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound [cymitquimica.com]
- 13. carlroth.com [carlroth.com]
- 14. honrel.com [honrel.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Overview of the Synthesis
The most common and effective route to synthesize this compound involves a two-step process. The first step is an olefination reaction, typically a Horner-Wadsworth-Emmons (HWE) reaction, to form an α,β-unsaturated ester intermediate. This is followed by the selective reduction of the ester to the desired allylic alcohol.
Caption: General two-step synthesis of the target compound.
Part 1: Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
The HWE reaction is generally preferred over the classical Wittig reaction for this synthesis due to the water-soluble nature of the phosphate byproduct, which simplifies purification, and its tendency to favor the formation of the (E)-alkene.[1][2]
Q1: My HWE reaction is sluggish or not going to completion. What are the possible causes and solutions?
A1: Several factors can contribute to an incomplete reaction. Here's a systematic approach to troubleshooting:
-
Base Selection and Strength: The phosphonate is deprotonated by a base to form the reactive carbanion.[2] The choice of base is critical.
-
Weak Bases (e.g., NaHCO₃, K₂CO₃): These may not be strong enough to deprotonate the phosphonate efficiently, especially if the phosphonate is not sufficiently acidic.
-
Stronger Bases (e.g., NaH, NaOMe, t-BuOK): These are more commonly used and are generally effective. If you are using a weaker base and observing poor conversion, consider switching to a stronger one.
-
Lithium Bases (e.g., n-BuLi): While effective, be aware that lithium salts can sometimes interfere with the stereoselectivity of the reaction.[3]
-
-
Solvent and Solubility: The reaction requires a solvent that can dissolve both the reactants and the base.
-
Aprotic Polar Solvents (e.g., THF, DMF): These are excellent choices as they are generally good at solvating the reactants and intermediates. Ensure your solvent is anhydrous, as water can quench the carbanion.
-
Protic Solvents (e.g., Ethanol): These should be avoided as they will protonate the carbanion, rendering it unreactive.
-
-
Reaction Temperature: While many HWE reactions proceed well at room temperature, some may require heating to overcome the activation energy barrier. If your reaction is slow at room temperature, consider gently heating it (e.g., to 40-50 °C) and monitoring the progress by TLC.
-
Purity of Reactants: Ensure your N-Boc-4-piperidone and triethyl phosphonoacetate are pure. Impurities can interfere with the reaction.
Q2: I am observing a significant amount of the (Z)-isomer in my product. How can I improve the (E)-selectivity?
A2: The HWE reaction generally favors the formation of the more thermodynamically stable (E)-alkene.[2] However, reaction conditions can influence the stereochemical outcome.
-
Reaction Conditions for (E)-Selectivity:
-
Use of sodium or potassium bases in aprotic solvents generally promotes the formation of the (E)-isomer.
-
Allowing the reaction to reach thermodynamic equilibrium by using longer reaction times or slightly elevated temperatures can also increase the proportion of the (E)-product.
-
-
Still-Gennari Modification for (Z)-Selectivity: If the (Z)-isomer is desired, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF), can be employed to favor the formation of the (Z)-alkene.[4][5]
Q3: The purification of the α,β-unsaturated ester is difficult due to the phosphate byproduct. What are the best practices for purification?
A3: A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide from a Wittig reaction.[1][2]
-
Aqueous Workup: After the reaction is complete, quench it with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate. The phosphate byproduct should preferentially partition into the aqueous layer. Multiple extractions of the aqueous layer can help recover any dissolved product.
-
Brine Wash: Washing the combined organic layers with brine can further help remove any remaining water-soluble impurities.
-
Column Chromatography: If the aqueous workup is insufficient to completely remove the byproduct, silica gel column chromatography is an effective purification method. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.
Part 2: DIBAL-H Reduction Troubleshooting
Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent suitable for the conversion of the α,β-unsaturated ester to the corresponding allylic alcohol.[6][7] Careful control of the reaction conditions is paramount to achieving a high yield and avoiding over-reduction.
Q1: My DIBAL-H reduction is producing a mixture of the desired alcohol and the corresponding aldehyde. How can I prevent the formation of the aldehyde?
A1: The formation of the aldehyde is a common issue and usually results from incomplete reduction.
-
Stoichiometry of DIBAL-H: Ensure you are using a sufficient excess of DIBAL-H. Typically, 1.5 to 2.5 equivalents are used for the reduction of esters to alcohols. It is crucial to accurately determine the concentration of your DIBAL-H solution, as it can degrade over time.
-
Reaction Temperature: While DIBAL-H reductions are often performed at low temperatures (e.g., -78 °C) to control selectivity, allowing the reaction to slowly warm to room temperature can help drive it to completion.[8]
-
Addition of DIBAL-H: Add the DIBAL-H solution slowly to the solution of the ester. A rapid addition can lead to localized areas of high reagent concentration and potential side reactions.
Q2: I am observing over-reduction of my product to the saturated alcohol. How can I improve the selectivity for the allylic alcohol?
A2: Over-reduction to the saturated alcohol can occur if the reaction conditions are not carefully controlled.
-
Low Temperature: Maintaining a low temperature (typically -78 °C, the temperature of a dry ice/acetone bath) throughout the addition of DIBAL-H is critical.[6][8] At higher temperatures, DIBAL-H is less selective and can reduce the double bond.
-
Careful Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately to prevent further reduction.
-
Quenching Procedure: Quench the reaction at low temperature by slowly adding a quenching agent. A common and effective method is the Fieser workup, which involves the sequential addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl. This procedure helps to break up the aluminum complexes and facilitates the workup.
Q3: The workup of my DIBAL-H reaction is resulting in a gelatinous emulsion that is difficult to filter. What can I do to improve the workup?
A3: The formation of aluminum salt emulsions is a frequent challenge in DIBAL-H workups.
-
Rochelle's Salt Workup: Using a saturated aqueous solution of Rochelle's salt is highly recommended. After quenching with methanol, add the Rochelle's salt solution and stir vigorously. The tartrate ions will chelate with the aluminum salts, breaking up the emulsion and resulting in a biphasic mixture that is much easier to separate.
-
Acidic Workup: A dilute acid workup (e.g., 1M HCl) can also be effective in dissolving the aluminum salts. However, be cautious if your product is acid-sensitive.
-
Celatom/Diatomaceous Earth: If an emulsion still persists, filtering the mixture through a pad of Celite® or diatomaceous earth can help to break it up and remove the solid aluminum salts.
Experimental Protocols
Step 1: Horner-Wadsworth-Emmons Reaction
Materials:
-
N-Boc-4-piperidone
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield Tert-butyl 4-(2-ethoxycarbonylethylidene)piperidine-1-carboxylate.
Step 2: DIBAL-H Reduction
Materials:
-
Tert-butyl 4-(2-ethoxycarbonylethylidene)piperidine-1-carboxylate
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous Rochelle's salt solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the α,β-unsaturated ester (1.0 equivalent) in anhydrous DCM or THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (2.0-2.5 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add saturated aqueous Rochelle's salt solution and stir vigorously for at least 1 hour, or until the two layers become clear.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 20-50% ethyl acetate in hexanes) to afford this compound.
Data Summary Table
| Step | Reactants | Key Reagents | Typical Yield | Purity (by NMR) |
| 1. HWE Reaction | N-Boc-4-piperidone, Triethyl phosphonoacetate | NaH, THF | 80-90% | >95% |
| 2. DIBAL-H Reduction | α,β-unsaturated ester | DIBAL-H, DCM | 75-85% | >98% |
Logical Relationship Diagram
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. We will delve into the mechanistic rationale behind common issues and provide field-proven protocols to ensure a successful and high-purity yield.
The synthesis of this key intermediate typically proceeds via a two-step sequence: an olefination reaction to construct the carbon-carbon double bond, followed by a selective reduction of the ester moiety. Each step presents unique challenges that can lead to specific side products, impacting yield and purity.
Part 1: Troubleshooting the Olefination Step (Horner-Wadsworth-Emmons Reaction)
The most common and efficient method for the olefination of N-Boc-4-piperidone is the Horner-Wadsworth-Emmons (HWE) reaction. It offers significant advantages over the classical Wittig reaction, primarily the formation of a water-soluble phosphate byproduct, which simplifies purification, and a strong stereochemical preference for the desired (E)-alkene.[1][2]
Overall Reaction Scheme
Caption: General two-step synthesis pathway.
Frequently Asked Questions: HWE Reaction
Q1: My HWE reaction is slow or incomplete, leaving significant amounts of unreacted N-Boc-4-piperidone. What could be the cause?
A1: This issue typically points to three main areas: the base, the phosphonate reagent, or the reaction conditions.
-
Insufficient or Inactive Base: The HWE reaction requires the deprotonation of the phosphonate to form the nucleophilic carbanion.[1] Sodium hydride (NaH) is commonly used. If your NaH is old or has been improperly stored, it may be coated with inactive sodium hydroxide/carbonate. Ensure you are using fresh, reactive NaH (e.g., from a new bottle or washed with dry hexanes to remove mineral oil and surface oxidation).
-
Wet Solvents/Reagents: The phosphonate carbanion is strongly basic and will be quenched by protic sources like water or alcohols. Ensure all solvents (e.g., THF, DMF) and reagents are rigorously dried before use.
-
Temperature: While the initial deprotonation is often done at 0 °C, the subsequent reaction with the ketone may require gentle warming or an extended reaction time at room temperature to go to completion. Monitor the reaction by TLC or LCMS to determine the optimal reaction time.
Q2: My NMR spectrum shows two distinct olefinic signals, indicating a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?
A2: The HWE reaction with stabilized phosphonates like triethyl phosphonoacetate is highly (E)-selective.[1][3] However, certain factors can erode this selectivity.
-
Reaction Conditions: The formation of the (E)-alkene is thermodynamically controlled. Ensuring the intermediate oxaphosphetane has time to equilibrate to the more stable trans-intermediate is key.[3] Running the reaction in a non-polar solvent like THF or toluene generally favors (E)-selectivity.
-
Cation Effects: The choice of counter-ion for the base can influence stereochemistry. While sodium and lithium bases strongly favor the (E)-isomer, using potassium bases with crown ethers can sometimes shift the selectivity toward the (Z)-isomer.[4] For this synthesis, sticking with NaH or n-BuLi is recommended for high (E)-selectivity.
-
Phosphonate Reagent: Using phosphonates with bulky ester groups can sometimes enhance (E)-selectivity due to steric hindrance in the transition state. However, for this specific transformation, standard triethyl phosphonoacetate provides excellent results.
Q3: After work-up, I'm struggling to separate my product from the phosphate byproduct. What is the best purification strategy?
A3: A major advantage of the HWE reaction is that the dialkyl phosphate byproduct is generally water-soluble, unlike the triphenylphosphine oxide from a Wittig reaction.[1][2][5]
-
Aqueous Extraction: The primary method for removal should be a thorough aqueous work-up. After quenching the reaction, perform multiple extractions with your organic solvent (e.g., ethyl acetate). Wash the combined organic layers several times with water and finally with brine to remove the phosphate salts.
-
Chromatography: If trace amounts of the phosphate persist, they are typically much more polar than the desired unsaturated ester product. Standard silica gel column chromatography should provide excellent separation. A gradient elution starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity will elute the product well before the phosphate byproduct.
Part 2: Troubleshooting the Reduction Step (DIBAL-H)
The reduction of the α,β-unsaturated ester to the allylic alcohol is a critical step where precise control of reaction conditions is paramount. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures.[6][7]
Potential Side Product Pathways
Caption: Side products from the DIBAL-H reduction step.
Frequently Asked Questions: DIBAL-H Reduction
Q4: My main isolated product is the aldehyde (tert-butyl 4-(2-oxoethylidene)piperidine-1-carboxylate) instead of the alcohol. What went wrong?
A4: This indicates incomplete reduction. DIBAL-H reduces esters to aldehydes at very low temperatures, and this intermediate can be isolated if the reaction is not allowed to proceed to the alcohol.[6][8]
-
Stoichiometry: The reduction of an ester to an alcohol requires at least two equivalents of hydride. However, in practice, using around 2.2 to 2.5 equivalents of DIBAL-H is often necessary to drive the reaction to completion. Ensure your DIBAL-H solution has been recently titrated or is from a fresh bottle, as its concentration can decrease over time.
-
Temperature: While the initial addition must be done at -78 °C to control the reaction, the mixture often needs to be allowed to warm slowly to 0 °C or even room temperature to ensure the second reduction (aldehyde to alcohol) is complete.[9] Strict maintenance at -78 °C throughout is a common procedure for stopping at the aldehyde.[8][9]
-
Reaction Time: The reaction may simply need more time. Monitor the disappearance of the intermediate aldehyde by TLC before quenching the reaction.
Q5: I've isolated a significant amount of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, where the double bond has been reduced. How can I prevent this?
A5: While DIBAL-H is known for preserving the double bond in α,β-unsaturated systems to yield allylic alcohols, this side reaction (1,4-conjugate reduction) can occur under certain conditions.[7]
-
Temperature Control: This is the most critical factor. The conjugate reduction is more likely to occur at higher temperatures. The DIBAL-H addition is exothermic, and localized heating can occur if the addition is too fast.[8] Add the DIBAL-H solution slowly, dropwise, to a vigorously stirred solution of the ester at -78 °C, ensuring the internal temperature does not rise.
-
Solvent Choice: Toluene or dichloromethane (DCM) are common solvents. Non-coordinating solvents like these generally favor the desired 1,2-reduction of the carbonyl over the 1,4-reduction of the double bond.
Q6: My yield is very low, and I had a thick, gelatinous emulsion during the aqueous work-up that was difficult to filter.
A6: This is a classic issue with aluminum-based reducing agents like DIBAL-H. The problem arises from the formation of aluminum hydroxide (Al(OH)₃) precipitates upon quenching with water.
-
Proper Quenching Protocol: A standard water quench is often problematic. The preferred method is to use a Rochelle's salt (potassium sodium tartrate) work-up.
-
After the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench with methanol first to consume excess DIBAL-H.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously at room temperature. The tartrate chelates the aluminum salts, forming a soluble complex and preventing the formation of the gelatinous precipitate.[9] Continue stirring until the layers become clear and easily separable (this can take anywhere from 30 minutes to several hours).
-
Quantitative Data Summary Table
| Parameter | Olefination (HWE) | Reduction (DIBAL-H) |
| Key Reagents | N-Boc-4-piperidone, Triethyl phosphonoacetate, NaH | tert-Butyl 4-(ethoxycarbonylmethylene)piperidine-1-carboxylate, DIBAL-H |
| Solvent | THF (anhydrous) | Toluene or DCM (anhydrous) |
| Temperature | 0 °C to RT | -78 °C, then slow warm to RT |
| Stoichiometry | ~1.1 eq. Phosphonate, ~1.2 eq. Base | ~2.2 - 2.5 eq. DIBAL-H |
| Common Side Product | (Z)-isomer | Aldehyde, Saturated Alcohol |
| Key to Success | Anhydrous conditions, active base | Strict temperature control, proper quench |
Part 3: Recommended Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Olefination
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (3x) to remove the oil, then place the flask under high vacuum briefly.
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise via syringe. Gas evolution (H₂) will be observed. Stir at 0 °C for 30 minutes after the addition is complete.
-
Add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC (e.g., 20% EtOAc/Hexanes) for the disappearance of the starting ketone.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil via flash column chromatography on silica gel to yield tert-butyl 4-(ethoxycarbonylmethylene)piperidine-1-carboxylate as a clear oil.
Protocol 2: DIBAL-H Reduction
-
Dissolve the unsaturated ester (1.0 eq.) in anhydrous toluene in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (2.5 eq., e.g., 1.0 M solution in hexanes) dropwise via syringe over 30-45 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction at -78 °C for 1 hour after the addition is complete.
-
Remove the cooling bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours. Monitor by TLC (e.g., 40% EtOAc/Hexanes) for completion.
-
Cool the reaction to 0 °C in an ice bath.
-
Quench by the very slow, dropwise addition of methanol.
-
Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Remove the ice bath and stir the biphasic mixture vigorously at room temperature until the layers are clear (1-4 hours).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
References
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
-
AdiChemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]
-
Reddit r/OrganicChemistry. (2022, October 19). Reduction with DIBAL-H. [Link]
-
Wikipedia. (n.d.). Diisobutylaluminium hydride. [Link]
-
MDPI. (2021). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Chem-Station. (2014, March 16). Horner-Wadsworth-Emmons (HWE) Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]
-
United Nations Economic and Social Council. (2024, January 4). Note by the Secretariat. [Link]
-
National Institutes of Health. (2020, February 3). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. reddit.com [reddit.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Welcome to the dedicated technical support guide for the purification of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for the purification of this key synthetic intermediate. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategy.
Core Principles: Understanding the Separation
This compound (MW: 227.30 g/mol , Formula: C₁₂H₂₁NO₃) is a molecule of moderate polarity.[1][2] Its key structural features influencing chromatographic behavior are:
-
N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group renders the piperidine nitrogen non-basic, preventing the strong acid-base interactions with silica gel that often cause severe tailing in free amines.[3]
-
Primary Alcohol (-OH): This group is a hydrogen bond donor and acceptor, leading to polar interactions with the stationary phase.
-
Exocyclic Double Bond (C=C): This adds rigidity and can interact with the stationary phase via dipole-dipole interactions.
The goal of column chromatography is to exploit differences in the reversible adsorption and desorption of your target compound and its impurities onto a solid stationary phase as a liquid mobile phase passes through it.
The Stationary Phase: Why Silica Gel?
Silica gel is the standard and most effective stationary phase for this compound. Its surface is covered with silanol groups (Si-OH), which are weakly acidic and polar. The primary alcohol of your compound will interact with these silanol groups via hydrogen bonding, which is the principal mechanism for its retention. Standard, flash-grade silica gel (40-63 µm) is recommended for optimal resolution and flow rate.
The Mobile Phase: Finding the "Sweet Spot" with TLC
The mobile phase (eluent) is a solvent or mixture of solvents that carries the sample through the column. For a compound of this polarity, a binary system of a non-polar solvent like Hexanes (or Heptane/Petroleum Ether) and a more polar solvent like Ethyl Acetate (EtOAc) is the ideal starting point.[4]
The key to a successful separation is finding a solvent ratio that provides a target Retention Factor (Rf) of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[5]
-
If Rf is too high (>0.5): The compound will elute too quickly, resulting in poor separation from non-polar impurities. Decrease the polarity by reducing the percentage of Ethyl Acetate.
-
If Rf is too low (<0.15): The compound will take a very long time to elute, leading to band broadening and a lower final concentration. Increase the polarity by increasing the percentage of Ethyl Acetate.
Experimental Protocol: TLC Analysis
-
Preparation: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Elution: Place the plate in a sealed chamber containing your chosen mobile phase (e.g., 30% EtOAc in Hexanes). Ensure the solvent level is below the spot. Allow the solvent front to travel up the plate.[3]
-
Visualization: After elution, dry the plate. The compound lacks a strong UV chromophore, so visualization with a potassium permanganate (KMnO₄) stain is highly effective. The double bond and alcohol will react with the stain to produce a yellow-brown spot against a purple background.[3][6]
| Recommended TLC Solvent Systems (Starting Points) | Expected Rf Range | Notes |
| 20% Ethyl Acetate / 80% Hexanes | 0.15 - 0.25 | Good starting point for initial screening. |
| 30% Ethyl Acetate / 70% Hexanes | 0.25 - 0.35 | Often the optimal system for good separation. |
| 40% Ethyl Acetate / 60% Hexanes | 0.35 - 0.45 | Use if the compound is eluting too slowly in 30% EtOAc. |
| 5% Methanol / 95% Dichloromethane | 0.20 - 0.40 | An alternative for more polar impurities.[4] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and the column fractions are broad and mixed. What's happening?
A: This phenomenon, known as "tailing," is common for polar compounds containing hydrogen-bonding groups like alcohols.[7] It occurs due to strong, non-ideal interactions between your compound and the active silanol groups on the silica surface.
Solutions:
-
Check for Overloading: Tailing can be caused by applying too much sample to the TLC plate or column. Try loading a more dilute sample.
-
Incorporate a Polar Modifier: The most effective solution is often to add a small amount of a more polar solvent to your mobile phase. Adding 1-2% methanol to your Ethyl Acetate/Hexane system can dramatically improve peak shape. The methanol competes with your compound for the active sites on the silica, leading to faster and more uniform elution.
-
Consider Dry Loading: If the crude material is not readily soluble in the mobile phase, it can lead to a broad initial band. Dry loading the sample onto a small amount of silica before adding it to the column ensures a narrow, concentrated starting point and improves separation.[8]
Q2: I've run several column volumes of my chosen eluent, but my product isn't coming off the column. Where is it?
A: Your compound is strongly adsorbed to the silica, indicating the mobile phase is not polar enough to elute it.
Solutions:
-
Increase Eluent Polarity (Gradient Elution): Gradually increase the percentage of Ethyl Acetate in your mobile phase. For example, if you started with 20% EtOAc/Hexanes, you can switch to 30%, then 40%, and so on. This "gradient" approach is highly effective for eluting compounds that are strongly retained.[5]
-
The "Kicker" Solvent: If increasing the EtOAc percentage is insufficient, switch to a stronger mobile phase. A system of 5-10% Methanol in Dichloromethane is very polar and will elute most stubborn compounds.[4]
-
Confirm Stability: In rare cases, a highly reactive compound can decompose on the acidic silica gel.[5] You can test for this by dissolving your crude product, spotting it on a TLC plate, and letting it sit in the open air for 30-60 minutes. Then, elute the plate and see if any new spots (decomposition products) have appeared.
Q3: My compound came off the column almost immediately, mixed with non-polar impurities. How do I improve retention?
A: This is the opposite problem: your mobile phase is too polar, and your compound is spending too much time in the mobile phase instead of adsorbing to the silica.
Solutions:
-
Decrease Eluent Polarity: You must reduce the strength of your eluent. If you used 40% EtOAc/Hexanes, try running the column with 20% or 25% EtOAc/Hexanes. This will increase the interaction between your compound and the silica, slowing its elution and allowing for better separation from fast-moving impurities.
Q4: My final yield is very low, even though the TLC of the crude material looked clean. What could be the cause?
A: Low yield can stem from several factors beyond simple separation issues.
Solutions:
-
Irreversible Adsorption: Some of your product might be permanently stuck to the column, especially if very active silica was used or the column was run too slowly. Eluting the column with a very strong solvent (like 10% Methanol in DCM) at the end can help recover any remaining material.
-
Incomplete Fraction Collection: Your compound may have eluted over a larger number of fractions than anticipated (due to band broadening). Ensure you are collecting a sufficient number of fractions and carefully monitoring them by TLC.
-
Mechanical Loss: Ensure you are quantitatively transferring your material at each step. Small losses during dissolution, loading, and concentrating fractions can add up.
-
Co-elution: A UV-inactive impurity might be co-eluting with your product, making the combined fraction appear larger than it is. Purity should always be confirmed by NMR or LC-MS after chromatography.
Frequently Asked Questions (FAQs)
Q: Should I use normal-phase (silica) or reverse-phase chromatography for this compound? A: Normal-phase chromatography on silica gel is the most straightforward, cost-effective, and widely used method for this type of moderately polar, organic-soluble molecule. Reverse-phase chromatography, which uses a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile), is also an option but is typically reserved for highly polar or water-soluble compounds.[7]
Q: What are the most likely impurities I will need to separate? A: Impurities will depend on the synthetic route used. Common impurities include:
-
Unreacted Starting Materials: For example, if a Wittig-type reaction was used, you might have residual aldehyde/ketone starting material or phosphine oxide byproducts.
-
Byproducts: Side reactions can lead to isomers or other related piperidine derivatives.[9]
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, although the Boc group adds stability.[9][10]
Q: How much crude material can I load onto my column? A: A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100. For a difficult separation (impurities with close Rf values), use a higher ratio (e.g., 1:100). For a simple separation, you can load more material (e.g., 1:30).
Q: My compound is an oil. How do I remove the final traces of high-boiling solvents like Ethyl Acetate? A: After combining your pure fractions and removing the bulk of the solvent on a rotary evaporator, connect the flask to a high-vacuum pump for several hours. This will remove residual solvent. Gentle heating (30-40°C) can assist this process, but be mindful of your compound's thermal stability.
Workflow Visualization
The following diagram illustrates the logical workflow for the successful purification of this compound.
Caption: Workflow for column chromatography purification.
References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
Molbase. (n.d.). TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
Chemtrest. (n.d.). Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]
-
Supplementary Information. (n.d.). Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
AWS. (n.d.). Supporting Information. Retrieved from [Link]
-
ChemRxiv. (2022). DiKTa ESI Final. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction time for Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate synthesis
Welcome to the technical support center for the synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format to enhance your experimental success and significantly reduce reaction times.
Overview of the Synthesis
The most reliable and widely used method for synthesizing the target molecule and its precursors is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This olefination reaction involves the condensation of N-Boc-4-piperidone with a stabilized phosphonate carbanion. Typically, this is a two-step process:
-
HWE Olefination: Reaction of N-Boc-4-piperidone with a phosphonate ester (e.g., triethyl phosphonoacetate) to form the α,β-unsaturated ester intermediate, tert-butyl 4-(ethoxycarbonylmethylene)piperidine-1-carboxylate.
-
Reduction: Selective reduction of the ester group to the primary alcohol, yielding the final product, this compound.
The primary focus of this guide is the optimization of the first step—the HWE reaction—as its efficiency is paramount to the overall success and timeline of the synthesis.
Caption: General two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction is extremely slow or has stalled completely. What is the most likely cause?
A: A stalled HWE reaction is one of the most common issues. The root cause is almost always related to the generation and stability of the phosphonate carbanion. The rate-limiting step of the HWE reaction is the nucleophilic addition of this carbanion to the carbonyl carbon of N-Boc-4-piperidone.[3] If the carbanion is not formed efficiently, the reaction will not proceed.
Primary factors to investigate are:
-
Base Inadequacy: The base you are using may not be strong enough to deprotonate the phosphonate ester effectively. Triethyl phosphonoacetate has a pKa of ~13.5 in DMSO, so a sufficiently strong base is required.
-
Moisture: The presence of water or other protic impurities in the solvent or on the glassware will quench the phosphonate carbanion as it forms.
-
Reagent Quality: The base (e.g., NaH, NaOMe) or the phosphonate reagent may have degraded over time.
Q2: How does my choice of base impact the reaction time?
A: The base is the single most critical factor for optimizing reaction time. Its role is to deprotonate the phosphonate, generating the nucleophilic carbanion.[4] Both the strength of the base and the nature of its counter-ion play a role.
-
Strong Bases (e.g., NaH, n-BuLi): These bases ensure rapid and irreversible deprotonation, leading to a high concentration of the reactive carbanion. Sodium hydride (NaH) is a common and effective choice, often providing complete conversion in 2-4 hours at room temperature.
-
Weaker Bases (e.g., LiOH, K₂CO₃, DBU): While milder conditions are sometimes desirable, these bases establish an equilibrium with the phosphonate.[5] This results in a lower standing concentration of the carbanion, which can dramatically slow the reaction rate, sometimes extending the required time to 12-24 hours or more.
-
Counter-ion Effect: The counter-ion (Li+, Na+, K+) can influence stereoselectivity and, to a lesser extent, the reaction rate.[3] For simple olefinations, sodium and potassium bases often provide reliable and swift results.
Q3: What is the optimal temperature for this synthesis, and how does it affect the reaction time?
A: Temperature directly correlates with reaction rate. However, higher temperatures can also promote side reactions.
-
-78 °C to 0 °C: Often used at the start of the reaction during the addition of reagents to control exotherms and improve stereoselectivity. However, maintaining the reaction at these low temperatures will result in a very slow conversion.
-
Room Temperature (20-25 °C): This is the most common and recommended temperature for this reaction. It provides a good balance between a reasonable reaction rate (typically 2-6 hours with a strong base) and a clean reaction profile.
-
Elevated Temperatures (e.g., 40-60 °C in THF): Heating can be used as a troubleshooting measure to push a sluggish reaction to completion. A study by Thompson and Heathcock noted that higher temperatures can favor the formation of the desired E-alkene.[3] However, this may also increase the risk of side product formation.
Troubleshooting Guide: Optimizing Reaction Time
This guide provides a logical workflow for diagnosing and resolving issues related to slow reaction times in the HWE olefination of N-Boc-4-piperidone.
Caption: A logical workflow for troubleshooting slow reactions.
Problem: Reaction shows <10% conversion after 2 hours at 0 °C.
-
Possible Cause 1: Ineffective Deprotonation.
-
Explanation: As discussed in the FAQ, the phosphonate carbanion is not being generated in a sufficient concentration. This is the most probable cause for a reaction that fails to initiate properly.
-
Troubleshooting Steps:
-
Verify Base Activity: Ensure your sodium hydride is fresh. NaH can appear visually similar when active (fine gray powder) or inactive (caked, off-white). It is best to use NaH from a recently opened container.
-
Solvent Purity: Use freshly distilled, anhydrous THF. Solvents from sure-seal bottles should be used promptly after opening.
-
Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen.
-
-
-
Possible Cause 2: Low Temperature.
-
Explanation: While initial addition at 0 °C is good practice to control the exothermic deprotonation, holding the reaction at this temperature will significantly slow the subsequent nucleophilic attack on the ketone.
-
Troubleshooting Steps:
-
After the initial addition of reagents is complete, allow the reaction mixture to slowly warm to room temperature.
-
Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC). You should observe the consumption of the N-Boc-4-piperidone spot and the appearance of a new, less polar product spot.
-
-
Problem: Reaction is progressing but is not complete after 6 hours at room temperature.
-
Possible Cause: Reversible Reaction or Insufficient Energy.
-
Explanation: If a weaker base was used, the reaction may have reached an equilibrium state. Alternatively, the activation energy barrier for the nucleophilic addition may be higher than expected, requiring more thermal energy to achieve a reasonable rate.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the reaction mixture to 40 °C using an oil bath. Continue to monitor by TLC. This often drives the reaction to completion within an additional 1-2 hours.
-
Add More Reagent: If heating does not work, it's possible one of the reagents was limiting. A small additional charge of the phosphonate and base can be considered, but this can complicate purification. Increasing temperature is the preferred first step.
-
-
Data Summary: Impact of Conditions on Reaction Time
The following table summarizes expected reaction times for the HWE olefination step based on common experimental parameters. These are estimates intended for experimental design and troubleshooting.
| Base (1.1 eq.) | Solvent | Temperature | Estimated Time for >95% Conversion | Notes |
| NaH | Anhydrous THF | 25 °C | 2 - 4 hours | Recommended starting point. Reliable and efficient. |
| n-BuLi | Anhydrous THF | 0 °C to 25 °C | 1 - 3 hours | Very fast, but requires careful temperature control during addition. |
| K₂CO₃ | Anhydrous DMF | 25 °C | 18 - 24 hours | A milder but significantly slower option.[1] |
| LiOH | THF / H₂O | 25 °C | 12 - 18 hours | Can be effective but is generally slower due to the weaker base and presence of water.[5] |
| NaH | Anhydrous THF | 40 °C | 1 - 2 hours | Useful for accelerating a sluggish reaction. |
Experimental Protocols
Protocol 1: Optimized HWE Reaction for tert-Butyl 4-(ethoxycarbonylmethylene)piperidine-1-carboxylate
This protocol is optimized for a rapid and high-yielding synthesis.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool under a nitrogen atmosphere.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of ketone) to the flask via syringe. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the solvent.
-
Anion Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe. A vigorous evolution of hydrogen gas will be observed. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Carbonyl Addition: Dissolve N-Boc-4-piperidone (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (Typical eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate. The byproduct, diethyl phosphate, is water-soluble and easily removed during the aqueous wash.[2] Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: DIBAL-H Reduction to this compound
-
Preparation: Dissolve the crude ester from Protocol 1 in anhydrous toluene or dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reducing Agent Addition: Add diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 2.2 equivalents) dropwise, keeping the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours.
-
Workup: Quench the reaction by the slow, dropwise addition of methanol, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) solution. Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear. Separate the layers, extract the aqueous layer with DCM, and combine the organic fractions. Dry over sodium sulfate, filter, and concentrate to yield the target alcohol.
References
-
Horner–Wadsworth–Emmons reaction - Wikipedia. This article provides a detailed overview of the HWE reaction mechanism, including the rate-limiting step and factors affecting stereoselectivity.
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. This resource describes the HWE reaction as a reliable method for stereoselective olefination and provides procedural examples.
-
Horner-Wadsworth-Emmons Reaction - Alfa Chemistry. This page highlights the advantages of the HWE reaction, including the high reactivity of the carbanion and the ease of byproduct removal.
-
Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles - ResearchGate. This paper describes the use of milder bases like lithium hydroxide for HWE reactions.
-
Horner-Wadsworth-Emmons Reaction - YouTube (Professor Dave Explains). This video explains the fundamental steps of the HWE reaction, starting with the crucial deprotonation of the phosphonate.
Sources
Technical Support Center: Synthesis and Stabilization of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis and handling of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Due to its chemical nature as an α,β-unsaturated ketone, this compound is prone to dimerization, which can lead to reduced yields, purification challenges, and inconsistencies in downstream applications. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic overview to help you successfully synthesize, purify, and store this valuable intermediate while minimizing dimerization.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of a higher molecular weight impurity in my crude reaction mixture after synthesizing this compound via a Wittig reaction. What is this impurity likely to be?
A1: The most probable high molecular weight impurity is a dimer of your target compound. This compound is an α,β-unsaturated ketone, a class of compounds known to undergo self-dimerization through two primary pathways: a [4+2] Diels-Alder cycloaddition and a Michael addition. The propensity for these reactions is highly dependent on the reaction conditions, particularly temperature and the presence of acidic or basic species.
Q2: What is the underlying chemistry that drives this dimerization?
A2: The dimerization is driven by the inherent reactivity of the conjugated π-system in your molecule.
-
Diels-Alder [4+2] Cycloaddition: In this scenario, one molecule of the α,β-unsaturated ketone acts as a diene (the conjugated system of the double bond and the carbonyl group), and another molecule acts as a dienophile (the double bond). This concerted reaction forms a six-membered ring, leading to a dimeric structure. This pathway is often favored at elevated temperatures.
-
Michael Addition (1,4-Conjugate Addition): This pathway typically occurs under basic or acidic conditions. An enolate, formed by the deprotonation of the α-carbon of the ketone on another molecule (or initiated by residual base from the Wittig reaction), can act as a nucleophile and attack the β-carbon of a second molecule of your product. This results in a chain-like dimeric structure.
Q3: How can I prevent or minimize the formation of these dimers during the synthesis?
A3: Preventing dimerization requires careful control over the reaction conditions. Here are the key parameters to consider:
-
Temperature: Maintain a low temperature throughout the reaction and work-up. For the Wittig reaction, it is advisable to conduct the reaction at 0 °C or even lower (e.g., -78 °C to 0 °C)[1].
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting material (N-Boc-4-piperidone) is consumed, the reaction should be quenched promptly to minimize the time the product is exposed to the reaction conditions.
-
Choice of Base and Quenching: The choice of base for the Wittig reaction is critical. Strong bases like n-butyllithium should be used judiciously, and the reaction must be carefully quenched. A buffered aqueous quench (e.g., saturated aqueous ammonium chloride) is recommended to neutralize the base and any reactive intermediates.
-
Use of Inhibitors: The addition of a radical scavenger can inhibit polymerization, which can sometimes be initiated by trace impurities. Butylated hydroxytoluene (BHT) or hydroquinone can be added in small amounts (0.1-1 mol%) to the reaction mixture or during work-up and purification.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired monomer, with a significant amount of a high molecular weight side product observed by LC-MS or NMR. | Dimerization of the product via Diels-Alder or Michael addition. | - Lower the reaction temperature: Conduct the Wittig reaction at 0 °C or below. - Minimize reaction time: Quench the reaction as soon as the starting material is consumed. - Use a milder base or alternative olefination: Consider using a stabilized ylide if compatible, or explore the Horner-Wadsworth-Emmons reaction for potentially milder conditions and easier work-up. - Add an inhibitor: Introduce a small amount of BHT to the reaction mixture. |
| The product appears to decompose or form impurities during purification by silica gel chromatography. | The acidic nature of silica gel can catalyze dimerization or other side reactions of the α,β-unsaturated ketone. | - Use deactivated silica gel: Prepare a slurry of silica gel with a solvent system containing 1-3% triethylamine, and pack the column with this mixture. This will neutralize the acidic sites on the silica. - Work quickly: Do not let the compound sit on the column for an extended period. - Consider alternative purification methods: If the compound is extremely sensitive, consider purification by crystallization if possible, or use a less acidic stationary phase like alumina (basic or neutral). |
| The dimerization issue is inconsistent between batches. | Variations in reaction scale, reagent quality (especially the base), or work-up procedures. | - Standardize the protocol: Ensure consistent reaction times, temperatures, and quenching procedures. - Titrate the base: If using organolithium reagents, titrate them before use to ensure accurate stoichiometry. - Ensure anhydrous conditions: Moisture can affect the reactivity of the ylide and the base, leading to inconsistent reaction profiles. |
Experimental Protocols
Protocol 1: Low-Temperature Wittig Olefination for the Synthesis of this compound
This protocol is designed to minimize the dimerization of the product by maintaining a low temperature and promptly quenching the reaction.
Materials:
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide or n-butyllithium
-
Anhydrous Tetrahydrofuran (THF)
-
Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
-
Saturated aqueous ammonium chloride solution
-
Butylated hydroxytoluene (BHT)
-
Anhydrous magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography
Procedure:
-
Ylide Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add (methoxymethyl)triphenylphosphonium chloride (1.2 eq). Add anhydrous THF and cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of potassium tert-butoxide in THF (1.1 eq) or n-butyllithium in hexanes (1.1 eq) dropwise. The mixture will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Wittig Reaction: Cool the ylide solution back down to -78 °C. Dissolve N-Boc-4-piperidone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Add a small amount of BHT (0.1 mol%) to the combined organic extracts.
-
Purification: Concentrate the solution under reduced pressure at a low temperature (<30 °C). Purify the crude product immediately by flash chromatography using silica gel that has been deactivated with triethylamine (see Protocol 2).
Protocol 2: Purification of Acid-Sensitive α,β-Unsaturated Ketones by Deactivated Silica Gel Chromatography
This protocol is essential for preventing on-column dimerization of the product.
Procedure:
-
Prepare the Eluent: Choose an appropriate solvent system for your flash chromatography (e.g., a mixture of hexanes and ethyl acetate). To this eluent, add 1-3% triethylamine.
-
Pack the Column: Prepare a slurry of silica gel in the triethylamine-containing eluent and pack your column as usual.
-
Equilibrate the Column: Run at least one column volume of the eluent through the packed column to ensure that the entire stationary phase is deactivated.
-
Load and Elute: Dissolve your crude product in a minimal amount of the eluent (or a less polar solvent) and load it onto the column. Elute with the triethylamine-containing solvent system, collecting fractions as usual.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Remove Solvent: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature. The triethylamine is volatile and will be removed along with the eluent.
Mechanistic Diagrams
Caption: Potential dimerization pathways of the target compound.
Caption: Key control points for preventing dimerization.
References
-
Wittig Reaction. Chem-Station Int. Ed. (2024). Available at: [Link]
Sources
Technical Support Center: Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule's Reactivity
This compound is a valuable synthetic intermediate, featuring several key functional groups that dictate its reactivity and stability profile. The N-Boc protecting group offers stability against many bases and nucleophiles but is labile under acidic conditions.[1] The core instability, however, arises from the exocyclic enamine-like system (N-C=C) and the allylic alcohol. Enamines are electron-rich and susceptible to oxidation[2][3], while the exocyclic double bond can be prone to isomerization. Understanding these structural liabilities is the first step in preventing degradation and troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: To maximize shelf-life and prevent degradation, the compound should be stored under controlled conditions. The key is to protect it from atmospheric contaminants, light, and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential thermal degradation and isomerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The enamine-like moiety is susceptible to oxidation by atmospheric oxygen.[4] An inert atmosphere is critical. |
| Light | Amber Vial / Dark Location | Protects against photolytic degradation, which can proceed through radical mechanisms. |
| Container | Tightly Sealed Container | Prevents moisture ingress, which could facilitate hydrolysis or other degradation pathways.[5] |
Q2: I noticed the solid material has a slight yellow tint. Is it still usable?
A2: A slight yellowing can be an early indicator of minor oxidative degradation. While it may still be suitable for some applications, we strongly recommend verifying its purity by an appropriate analytical method (e.g., HPLC, LC-MS, or ¹H NMR) before use. For high-stakes experiments, such as in late-stage drug development, using only a pure, white to off-white solid is advised.
Q3: Is this compound stable in common chromatography solvents like methanol or dichloromethane (DCM)?
A3: The compound is generally stable in neutral, high-purity solvents for the duration of a typical workup or chromatographic purification. However, two critical points must be considered:
-
Acidic Contaminants: Commercial grades of DCM can contain trace amounts of HCl, which can cleave the acid-labile Boc group.[6] Using DCM stabilized with amylene or passing it through a plug of basic alumina is recommended.
-
Solvent Purity: Solvents should be free of peroxides, which can initiate oxidation.
Q4: Can I use acidic or basic conditions in my reaction involving this molecule?
A4: Extreme caution is required.
-
Acidic Conditions: Strong acids (e.g., TFA, HCl) will rapidly cleave the N-Boc protecting group.[6][7] Even mild Lewis acids or protic acids can catalyze the isomerization of the exocyclic double bond or other degradation pathways.
-
Basic Conditions: The N-Boc group is generally stable to basic conditions.[1] However, strong bases could potentially promote isomerization or other unforeseen reactions. Always perform a small-scale trial to check for stability under your specific basic conditions.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section addresses specific problems you might encounter during your experiments.
Problem 1: My analytical results are inconsistent. I see unexpected peaks in my HPLC or LC-MS.
This is the most common sign that the compound has degraded. The identity of the new peaks can often point directly to the cause.
Potential Causes & Degradation Pathways:
-
Acid-Catalyzed Deprotection: The most likely culprit if your reaction or workup involves acidic conditions. The Boc group is removed, yielding the free piperidine.
-
Oxidation: The electron-rich enamine system is a prime target for oxidation, which can lead to N-oxides or even ring-opening products.[4] The allylic alcohol can also be oxidized to an aldehyde or carboxylic acid.
-
Double Bond Isomerization: The exocyclic double bond can migrate to the more thermodynamically stable endocyclic position, forming a tetrahydropyridine derivative. This isomer will have the same mass but a different retention time and NMR spectrum.
Below is a diagram illustrating these primary degradation routes.
Caption: Primary degradation pathways for the title compound.
Recommended Solutions & Workflow:
To systematically diagnose the issue, follow this workflow.
Caption: Troubleshooting workflow for unexpected analytical results.
Problem 2: My reaction yield is consistently low, and purification is difficult due to numerous byproducts.
This often indicates that the compound is degrading under the reaction conditions themselves.
Potential Causes:
-
Incompatible Reagents: The use of reagents that are overtly or subtly acidic, or that have oxidizing properties.
-
Thermal Stress: Running the reaction at elevated temperatures for prolonged periods. Thermal deprotection of N-Boc groups can occur, although it typically requires high temperatures (>150 °C).[8]
-
Atmospheric Exposure: Performing the reaction open to the air allows for continuous exposure to oxygen.
Recommended Solutions:
-
Reagent Compatibility Check: Scrutinize every reagent and catalyst. For example, some Lewis acids used in catalysis can be strong enough to cause degradation.
-
Run Under Inert Atmosphere: If not already doing so, perform the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Optimize Temperature and Time: Run a time-course study at a lower temperature to find the minimum time and temperature required for your desired transformation.
-
Protect from Light: Wrap the reaction flask in aluminum foil to prevent potential photolytic side reactions.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is a powerful tool to intentionally degrade the compound under controlled conditions.[9][10] This helps to identify potential degradation products and develop analytical methods that can resolve the parent compound from any degradants.
Objective: To generate likely degradation products of this compound for analytical identification.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Deionized Water
-
0.1 M HCl (aq)
-
0.1 M NaOH (aq)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Set Up Stress Conditions: In separate, clearly labeled vials, set up the following conditions. An unstressed control sample (stock solution diluted with 50:50 methanol:water) should be analyzed alongside.
| Condition | Procedure | Stress Type |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours. | Acidic |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. | Basic |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temp for 8 hours. | Oxidative |
| Thermal | Place 1 mL of stock solution in a sealed vial. Keep in an oven at 80°C for 24 hours. | Thermal |
| Photolytic | Place 1 mL of stock solution in a quartz cuvette. Expose to a photostability chamber (ICH Q1B). | Photolytic |
-
Sample Preparation for Analysis: Before injection, cool all samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with a 50:50 methanol:water mixture.
-
Analysis: Analyze all stressed samples and the unstressed control by HPLC or LC-MS. Compare the chromatograms to identify new peaks, which represent degradation products.
By understanding the inherent liabilities of this compound and implementing these proactive and diagnostic strategies, you can ensure the integrity of your starting material and the successful outcome of your research.
References
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Wang, C., et al. (2018). Catalytic Asymmetric Oxidative Enamine Transformations. ACS Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of O-Boc and other protecting groups. ResearchGate. Available at: [Link]
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Cook, G. (Ed.). (1988). Oxidation and Reduction of Enamines. Taylor & Francis eBooks. Available at: [Link]
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YaleCourses. (2012). 29. Imines and Enamines. Oxidation and Reduction. YouTube. Available at: [Link]
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Open Yale Courses. (n.d.). CHEM 125b - Lecture 29 - Imines and Enamines; Oxidation and Reduction. Open Yale Courses. Available at: [Link]
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Wikipedia. (n.d.). Enamine. Wikipedia. Available at: [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Request PDF. Available at: [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR Publishers. Available at: [Link]
-
PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem. Available at: [Link]
-
ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate. PubChem. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl 4-({[4-(but-2-YN-1-ylamino)phenyl]sulfonyl}methyl)-4-[(hydroxyamino)carbonyl]piperidine-1-carboxylate. PubChem. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl 4-iodopiperidine-1-carboxylate. PubChem. Available at: [Link]
-
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2021). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry. Available at: [Link]
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Removal of triphenylphosphine oxide from Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate reaction
Introduction
Welcome to the Technical Support Center for challenges related to the purification of Wittig reaction products, specifically focusing on the synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate. The formation of triphenylphosphine oxide (TPPO) as a byproduct is a persistent issue in Wittig, Mitsunobu, and other related reactions.[1] Its removal can be complicated, often necessitating more than simple extraction or distillation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to effectively remove TPPO from your reaction mixture, ensuring high purity of your target molecule.
The core of the challenge lies in the similar polarities and solubilities of TPPO and many desired products, making chromatographic separation difficult and not always scalable.[1] This guide will explore chromatography-free methods that leverage the physicochemical properties of TPPO to facilitate its removal.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture?
A1: The difficulty in removing TPPO stems from its physical properties. It is a highly crystalline, polar compound that is soluble in many common organic solvents used for Wittig reactions and subsequent workups, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[2][3] This solubility profile often leads to co-elution with polar products during column chromatography. Furthermore, its ability to form strong hydrogen bonds can lead to co-crystallization with the desired product.[4][5]
Q2: I've tried standard silica gel chromatography, but my product is still contaminated with TPPO. What should I do?
A2: When standard chromatography fails, it's time to consider alternative strategies that don't rely solely on polarity differences. These can include:
-
Precipitation/Crystallization: Exploiting the poor solubility of TPPO in non-polar solvents.
-
Complexation: Forming an insoluble metal salt complex with TPPO.
-
Solvent System Optimization: Using specific solvent mixtures to selectively precipitate either TPPO or your product.
This guide provides detailed protocols for these methods in the Troubleshooting section.
Q3: Are there any chromatography-free methods to remove TPPO?
A3: Yes, several chromatography-free methods have been developed and are often scalable.[1][6] The most common approaches involve selective precipitation of TPPO either directly or as a metal complex.[7][8][9] These methods are particularly advantageous for large-scale synthesis where chromatography is impractical.[1]
Q4: Can the choice of solvent in my Wittig reaction affect the ease of TPPO removal?
A4: Absolutely. Performing the Wittig reaction in a non-polar solvent like cyclohexane, if the reaction tolerates it, can lead to the direct precipitation of TPPO from the reaction mixture upon cooling.[1][6] This can significantly simplify the workup procedure.
Troubleshooting Guide
Problem 1: My product, this compound, is soluble in non-polar solvents, but TPPO is still contaminating the product after workup.
Cause: While TPPO has low solubility in solvents like hexanes and diethyl ether, some residual amounts can remain in solution, especially if the concentration of the crude product is high.[10][11][12]
Solution: Selective Precipitation of TPPO with a Non-Polar Anti-Solvent
This is often the first and most straightforward method to attempt. The principle relies on the significant difference in solubility between your product and TPPO in non-polar solvents.
-
Concentration: After the reaction is complete, concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or a solid.
-
Dissolution: Dissolve the residue in a minimal amount of a moderately polar solvent in which both your product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).[13]
-
Precipitation: While stirring, slowly add a non-polar "anti-solvent" such as hexanes or pentane. You should observe the formation of a white precipitate, which is the TPPO.
-
Cooling: To maximize the precipitation of TPPO, cool the mixture in an ice bath or refrigerator for at least 30 minutes.[13][14]
-
Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to isolate the this compound.
Problem 2: My product is polar and has similar solubility to TPPO in many solvents, making precipitation with non-polar solvents ineffective.
Cause: When the desired product is polar, it may co-precipitate with TPPO when a non-polar anti-solvent is added. In such cases, a more selective method is required.
Solution: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex
TPPO can act as a Lewis base and form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[7][8][9] This method is particularly effective in polar solvents where both the product and TPPO are initially soluble.[15]
-
Dissolution: Dissolve the crude reaction mixture in ethanol.[7][11]
-
Addition of ZnCl₂: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. At room temperature, add this solution to the crude mixture. A molar ratio of 2:1 of ZnCl₂ to TPPO is often effective.[15][16]
-
Precipitation: Stir the mixture. You may need to gently scrape the sides of the flask to induce precipitation of the ZnCl₂(TPPO)₂ complex.[15]
-
Filtration: Collect the precipitate by vacuum filtration.
-
Product Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to remove the ethanol and isolate the product.[16] A subsequent slurry with acetone can be performed to remove any excess zinc chloride.[15]
| Solvent | Solubility |
| Water | Low |
| Hexane | Poorly soluble[7][11][12] |
| Pentane | Not soluble[11] |
| Diethyl Ether (cold) | Poorly soluble[12] |
| Cyclohexane | Almost insoluble[1] |
| Toluene | Soluble[2] |
| Benzene | Soluble[2] |
| Ethyl Acetate | Soluble[2] |
| Ethanol | Readily soluble[2] |
| Dichloromethane | Readily soluble[2] |
This table summarizes the general solubility of TPPO in common laboratory solvents.
Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate TPPO removal strategy.
Caption: Decision workflow for TPPO removal.
Concluding Remarks
The successful removal of triphenylphosphine oxide is a critical step in achieving high purity for products of the Wittig reaction, such as this compound. By understanding the underlying chemical principles and having a suite of robust purification protocols at your disposal, this common challenge can be effectively overcome. The methods outlined in this guide provide a starting point, and optimization may be necessary based on the specific properties of your target molecule. Always perform small-scale trials to determine the most effective method for your specific case before scaling up.
References
-
Jadhav, P. D., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
-
ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? Available at: [Link]
-
Nieto, S., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. Available at: [Link]
-
Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Available at: [Link]
-
ResearchGate. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Available at: [Link]
-
G. Ruban & V. Zabel. (1976). Crystal and molecular structure of triphenylphosphine oxide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]
-
Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine Oxide as a Crystallization Aid. Journal of the American Chemical Society. Available at: [Link]
-
Jadhav, P. D., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
-
Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Available at: [Link]
-
Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? Available at: [Link]
-
E. Persoon, et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules. Available at: [Link]
-
Molbase. (n.d.). TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. Available at: [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Available at: [Link]
-
F. Z. Galetto, et al. (2016). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate. Available at: [Link]
- Google Patents. (n.d.). CN112159343A - Purification method of tert-butyl hydroperoxide.
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Technical Support Center: Synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols focusing on the critical role of solvent selection in the Horner-Wadsworth-Emmons (HWE) reaction used for this synthesis.
Core Principles: The Horner-Wadsworth-Emmons Reaction
The synthesis of this compound is typically achieved via a Horner-Wadsworth-Emmons (HWE) olefination. This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, N-Boc-4-piperidone. A key advantage of the HWE reaction over the classic Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification.[1][2] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][3]
The mechanism proceeds through the deprotonation of the phosphonate reagent, followed by nucleophilic attack on the carbonyl carbon of the piperidone, formation of an intermediate, and subsequent elimination to yield the desired alkene and a phosphate salt.
Sources
Managing exothermic reaction in large-scale Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate. It is structured to address the critical challenge of managing the exothermic nature of this reaction, focusing on the Horner-Wadsworth-Emmons (HWE) approach, which is often preferred at scale for its operational advantages, such as the easy removal of the phosphate byproduct.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical and engineering principles essential for a safe and successful scale-up.
Section 1: Understanding the Core Thermal Hazards
This section addresses the fundamental questions regarding the thermal risks inherent in this synthesis. A thorough understanding of these principles is the bedrock of a safe experimental design.[2]
Q: What is the primary source of the exotherm in this synthesis?
A: The synthesis of this compound via the Horner-Wadsworth-Emmons reaction involves two main exothermic events:
-
Deprotonation (Ylide Formation): The first major heat release occurs when a strong base, typically sodium hydride (NaH), is used to deprotonate the phosphonate ester (e.g., triethyl phosphonoacetate). This is a highly energetic acid-base reaction that forms the reactive phosphonate carbanion.[1]
-
Olefination (C=C Bond Formation): The subsequent nucleophilic attack of the phosphonate carbanion on the carbonyl group of tert-butyl 4-oxopiperidine-1-carboxylate is also exothermic. The overall transformation from reactants to the thermodynamically stable alkene product releases significant energy.[3]
Q: Why is sodium hydride (NaH) a particular safety concern on a large scale?
A: Sodium hydride is a powerful, non-nucleophilic base, but its use is fraught with hazards that are magnified at scale:
-
Extreme Reactivity: NaH reacts violently with water and other protic sources (like alcohols) to release hydrogen, a highly flammable gas.[4][5] This reaction is itself strongly exothermic and can ignite the evolved hydrogen.
-
Solvent Incompatibility: Mixtures of NaH with certain aprotic polar solvents, particularly dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are known to be thermally unstable and can lead to runaway decomposition reactions, even at moderate temperatures.[6][7][8] For this reason, solvents like tetrahydrofuran (THF) or 2-methyl-THF are strongly preferred.
-
Dispersion Issues: NaH is typically supplied as a mineral oil dispersion to passivate its surface.[4] Incomplete or poor dispersion in the reaction solvent can create localized "hot spots" where the reaction rate accelerates uncontrollably.
Q: What is a "thermal runaway" and why is it more dangerous in a large reactor?
A: A thermal runaway is a hazardous positive feedback loop where the heat generated by the reaction exceeds the heat removed by the cooling system.[9] This causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to even faster heat generation.[9] This can result in a catastrophic increase in temperature and pressure, potentially overcoming the reactor's containment and relief capabilities.[10]
The danger is amplified during scale-up due to an unfavorable change in the surface-area-to-volume ratio.[2][10]
-
Heat Generation is proportional to the volume of the reactants (scales with the cube of the reactor radius, r³).
-
Heat Removal is proportional to the heat transfer surface area of the reactor (scales with the square of the radius, r²).
As the reactor size increases, the ability to remove heat cannot keep pace with the increase in potential heat generation, making large-scale reactions inherently more susceptible to thermal runaway.[10][11]
Section 2: Troubleshooting Guide for Thermal Excursions
This section provides actionable advice for specific problems that may arise during the reaction.
Q: The reactor temperature is rising rapidly during the addition of the phosphonate ester to the NaH slurry. What should I do?
A: This indicates that the deprotonation reaction is proceeding faster than the cooling system can handle the heat load.
-
IMMEDIATE ACTION: Stop the addition of the phosphonate ester immediately.
-
DIAGNOSIS:
-
Addition Rate: You are likely adding the reagent too quickly. The rate of heat generation is directly tied to the rate of addition.[10]
-
Cooling Efficiency: Verify that your cooling system is operating at maximum capacity and that the coolant temperature is at its setpoint. Check for any issues with coolant flow.
-
Agitation: Ensure the reactor agitator is functioning correctly. Poor mixing can lead to localized regions of high concentration and temperature.
-
-
RECOVERY: Allow the reactor temperature to return to the target setpoint. Once stable, resume the addition at a significantly reduced rate (e.g., 50% of the previous rate) while closely monitoring the temperature.
Q: I've added all the phosphonate ester and am now adding the tert-butyl 4-oxopiperidine-1-carboxylate. The temperature is climbing beyond the setpoint. What's happening?
A: This points to an accumulation of the highly reactive phosphonate carbanion, which is now reacting rapidly with the incoming ketone.
-
IMMEDIATE ACTION: Stop the addition of the ketone.
-
DIAGNOSIS:
-
Incomplete Deprotonation: The initial deprotonation step may have been incomplete due to insufficient reaction time or temperature, leading to a large concentration of unreacted carbanion.
-
Low Initial Temperature: If the batch temperature was too low during the ketone addition, the olefination reaction rate might have been suppressed, allowing the ketone to accumulate. A subsequent small temperature rise could then trigger a rapid, delayed reaction of all the accumulated reagents.
-
-
RECOVERY: Hold the batch at the current temperature until the exotherm subsides and the temperature begins to drop back towards the setpoint. Before restarting the addition, ensure the temperature is stable. Resume addition at a much slower rate, allowing the reaction to proceed under control.
Q: How do I design a safe and effective emergency quenching procedure?
A: An emergency quench is a critical safety measure. The goal is to rapidly halt the reaction by neutralizing a key reactive species.
-
Quench Agent Selection: A weak acid, such as acetic acid, is a suitable choice. It will rapidly neutralize the basic phosphonate carbanion and any unreacted NaH. Avoid using water or alcohols as the primary quench agent for a runaway involving NaH, as the rapid generation of hydrogen gas can over-pressurize the reactor.[5]
-
Procedure Design:
-
The quench agent should be prepared in a separate addition vessel connected to the reactor.
-
The volume should be sufficient to neutralize all the base charged.
-
The quench should be added rapidly but in a controlled manner to avoid thermal shock to the reactor or excessive gas evolution.
-
The reactor's emergency vent and pressure relief systems must be properly sized and operational.
-
Section 3: Proactive Control Strategies & FAQs
This section focuses on best practices and experimental design choices to prevent thermal incidents before they occur.
Q: What is the safest way to charge sodium hydride and the phosphonate reagent to the reactor?
A: The safest method is a "semi-batch" or "controlled addition" process.[2]
-
Never add the base to the phosphonate. This creates a situation with a large amount of unreacted, energetic material.
-
The correct procedure is to charge the NaH dispersion and the primary solvent (e.g., THF) to the reactor first.
-
Then, add the phosphonate ester solution slowly and sub-surface to the well-agitated NaH slurry. This ensures the phosphonate reacts as it is added, allowing the heat of reaction to be managed in real-time by the cooling system.[10] This "reagent-limited" approach prevents the accumulation of unreacted energetic material.
Q: What are the critical process parameters I must monitor?
A: Continuous monitoring is key to safety and reproducibility.[12]
-
Internal Reactor Temperature (Tj): The most critical parameter. Multiple probes can help detect poor mixing.
-
Jacket/Coolant Temperature (Tr): The difference between Tj and Tr (ΔT) is an indicator of the heat being removed. A large or increasing ΔT signals a strong exotherm.
-
Reagent Addition Rate: Must be precisely controlled with a calibrated pump.
-
Agitator Power Draw/Speed: A change can indicate a change in viscosity or a mixing failure.
-
Off-Gas Flow/Composition (Optional): Monitoring hydrogen evolution can provide a direct measure of the deprotonation rate.
Q: How do I determine a safe addition rate for my scale?
A: This must be determined through careful process safety studies, including:
-
Reaction Calorimetry (RC1): Use a reaction calorimeter at the lab scale to measure the total heat of reaction, the heat of mixing, and the maximum heat evolution rate under different conditions. This data is essential for calculating the cooling duty required at the larger scale.
-
Adiabatic Calorimetry (ARC/VSP2): These tests help determine the "Time to Maximum Rate" (TMRad) and the onset temperature for a thermal runaway under worst-case (adiabatic) scenarios, such as a cooling failure.[8] This data is crucial for designing emergency relief systems.
-
Iterative Scale-Up: Never scale a reaction by more than a factor of 3-5x in one step without reassessing the process safety.[13]
Q: What engineering controls are essential for this process?
A:
-
High-Capacity Cooling System: The reactor's cooling system must be able to handle the maximum expected heat output from the reaction, with a built-in safety margin.
-
Reliable Agitation: Ensures homogenous temperature and concentration, preventing hot spots.
-
Automated Control System: A system that links temperature sensors to the addition pump can automatically stop reagent addition if a predefined temperature limit is exceeded.[11]
-
Pressure Relief System: A properly sized rupture disc and/or relief valve is mandatory to prevent catastrophic reactor failure in a runaway scenario.
-
Inert Atmosphere: The reactor must be maintained under an inert atmosphere (e.g., Nitrogen or Argon) at all times to prevent ignition of hydrogen gas or flammable solvents.[14]
Section 4: Experimental Protocols
The following are generalized protocols emphasizing safety and control points. Note: All quantities should be determined based on your specific process and scale.
Protocol 4.1: Reactor Setup and NaH Slurry Preparation
-
Ensure the reactor is clean, dry, and has passed a pressure test.
-
Inert the reactor by purging with nitrogen for a sufficient period. Maintain a slight positive nitrogen pressure.
-
Charge the calculated amount of mineral oil dispersion of Sodium Hydride (e.g., 60% w/w) to the reactor under a strong nitrogen flow.
-
Charge the primary anhydrous solvent (e.g., THF).
-
Start agitation to ensure a fine, homogenous slurry.
-
Cool the reactor contents to the target deprotonation temperature (e.g., 0-5 °C).
Protocol 4.2: Controlled Reagent Addition
-
In a separate, inerted vessel, prepare a solution of the phosphonate ester in anhydrous THF.
-
Begin slow, sub-surface addition of the phosphonate solution to the NaH slurry via a calibrated dosing pump.
-
Carefully monitor the internal temperature. Maintain the addition rate such that the temperature does not exceed the defined limit (e.g., 10 °C). The total addition time should be no less than 2-3 hours at scale.
-
After the addition is complete, stir the mixture at the reaction temperature for a holding period (e.g., 1 hour) to ensure complete deprotonation.
-
Begin the slow, controlled addition of the tert-butyl 4-oxopiperidine-1-carboxylate solution. Monitor the temperature closely, as this is the second exothermic step.
-
Once the ketone addition is complete, hold the reaction at temperature until process monitoring (e.g., HPLC) shows complete conversion.
Protocol 4.3: Safe Reaction Quenching
-
Cool the completed reaction mixture to a low temperature (e.g., 0 °C).
-
Prepare a quench solution (e.g., saturated aqueous ammonium chloride or a slow addition of isopropanol followed by water).[14][15]
-
Slowly add the quench solution to the reaction mixture. The initial quench of unreacted NaH will evolve hydrogen gas and heat. The addition rate must be controlled to manage this off-gassing and exotherm.[16]
-
Ensure the off-gas is safely vented.
-
Once the quench is complete and gas evolution has ceased, the reaction mixture can be warmed to room temperature for workup.
Section 5: Visual Guides
Below are diagrams illustrating the key chemical pathway and a decision-making workflow for managing thermal excursions.
Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.
Caption: Decision tree for managing a thermal excursion event.
Section 6: Data Tables
Table 1: Comparison of Solvents for NaH-Mediated Reactions
| Solvent | Boiling Point (°C) | Key Safety Considerations | Recommendation |
| Tetrahydrofuran (THF) | 66 | Peroxide formation risk; requires inhibitor or fresh distillation. Generally stable with NaH. | Recommended |
| 2-Methyl-THF | 80 | Lower peroxide formation risk than THF. Higher boiling point can be beneficial. | Highly Recommended |
| DMF / DMAc | 153 / 165 | DANGEROUS . Forms unstable, explosive mixtures with NaH, with decomposition onset as low as 30-76°C.[6][7] | AVOID AT ALL COSTS |
| DMSO | 189 | DANGEROUS . Highly exothermic, explosive decomposition reported with NaH.[6][7] | AVOID AT ALL COSTS |
Table 2: Key Parameters for Scale-Up Consideration
| Parameter | Laboratory Scale (e.g., 1 L) | Pilot Scale (e.g., 100 L) | Key Challenge on Scale-Up |
| Surface Area / Volume | ~4.8 cm⁻¹ | ~0.48 cm⁻¹ | 10x reduction in relative heat transfer area.[10] |
| Reagent Addition Time | 30-60 minutes | 3-6 hours | Must be extended to match reduced cooling capacity.[9] |
| Mixing Time | Seconds | Minutes | Slower mixing can create gradients in temperature and concentration. |
| Emergency Response | Manual quench, ice bath | Automated systems, dump tank | Manual intervention is often too slow; requires engineering controls. |
Section 7: References
-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
-
McKee, B. et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, ACS Publications. [Link]
-
Moody, T. J., & R. D. D. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, ACS Publications. [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
F. G. B. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA. [Link]
-
University of California, Los Angeles. (n.d.). LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE. [Link]
-
McKee, B. et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N , N -Dimethylformamide, and N , N -Dimethylacetamide. ResearchGate. [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. [Link]
-
Fluorotherm™. (2024). Optimizing Heat Transfer in the Chemical Industry. [Link]
-
Google Patents. (2015). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate.
-
Google Patents. (2014). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
-
Mettler Toledo. (n.d.). Live Webinar: Scale-up and Process Safety. [Link]
-
Stockfleth R., Wagner-Gillen P. (2019). Process Safety Improvement of an Olefins Plant - from the Hazard Analysis to Implementation and Start-Up. Chemical Engineering Transactions, 77, 973-978. [Link]
-
AIDIC. (2019). Process Safety Improvement of an Olefins Plant – from the Hazard Analysis to Implementation and Start-Up. [Link]
-
Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]
-
University of Notre Dame. (2015). Common Standard Operating Procedure: Quenching of pyrophoric substances and waste. [Link]
-
KGROUP. (2006). Quenching Reactive Substances. [Link]
-
Justin L. (2022). Special Topic - NaH Makes Solvents EXPLODE! (IOC 34). YouTube. [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. [Link]
-
MDPI. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]
-
Google Patents. (2022). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
Molbase. (n.d.). TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]
-
Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
Longdom Publishing. (n.d.). A Report on Reagents and its Quenching Methods. [Link]
-
PubChem. (n.d.). tert-Butyl 3-(methylamino)piperidine-1-carboxylate. [Link]
-
Scribd. (n.d.). Organophosphorus Reagents. [Link]
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate. [Link]
-
Google Patents. (1988). US4751307A - Wittig-reaction processes.
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
This technical guide provides an in-depth analysis of the ¹H NMR spectrum of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis with its saturated analogue, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, highlighting the key spectral differences arising from the exocyclic double bond. This guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Structural Significance of Unsaturated Piperidines
This compound and its derivatives are important scaffolds in the synthesis of pharmacologically active compounds. The presence of the exocyclic double bond and the hydroxyl group offers multiple points for further chemical modification. Understanding the precise structural features through ¹H NMR spectroscopy is paramount for confirming identity, assessing purity, and predicting reactivity. The tert-butyloxycarbonyl (Boc) protecting group, while essential for synthetic strategies, introduces conformational complexities that are also discernible in the ¹H NMR spectrum.
This guide will dissect the ¹H NMR spectrum of the title compound and compare it with its saturated counterpart to provide a clear understanding of the spectral signatures associated with the ethylidene moiety.
Comparative ¹H NMR Spectral Data
A direct comparison of the ¹H NMR spectral data for this compound and its saturated analogue, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, reveals the significant influence of the exocyclic double bond on the chemical shifts of nearby protons. The deshielding effect of the π-system is the most prominent feature.
| Assignment | This compound (Predicted) | Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (Predicted) | Key Differences & Rationale |
| Boc (-C(CH₃)₃) | ~ 1.46 ppm (s, 9H) | ~ 1.45 ppm (s, 9H) | Minimal difference; these protons are distant from the site of unsaturation. |
| Piperidine H2, H6 (axial & equatorial) | ~ 3.40-3.60 ppm (m, 4H) | ~ 2.60-2.80 ppm (m, 2H, equatorial) & ~ 4.00-4.20 ppm (m, 2H, axial) | The exocyclic double bond alters the ring conformation and the electronic environment of the protons on the carbons alpha to the nitrogen. |
| Piperidine H3, H5 (axial & equatorial) | ~ 2.20-2.40 ppm (m, 4H) | ~ 1.00-1.20 ppm (m, 2H, axial) & ~ 1.60-1.80 ppm (m, 2H, equatorial) | Protons on the carbons adjacent to the double bond are significantly deshielded in the unsaturated compound. |
| Vinyl Proton (=CH-CH₂OH) | ~ 5.40 ppm (t, 1H) | N/A | This signal is the most definitive evidence of the ethylidene group. Its multiplicity (triplet) arises from coupling with the adjacent methylene protons. |
| Methylene Protons (-CH₂OH) | ~ 4.15 ppm (d, 2H) | ~ 3.65 ppm (t, 2H) | These protons are deshielded in the unsaturated compound due to the proximity of the double bond. The multiplicity changes from a triplet in the saturated analogue to a doublet due to coupling with the single vinyl proton. |
| Hydroxyl Proton (-OH) | Variable (br s, 1H) | Variable (br s, 1H) | The chemical shift is concentration and solvent dependent. |
Note: The chemical shifts presented are predicted values based on established NMR principles and data from structurally similar compounds. Experimental values may vary slightly depending on the solvent, concentration, and instrument.
Experimental Protocol for ¹H NMR Analysis
This section provides a detailed, self-validating methodology for acquiring high-quality ¹H NMR spectra of the title compound and its analogues.
I. Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (like the hydroxyl group), deuterated dimethyl sulfoxide (DMSO-d₆) can be used to observe these signals.
-
Sample Concentration : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse sequence (e.g., zg30) is typically sufficient.
-
Number of Scans : Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1) : Set a relaxation delay of 2-5 seconds to ensure full relaxation of the protons, which is crucial for accurate integration.
-
Spectral Width : Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
III. Data Processing and Analysis
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.
-
Referencing : Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration : Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking and Analysis : Identify the chemical shift (δ), multiplicity (e.g., s, d, t, m), and coupling constants (J) for each signal.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the ¹H NMR analysis process.
Caption: A flowchart of the ¹H NMR experimental workflow.
Causality Behind Experimental Choices
-
Choice of a High-Field NMR Spectrometer (≥400 MHz) : A higher magnetic field strength increases the chemical shift dispersion, reducing signal overlap and simplifying the analysis of complex spin systems, which is particularly important for the piperidine ring protons.
-
Importance of the Relaxation Delay (d1) : The tert-butyloxycarbonyl (Boc) group's quaternary carbon can lead to longer relaxation times for the attached methyl protons. A sufficient relaxation delay is crucial for obtaining accurate quantitative information from the integration of the signals.
-
Solvent Effects : The choice of solvent can influence the chemical shifts of protons involved in hydrogen bonding, such as the hydroxyl proton. Using a protic solvent like D₂O can lead to the exchange of the hydroxyl proton, causing its signal to disappear, which can be a useful diagnostic tool.
Conclusion
The ¹H NMR analysis of this compound provides a wealth of structural information. By comparing its spectrum with that of its saturated analogue, the diagnostic signals of the ethylidene group—the downfield vinyl proton and the deshielded adjacent methylene protons—can be unequivocally identified. Adherence to a robust experimental protocol is essential for obtaining high-quality, reproducible data, which is the cornerstone of reliable structural elucidation and purity assessment in a drug discovery and development setting.
References
A Comparative Guide to the Mass Spectrometry of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperidine core, a protective tert-butyloxycarbonyl (Boc) group, and a reactive hydroxyethylidene moiety, necessitates precise analytical characterization. Mass spectrometry (MS) is an indispensable tool for confirming the identity, purity, and structure of this intermediate. This guide provides a comparative analysis of different mass spectrometry techniques for the characterization of this compound, offering insights into the rationale behind selecting a specific method and interpreting the resulting data.
With a molecular formula of C₁₂H₂₁NO₃ and a monoisotopic mass of 227.1521 g/mol , this compound's polarity and thermal stability make it amenable to several ionization techniques.[1] This guide will focus on the three most common approaches: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for obtaining high-quality mass spectra that provide the necessary structural information. The properties of this compound, particularly the presence of the polar hydroxyl group and the basic nitrogen atom, alongside the thermally labile Boc group, influence the effectiveness of each method.
| Ionization Technique | Principle | Suitability for Target Analyte | Expected Key Features |
| Electrospray Ionization (ESI) | Soft ionization creating ions from solution via a high voltage spray. | High. Ideal for polar and medium molecular weight compounds. The basic piperidine nitrogen is readily protonated. | Prominent protonated molecule [M+H]⁺. Minimal in-source fragmentation. Ideal for MS/MS analysis. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization via corona discharge. | Moderate to High. Suitable for moderately polar, thermally stable compounds. Less prone to matrix effects than ESI. | Primarily singly charged ions. Potential for some in-source fragmentation depending on source conditions. |
| Electron Ionization (EI) via GC-MS | Hard ionization using a high-energy electron beam. | Moderate. Requires analyte volatility and thermal stability. Derivatization may be necessary to improve performance. | Extensive fragmentation providing detailed structural information. Molecular ion may be weak or absent. |
Predicted Fragmentation Pathways
Understanding the likely fragmentation patterns is key to interpreting the mass spectra of this compound. The presence of the N-Boc group and the piperidine ring dictates the major fragmentation routes.
Electrospray Ionization (ESI-MS/MS)
ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, typically resulting in a strong signal for the protonated molecule, [M+H]⁺ at m/z 228.16.[2] Tandem mass spectrometry (MS/MS) of this precursor ion is then used to induce fragmentation and elicit structural information. The primary fragmentation pathways for N-Boc protected piperidine derivatives involve the loss of the Boc group.[2][3]
A key fragmentation is the loss of isobutylene (C₄H₈, 56 Da), followed by the loss of carbon dioxide (CO₂, 44 Da). The loss of the entire Boc group (100 Da) is also commonly observed. The hydroxyethylidene side chain may undergo a neutral loss of water (H₂O, 18 Da).
Diagram: Predicted ESI-MS/MS Fragmentation of this compound
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Electron Ionization (EI) via GC-MS
For GC-MS analysis, the analyte must be sufficiently volatile and thermally stable. The Boc group can be thermally labile, which may lead to some degradation in the injector port. However, if the compound is stable enough, EI will produce a detailed fragmentation pattern. A dominant fragmentation pathway for piperidine derivatives under EI is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a stable iminium ion.[2] The presence of the exocyclic double bond may also influence the fragmentation through pathways such as retro-Diels-Alder reactions.
Diagram: Predicted EI Fragmentation Pathways
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols
To provide a practical comparison, the following are detailed experimental protocols for the analysis of this compound using LC-MS with ESI and APCI, and GC-MS with EI.
Protocol 1: LC-MS/MS with ESI and APCI
This protocol is designed for a tandem quadrupole or Q-TOF mass spectrometer.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Dilute the stock solution to a working concentration of 10 µg/mL with 50:50 methanol:water.
-
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS: Precursor ion m/z 228.16, collision energy ramp 10-30 eV.
-
-
Mass Spectrometry (APCI):
-
Ionization Mode: Positive.
-
Corona Current: 4 µA.
-
Cone Voltage: 35 V.
-
Source Temperature: 130 °C.
-
Probe Temperature: 450 °C.
-
Desolvation Gas Flow: 500 L/hr.
-
MS1 Scan Range: m/z 50-500.
-
Protocol 2: GC-MS with EI
This protocol is suitable for a standard single quadrupole or more advanced GC-MS system.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in dichloromethane.
-
(Optional) For improved volatility and peak shape, derivatize the hydroxyl group using a silylating agent like BSTFA.
-
-
Gas Chromatography:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
-
-
Mass Spectrometry (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Diagram: General Analytical Workflow
Sources
A Comparative Guide to the Synthetic Routes of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Introduction
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds. The exocyclic alkene and primary alcohol functionalities offer versatile handles for further chemical modifications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the field. This guide provides an in-depth comparison of the two primary olefination strategies for the synthesis of this compound, starting from the commercially available N-Boc-4-piperidone: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, and operational simplicity.
Synthetic Strategies: An Overview
The core transformation in the synthesis of this compound from N-Boc-4-piperidone is the formation of a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons reactions are canonical methods for achieving such olefination of ketones. Both reactions involve the nucleophilic attack of a phosphorus-stabilized carbanion on the carbonyl carbon of the piperidone. However, the nature of the phosphorus reagent and the reaction conditions lead to distinct advantages and disadvantages for each approach.
Figure 1: General overview of the two main synthetic pathways.
Route 1: The Wittig Reaction
The Wittig reaction, a Nobel Prize-winning transformation, utilizes a phosphonium ylide to convert a ketone into an alkene. For the synthesis of this compound, the required reagent is a (hydroxymethyl)triphenylphosphonium ylide. This ylide is typically generated in situ from the corresponding phosphonium salt by deprotonation with a strong base.
Mechanism and Rationale
The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and triphenylphosphine oxide (TPPO), a thermodynamically stable byproduct that drives the reaction forward. The choice of a non-stabilized ylide (bearing a hydroxymethyl group) generally favors the formation of the Z-alkene, although with sterically hindered ketones like N-Boc-4-piperidone, a mixture of E/Z isomers can sometimes be observed.
Figure 2: Simplified workflow of the Wittig reaction.
Experimental Protocol: Wittig Reaction
Step 1: Preparation of (Hydroxymethyl)triphenylphosphonium Bromide
This protocol is adapted from standard literature procedures for the preparation of phosphonium salts.
-
To a solution of triphenylphosphine (1.0 eq) in anhydrous toluene, add bromoethanol (1.1 eq).
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated white solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to afford (hydroxymethyl)triphenylphosphonium bromide.
Step 2: Wittig Olefination
-
Suspend (hydroxymethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to -78 °C and add a strong base such as n-butyllithium (n-BuLi) (1.2 eq) dropwise. The formation of the deep red ylide indicates successful deprotonation.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Route 2: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a powerful modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the often-problematic removal of triphenylphosphine oxide in the Wittig reaction.[1] For this synthesis, diethyl (hydroxymethyl)phosphonate is the required reagent.
Mechanism and Rationale
The HWE reaction begins with the deprotonation of the phosphonate ester by a base to generate a nucleophilic phosphonate carbanion. This carbanion then adds to the ketone to form a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate anion leads to the formation of the alkene. The HWE reaction with unstabilized phosphonates generally exhibits a strong preference for the formation of the (E)-alkene, which is a key difference from the Wittig reaction.[2] This stereoselectivity is attributed to the thermodynamic control of the elimination step from the intermediate.[3]
Figure 3: Simplified workflow of the HWE reaction.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Step 1: Preparation of Diethyl (hydroxymethyl)phosphonate
This protocol is based on established methods for the synthesis of hydroxymethyl phosphonates.[4]
-
In a reaction flask, combine diethyl phosphite (1.0 eq), paraformaldehyde (1.1 eq), and a catalytic amount of triethylamine.
-
Heat the mixture to 100-120 °C for 4 hours.
-
Remove the triethylamine under reduced pressure.
-
Purify the residue by distillation to obtain diethyl (hydroxymethyl)phosphonate.
Step 2: HWE Olefination
-
To a solution of diethyl (hydroxymethyl)phosphonate (1.5 eq) in anhydrous THF under an inert atmosphere, add a strong base such as sodium hydride (NaH) (1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction at reflux for 6-8 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Comparative Analysis
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Reagent Preparation | Two steps: phosphonium salt formation from triphenylphosphine and an alkyl halide, followed by in-situ ylide generation. | One step: typically via an Arbuzov reaction between a trialkyl phosphite and an alkyl halide, or reaction of a dialkyl phosphite with an aldehyde. |
| Reagent Stability | Ylides are often highly reactive and moisture-sensitive, requiring inert atmosphere and anhydrous conditions. | Phosphonate esters are generally stable, isolable compounds that can be stored. |
| Reaction Conditions | Requires strong, non-nucleophilic bases (e.g., n-BuLi, NaHMDS) and often cryogenic temperatures for ylide generation. | Can be performed with a wider range of bases (e.g., NaH, alkoxides) and often at more moderate temperatures. |
| Byproduct | Triphenylphosphine oxide (TPPO), which can be difficult to remove completely due to its polarity and crystallinity. | Water-soluble dialkyl phosphate salts, which are easily removed by aqueous workup.[5] |
| Stereoselectivity | Unstabilized ylides typically yield (Z)-alkenes. | Generally provides the thermodynamically more stable (E)-alkene.[2] |
| Reported Yields | Moderate to good, but can be variable depending on the substrate and reaction conditions. | Generally good to excellent yields. |
Conclusion
Both the Wittig and Horner-Wadsworth-Emmons reactions provide viable synthetic routes to this compound from N-Boc-4-piperidone.
The Wittig reaction is a classic and well-established method. However, the operational challenges associated with the generation and handling of the reactive ylide, coupled with the often-difficult purification to remove triphenylphosphine oxide, can be significant drawbacks, particularly for large-scale synthesis.
The Horner-Wadsworth-Emmons reaction presents a more practical and often higher-yielding alternative. The key advantages lie in the stability of the phosphonate reagent and the ease of purification due to the water-soluble nature of the phosphate byproduct.[1][5] For researchers and drug development professionals seeking a robust, scalable, and efficient synthesis of this compound, the Horner-Wadsworth-Emmons reaction is generally the recommended approach. The predictable E-stereoselectivity is also a significant advantage in many applications where a single isomer is desired.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available reagents and equipment, and the desired stereochemical outcome.
References
-
Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Coll. Vol. 7, p.165 (1990); Vol. 64, p.118 (1986). [Link]
- Google Patents. Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)
- Google Patents. Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)
-
PrepChem.com. Synthesis of b) Diethyl 4-hydroxy-3-(hydroxymethyl)butyl-phosphonate. [Link]
-
Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). (2021). [Link]
-
EduBirdie. Sample Lab Report - The Wittig Reaction. [Link]
-
Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Coll. Vol. 10, p.545 (2004); Vol. 79, p.159 (2002). [Link]
-
Ereztech. (Hydroxymethyl)phosphonic acid diethyl ester. [Link]
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A Comparative Analysis of the Anticancer Bioactivity of Novel Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate Derivatives
A Technical Guide for Drug Discovery Professionals
Introduction: The Piperidine Scaffold as a Privileged Structure in Anticancer Drug Discovery
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, marking it as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in FDA-approved drugs is a testament to its favorable pharmacokinetic and pharmacodynamic properties. In the realm of oncology, piperidine derivatives have demonstrated significant therapeutic potential by targeting a wide range of molecular mechanisms, including the inhibition of critical enzymes and the modulation of key signaling pathways that govern cancer cell proliferation and survival.[2][3]
The core structure of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate presents a versatile platform for the development of novel anticancer agents. The presence of a reactive hydroxyl group and a modifiable piperidine nitrogen allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.[4] This guide focuses on a comparative analysis of a focused library of rationally designed derivatives of this parent compound, with the aim of elucidating the structural features that contribute to enhanced cytotoxic activity.
Design and Synthesis of this compound Derivatives
To investigate the structure-activity relationship of the title compound, a series of five derivatives (designated as PD-1 to PD-5 ) were synthesized. The synthetic strategy centered on the functionalization of the terminal hydroxyl group of the parent molecule, this compound, which serves as our baseline compound (PD-1 ). The modifications were designed to probe the effects of varying steric bulk, and electronic properties on cytotoxic activity.
A plausible synthetic route, based on established chemical transformations, is outlined below. The synthesis of the parent compound, this compound (PD-1 ), can be achieved through a Wittig-type reaction from the corresponding piperidin-4-one derivative. Subsequent derivatization of the hydroxyl group can be accomplished through standard esterification or etherification reactions. For instance, acylation with various acyl chlorides or anhydrides in the presence of a base would yield the corresponding ester derivatives.
Comparative Bioactivity: In Vitro Cytotoxicity Evaluation
The cytotoxic potential of the synthesized derivatives was assessed against the human breast adenocarcinoma cell line, MCF-7, a well-established model for anticancer drug screening. The half-maximal inhibitory concentration (IC50) for each compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[5]
Table 1: Comparative in vitro cytotoxic activity of this compound derivatives against the MCF-7 cell line.
| Compound ID | R Group | IC50 (µM) |
| PD-1 | -H | 45.2 |
| PD-2 | -COCH₃ (Acetyl) | 22.8 |
| PD-3 | -COPh (Benzoyl) | 15.5 |
| PD-4 | -CO(4-ClPh) (4-Chlorobenzoyl) | 9.7 |
| PD-5 | -CO(4-MeOPh) (4-Methoxybenzoyl) | 18.3 |
Discussion of Structure-Activity Relationship (SAR)
The experimental data presented in Table 1 reveals a clear structure-activity relationship among the tested derivatives. The parent compound, PD-1 , with a free hydroxyl group, exhibited modest cytotoxicity. Esterification of the hydroxyl group, as seen in derivatives PD-2 through PD-5 , led to a significant enhancement in anticancer activity.
The introduction of an acetyl group (PD-2 ) nearly doubled the potency compared to the parent compound. A more pronounced increase in activity was observed with the incorporation of a benzoyl group (PD-3 ), suggesting that the introduction of an aromatic ring is favorable for cytotoxicity. This trend was further amplified by the substitution of the benzoyl ring. The presence of an electron-withdrawing chloro group at the para-position (PD-4 ) resulted in the most potent compound in the series, with an IC50 value of 9.7 µM. Conversely, the introduction of an electron-donating methoxy group (PD-5 ) slightly diminished the activity compared to the unsubstituted benzoyl derivative, though it remained more potent than the acetylated and parent compounds.
These findings suggest that the cytotoxic activity of this class of compounds is influenced by both the steric and electronic properties of the substituent at the terminal oxygen. The increased lipophilicity and the potential for additional binding interactions afforded by the aromatic ring likely contribute to the enhanced potency of the benzoyl derivatives. The electronic effect of the substituent on the benzoyl ring appears to play a crucial role, with electron-withdrawing groups favoring higher activity.
Mechanistic Insights: Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism.[4][6] Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[1] Several classes of piperidine-containing compounds have been reported to exert their anticancer effects by inhibiting key components of this pathway.[7]
Based on the promising cytotoxic profiles of the newly synthesized derivatives, particularly PD-4 , it is hypothesized that their mechanism of action involves the modulation of the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and the suppression of cell proliferation.
Below is a diagram illustrating the key components of the PI3K/Akt/mTOR signaling pathway and the putative point of intervention for the this compound derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and the hypothesized inhibitory action of the PD-4 derivative on Akt.
Experimental Protocols
General Synthesis of Ester Derivatives (PD-2 to PD-5)
To a solution of this compound (PD-1 ) (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C is added triethylamine (1.5 eq). The appropriate acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ester derivative.
MTT Cell Viability Assay
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in a final volume of 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds at various concentrations. A vehicle control (medium with DMSO) and a blank (medium only) are also included. The plates are incubated for 48 hours.[8]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This guide has provided a comparative analysis of the anticancer bioactivity of a novel series of this compound derivatives. The results of the in vitro cytotoxicity screening against the MCF-7 breast cancer cell line have demonstrated that functionalization of the terminal hydroxyl group can significantly enhance anticancer potency. A clear structure-activity relationship was established, with the 4-chlorobenzoyl derivative (PD-4 ) emerging as the most promising candidate for further development.
The hypothesized mechanism of action, involving the inhibition of the PI3K/Akt/mTOR signaling pathway, provides a rational basis for the observed cytotoxic effects. Future studies should focus on confirming this mechanism through Western blot analysis of key pathway proteins and exploring the in vivo efficacy of the most potent derivatives in preclinical animal models. The findings presented herein offer valuable insights for the design and development of new piperidine-based anticancer agents.
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (Source: NIH) [Link]
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Structure–activity relationship of piperidine derivatives with anticancer activity. (Source: ResearchGate) [Link]
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A Comparative Crystallographic Analysis of Piperidine-Based Scaffolds in Drug Discovery
Abstract
The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of approved therapeutics.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions are pivotal to its function. This guide provides a comparative analysis of the structural landscape of N-Boc protected piperidine derivatives, with a central focus on tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate. While a definitive crystal structure for this specific molecule is not publicly available, we can infer its structural characteristics through a detailed comparison with structurally related compounds whose crystallographic data has been resolved. This guide will delve into the synthesis, crystallization, and structural analysis of analogous piperidine and piperazine scaffolds, offering researchers a framework for understanding the nuanced conformational preferences and intermolecular interactions that govern the utility of this important pharmacophore.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a saturated heterocycle that is a prevalent feature in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for presenting functional groups in precise three-dimensional orientations. The conformational isomerism of the piperidine ring, primarily the chair and boat conformations, plays a crucial role in determining the biological activity of molecules in which it is embedded.
The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common strategy in multi-step organic synthesis. This bulky group not only prevents unwanted side reactions but also influences the conformational equilibrium of the piperidine ring, often locking it into a preferred chair conformation. Understanding the solid-state structure of such building blocks through X-ray crystallography provides invaluable insights for rational drug design and development.
This guide will explore the crystallographic characteristics of this compound by drawing comparisons with the known crystal structures of related piperidine and piperazine derivatives.
Synthesis and Crystallization Strategies
The synthesis of this compound and its analogs typically involves multi-step sequences. A general synthetic approach is outlined below.
General Synthetic Pathway
A common route to synthesize 4-substituted piperidines involves the modification of a pre-formed piperidine ring. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for the drug Vandetanib, starts from piperidin-4-ylmethanol and involves acylation, sulfonation, and substitution reactions.[2][3]
Caption: Generalized synthetic route for 4-substituted N-Boc-piperidines.
Experimental Protocol: Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step. The following is a generalized protocol for the crystallization of small organic molecules.
Materials:
-
Purified target compound
-
A selection of high-purity solvents (e.g., ethyl acetate, hexane, methanol, dichloromethane)
-
Small, clean glass vials or tubes
-
Micro-syringes or pipettes
Procedure:
-
Solvent Screening: Dissolve a small amount of the purified compound in a minimal amount of a good solvent (a solvent in which it is readily soluble).
-
Inducing Supersaturation: Slowly add a poor solvent (a solvent in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid.
-
Crystal Growth: Gently warm the solution until it becomes clear again. Seal the vial and allow it to cool slowly to room temperature. For slower crystal growth, the vial can be placed in a refrigerator or a specialized crystallization chamber.
-
Vapor Diffusion: Alternatively, dissolve the compound in a good solvent and place the vial inside a larger, sealed container with a small amount of a poor solvent. The poor solvent will slowly diffuse into the solution, gradually inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of the poor solvent and allow them to air dry.
Comparative Crystallographic Analysis
In the absence of a published crystal structure for this compound, we will compare its expected structural features with the experimentally determined crystal structure of a closely related piperazine analog, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.[4]
Workflow for X-ray Crystal Structure Determination
The process of determining a crystal structure from a single crystal is a well-established workflow.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data Comparison
The table below presents the crystallographic data for tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, which serves as our primary structural analog.[4]
| Parameter | tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate[4] |
| Formula | C₁₅H₂₈N₂O₄ |
| Formula Weight | 300.39 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.4007(2) |
| b (Å) | 16.4716(4) |
| c (Å) | 12.4876(3) |
| β (˚) | 90.948(1) |
| Volume (ų) | 1727.71(7) |
| Z | 4 |
| Temperature (K) | 173 |
Structural Insights and Discussion
The crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate reveals that the piperazine ring adopts a chair conformation.[4] This is a common low-energy conformation for six-membered saturated heterocycles. The bulky N-Boc group is situated in the equatorial position to minimize steric hindrance.
For our target molecule, this compound, we can anticipate a similar overall conformation. The piperidine ring is expected to adopt a chair conformation with the N-Boc group in the equatorial position. The 4-substituent, the 2-hydroxyethylidene group, will also likely occupy an equatorial position to reduce 1,3-diaxial interactions.
A key difference between the target molecule and the piperazine analog is the presence of a hydroxyl group and an exocyclic double bond in the former. The hydroxyl group introduces the potential for hydrogen bonding, which can significantly influence the crystal packing. In the solid state, it is highly probable that the hydroxyl group of one molecule will form a hydrogen bond with the carbonyl oxygen of the Boc group or the hydroxyl group of a neighboring molecule. These intermolecular interactions will play a defining role in the overall crystal lattice.
The exocyclic double bond in the 4-position will introduce some degree of planarity to that region of the molecule, which may slightly distort the ideal chair conformation of the piperidine ring.
Comparison with Other Piperidine Derivatives
To broaden our understanding, it is useful to consider the crystallographic data of other substituted piperidines. While full crystal structures are not always readily available in initial searches, databases like the Cambridge Structural Database (CSD) are invaluable resources for such information.[5][6][7] The CSD contains over 1.3 million crystal structures and is an essential tool for structural chemists.[7]
The general trend observed in the crystal structures of N-Boc protected piperidines is the preference for a chair conformation with bulky substituents in the equatorial position. This minimizes steric strain and leads to a more thermodynamically stable structure.
Conclusion
While the specific X-ray crystal structure of this compound is not publicly documented, a comparative analysis with structurally similar compounds provides valuable insights into its likely solid-state conformation and packing. The piperidine ring is expected to adopt a chair conformation, with the N-Boc and 4-(2-hydroxyethylidene) substituents in equatorial positions. The presence of a hydroxyl group suggests that hydrogen bonding will be a dominant intermolecular force in the crystal lattice.
This guide underscores the importance of comparative structural analysis in medicinal chemistry and drug development. By leveraging existing crystallographic data, researchers can make informed predictions about the three-dimensional structures of novel compounds, which is a critical step in understanding their structure-activity relationships. For definitive structural elucidation, the synthesis and crystallization of this compound followed by single-crystal X-ray diffraction analysis would be required.
References
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PubChem. tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. [Link]
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Semantic Scholar. Edinburgh Research Explorer Structures of Piperazine, Piperidine and Morpholine Acta Crystallographica Section B-structural Science. [Link]
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University of Manchester. CCDC 747987: Experimental Crystal Structure Determination. [Link]
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NIH. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]
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A Comparative Guide to HPLC Purity Analysis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates, rigorous purity analysis is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a key building block in the synthesis of various therapeutic agents. Its purity profile directly impacts the quality of the subsequent API. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by illustrative experimental data. We will explore the rationale behind methodological choices, compare HPLC with Ultra-Performance Liquid Chromatography (UPLC), and discuss alternative analytical techniques.
The Analytical Challenge: A Non-Chromophoric Target
A primary hurdle in the HPLC analysis of this compound is its lack of a significant ultraviolet (UV) chromophore. The molecule does not absorb strongly in the UV-Vis spectrum, rendering standard UV detection challenging for quantifying low-level impurities. This necessitates the use of universal detectors or derivatization techniques to achieve the required sensitivity and accuracy for purity and impurity profiling.
Synthesis and Potential Impurities
The most common synthetic route to this compound is through a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Understanding the synthetic pathway is crucial for identifying potential process-related impurities.
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A Comparative Guide to the Horner-Wadsworth-Emmons and Wittig Reactions for the Synthesis of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α,β-unsaturated esters is a cornerstone of modern organic chemistry, providing critical intermediates for a vast array of biologically active molecules. Among these, tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate stands as a valuable building block in pharmaceutical development. The creation of its exocyclic double bond is a pivotal step, frequently accomplished via olefination reactions. This guide provides an in-depth, objective comparison of two prominent methods for this transformation: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. We will delve into the mechanistic nuances, practical considerations, and expected outcomes of each, supported by experimental insights to inform your synthetic strategy.
Mechanistic Underpinnings: A Tale of Two Ylides
At their core, both the HWE and Wittig reactions achieve the same overall transformation: the conversion of a carbonyl group to an alkene. However, the nature of the phosphorus-stabilized carbanion—the ylide—and the subsequent reaction pathway differ significantly, leading to distinct stereochemical outcomes and practical advantages.
The Wittig reaction employs a phosphonium ylide, a neutral species with a positively charged phosphorus adjacent to a negatively charged carbon.[1] The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. Stabilized ylides, those bearing an electron-withdrawing group (like an ester) on the carbanion, are more stable and tend to produce the thermodynamically favored (E)-alkene.[2][3] Conversely, non-stabilized ylides typically yield the (Z)-alkene.[2] The reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly under lithium-salt-free conditions.[4][5]
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes a phosphonate carbanion.[6] These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[6] A key advantage of the HWE reaction is its strong propensity to form the (E)-alkene, often with high selectivity.[7][8] This is attributed to the steric factors in the transition state leading to the oxaphosphetane intermediate.[7][8]
Head-to-Head Comparison for Synthesizing this compound
For the synthesis of our target molecule, which requires the formation of an α,β-unsaturated ester, we would employ a stabilized ylide in the Wittig reaction or a corresponding phosphonate in the HWE reaction. Here's a breakdown of the key factors to consider:
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Stereoselectivity | Generally high (E)-selectivity.[7][8] | (E)-selectivity with stabilized ylides, but can be variable.[2] |
| Reactivity | Phosphonate carbanions are more nucleophilic and can react with sterically hindered ketones.[9][10] | Stabilized ylides are less reactive and may give poor yields with hindered ketones.[1][11] |
| Byproduct | Water-soluble dialkyl phosphate salt.[6][8] | Triphenylphosphine oxide (TPPO).[12] |
| Purification | Generally straightforward; byproduct is removed by aqueous extraction.[7][8] | Can be challenging; TPPO is often difficult to separate from the desired product by chromatography.[12][13] |
| Reaction Conditions | Typically uses bases like NaH, alkoxides, or DBU in solvents like THF or DME.[8][14] | Requires a strong base (e.g., n-BuLi, NaH, t-BuOK) to form the ylide in situ.[15] |
| Reagent Preparation | Phosphonates are often prepared via the Michaelis-Arbuzov reaction.[8] | Phosphonium salts are prepared from triphenylphosphine and an alkyl halide.[1] |
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis of this compound using both the HWE and Wittig reactions.
Horner-Wadsworth-Emmons (HWE) Protocol
This protocol is favored for its high (E)-selectivity and simplified purification. The choice of a phosphonate with electron-withdrawing groups ensures the formation of a stabilized carbanion, driving the reaction towards the desired product.
Methodology:
-
Phosphonate Deprotonation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.[9] Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired (E)-tert-butyl 4-(2-ethoxycarbonylethylidene)piperidine-1-carboxylate. Subsequent hydrolysis of the ester will yield the target molecule.
Wittig Protocol
While potentially less stereoselective and more challenging to purify, the Wittig reaction remains a viable option. The use of a stabilized ylide is crucial for favoring the (E)-isomer.
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A Comparative Guide to Enantiomeric Excess Determination of Chiral Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate Analogues
Introduction: The Criticality of Chirality in Piperidine Scaffolds
The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Analogues of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate, which possess a chiral center at the hydroxyl-bearing carbon, are valuable intermediates in the synthesis of complex pharmaceuticals.[3][4] In drug development, the three-dimensional arrangement of a molecule is paramount; enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. Therefore, the precise determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a non-negotiable step in synthesis and quality control.[5][6]
This guide provides an in-depth comparison of the three primary analytical techniques for determining the enantiomeric excess of these chiral alcohol analogues: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical framework for method selection tailored to researchers, scientists, and drug development professionals.
Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC is arguably the most widely adopted method for ee determination due to its broad applicability and high accuracy.[7][8] The technique relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.
Principle of Separation: Diastereomeric Interactions on the CSP
The core of the separation lies within the HPLC column, which is packed with a chiral stationary phase. For chiral alcohols like our target analogues, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are exceptionally effective. The mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different association constants, driven by a combination of intermolecular forces such as hydrogen bonding (with the analyte's hydroxyl group), dipole-dipole interactions, and steric hindrance. The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer, resulting in separation.
Detailed Experimental Protocol: Chiral HPLC
-
Column Selection:
-
Start with a polysaccharide-based column, such as a Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based). These are robust columns known for their broad enantioselectivity for a variety of compounds, including chiral alcohols.
-
-
Sample Preparation:
-
Dissolve the analyte in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to prevent column blockage.
-
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase for normal-phase chromatography, such as a mixture of Hexane and Isopropanol (IPA) (e.g., 90:10 v/v).
-
The alcohol modifier (IPA) is crucial as it competes with the analyte for hydrogen bonding sites on the CSP. Adjusting its concentration is the primary way to optimize resolution and retention time. A lower IPA percentage generally increases retention and can improve resolution, but also broadens peaks.
-
Run the analysis at a flow rate of 1.0 mL/min and monitor the eluent using a UV detector at a suitable wavelength (e.g., 210 nm, where the carbamate group absorbs).
-
-
Data Analysis and ee Calculation:
-
Identify the two peaks corresponding to the enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) with the following formula:
-
% ee = |(A1 - A2) / (A1 + A2)| * 100
-
-
Data Presentation: Expected HPLC Performance
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Peak Area (A) | 150,000 | 1,350,000 |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Calculated ee | \multicolumn{2}{ | c |
Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes
Chiral GC offers exceptional resolving power and sensitivity, often exceeding that of HPLC.[9] However, its application is restricted to analytes that are both thermally stable and sufficiently volatile to be transported through the column in the gas phase.[7]
The Volatility Hurdle: The Imperative of Derivatization
This compound, with a molecular weight of 227.30 g/mol and a polar hydroxyl group, is not directly suitable for GC analysis.[10] At the high temperatures required for volatilization, it would likely decompose. Therefore, a chemical derivatization step is mandatory to mask the polar -OH group and increase volatility.[9] A common and effective strategy is silylation, which converts the alcohol into a silyl ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Analyte [label="Chiral Alcohol Analogue"]; Reagent [label="Derivatizing Agent (e.g., BSTFA)"]; Reaction [label="Derivatization Reaction\n(e.g., Silylation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Volatile [label="Volatile Diastereomeric Derivative"]; GC [label="Inject into GC with Chiral Column"]; Separation [label="Separation in Chiral Stationary Phase"]; Detection [label="Detection (FID/MS)"]; Chromatogram [label="Chromatogram with Separated Peaks", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculation [label="Calculate ee from Peak Areas"];
Analyte -> Reaction; Reagent -> Reaction; Reaction -> Volatile; Volatile -> GC; GC -> Separation; Separation -> Detection; Detection -> Chromatogram; Chromatogram -> Calculation; }
Workflow for Chiral GC Analysis
Detailed Experimental Protocol: Chiral GC
-
Derivatization (Silylation):
-
In a vial, dissolve ~1 mg of the analyte in 200 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Seal the vial and heat at 60°C for 30 minutes to ensure complete reaction.
-
Cool to room temperature before injection.
-
-
GC System Configuration:
-
Column: Use a cyclodextrin-based chiral capillary column, such as an Rt-βDEXsm.[9] These are well-suited for separating a wide range of chiral compounds.[11]
-
Carrier Gas: Use Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector: Use a split/splitless injector at a temperature of 250°C.
-
Detector: A Flame Ionization Detector (FID) is standard for quantification, while a Mass Spectrometer (MS) can provide structural confirmation. Set detector temperature to 280°C.
-
-
Temperature Program:
-
Start with an initial oven temperature of 100°C and hold for 2 minutes.
-
Ramp the temperature at a rate of 5°C/min to 220°C.
-
Hold at 220°C for 5 minutes. This programmed increase in temperature is crucial for eluting the derivatized analyte while achieving optimal separation.
-
-
Data Analysis:
-
Calculate the enantiomeric excess from the integrated peak areas in the chromatogram, using the same formula as for HPLC.
-
NMR Spectroscopy: A Mechanistic and Quantitative Tool
NMR spectroscopy offers a distinct advantage as it provides structural information alongside quantitative ee data.[12] Since enantiomers are spectroscopically identical in an achiral environment, a chiral auxiliary must be used to induce a chemical shift difference (Δδ) between them.[13][14]
Principle 1: Chiral Derivatizing Agents (CDAs)
A CDA is an enantiomerically pure reagent that reacts covalently with the analyte to form a pair of diastereomers.[15] Diastereomers have different physical properties and are, therefore, distinguishable by NMR, exhibiting separate signals for at least one nucleus. For chiral alcohols, a common CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[16] The reaction forms Mosher's esters.
Key Consideration: The derivatization reaction must proceed to 100% completion. If not, kinetic resolution can occur, leading to an inaccurate ee measurement.
Principle 2: Chiral Solvating Agents (CSAs)
A CSA is an enantiomerically pure compound that forms weak, transient, non-covalent diastereomeric complexes with the analyte.[16][17] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers. This method is non-destructive, as the analyte can be recovered simply by removing the solvent and CSA.
Detailed Experimental Protocols: NMR Spectroscopy
A. Chiral Derivatizing Agent (CDA) Method:
-
Reaction: React the chiral alcohol analogue (~5-10 mg) with a slight excess (1.2 equivalents) of (R)-MTPA chloride in the presence of a base (e.g., pyridine) in an NMR-compatible solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. The -CF₃ group of the MTPA moiety is an excellent probe for ¹⁹F NMR, often providing clean, well-separated singlets with no background interference.[5]
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals (I1 and I2). The ee is calculated as:
-
% ee = |(I1 - I2) / (I1 + I2)| * 100
-
B. Chiral Solvating Agent (CSA) Method:
-
Sample Preparation: Dissolve the chiral alcohol analogue (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) directly in an NMR tube.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of the analyte alone.
-
Add CSA: Add a molar equivalent of a suitable CSA (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire Final Spectrum: Re-acquire the spectrum and look for splitting of a proton signal (ideally the proton on the chiral carbon) into two distinct signals.
-
Data Analysis: Calculate the ee based on the integration of the now-separated signals.
Head-to-Head Comparison and Method Selection
The choice of the optimal analytical technique depends on a logical evaluation of the compound's properties, the available instrumentation, and the specific analytical goals.[7]
Comparative Data Summary
| Feature | Chiral HPLC | Chiral GC (with Derivatization) | NMR Spectroscopy (CDA/CSA) |
| Principle | Physical separation on a CSP | Physical separation on a CSP | Formation of diastereomers/complexes |
| Sample Prep | Simple dissolution & filtration | Covalent derivatization required | Covalent derivatization or simple addition |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Lower (mg/mL) |
| Accuracy | Excellent | Excellent | Very Good (potential for error in derivatization) |
| Throughput | Moderate to High | Moderate (derivatization adds time) | Low to Moderate |
| Destructive? | No (can be collected) | Yes | No (CSA) / Yes (CDA) |
| Cost/Run | Moderate | Low | High (instrument time) |
| Method Dev. | Can be time-consuming | Can be complex (derivatization) | Often faster for initial screen |
Logical Framework for Method Selection
This decision tree helps guide the selection process for the most appropriate technique.
start [label="Start: Chiral Piperidine Alcohol Analogue", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is high throughput or routine QC the primary goal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="Chiral HPLC is the preferred method.\n(Robust, reliable, high accuracy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is the highest possible resolution/\nsensitivity required?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; gc [label="Consider Chiral GC.\n(Requires method development for derivatization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q3 [label="Is the sample amount very limited or precious?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; nmr_csa [label="NMR with Chiral Solvating Agent (CSA).\n(Non-destructive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr_cda [label="NMR with Chiral Derivatizing Agent (CDA).\n(Provides structural proof)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> hplc [label="Yes"]; q1 -> q2 [label="No"]; q2 -> gc [label="Yes"]; q2 -> q3 [label="No"]; q3 -> nmr_csa [label="Yes"]; q3 -> nmr_cda [label="No, but structural\nconfirmation needed"]; }
Decision tree for selecting an ee determination method.
Conclusion
For the routine, accurate, and reliable determination of the enantiomeric excess of this compound analogues, Chiral HPLC stands out as the gold standard method. Its direct application without the need for derivatization makes it robust and efficient for quality control and process monitoring.
Chiral GC serves as a powerful alternative when higher resolution or sensitivity is paramount, provided one is willing to invest in developing a consistent derivatization protocol. Finally, NMR Spectroscopy , particularly with non-destructive Chiral Solvating Agents, is an invaluable tool for initial screening, for instances where the sample is precious, or when simultaneous structural confirmation is required. By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the chiral integrity of these vital pharmaceutical building blocks.
References
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ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Available from: [Link]
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ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available from: [Link]
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Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Available from: [Link]
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ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available from: [Link]
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ResearchGate. Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Available from: [Link]
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PolyU Institutional Research Archive. Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Available from: [Link]
- Advanced Spectroscopy For Enantiomeric Excess Determin
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PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Available from: [Link]
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]
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ResearchGate. NMR determination of enantiomeric excess. Available from: [Link]
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]
- Catalytic Enantioselective Synthesis of Chiral 4-Hydroxy 4′-Substituted Pyrazolones by Vinylogous Aldol. (Source URL not available)
-
PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Available from: [Link]
-
RSC Publishing. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Available from: [Link]
-
ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]
-
RSC Publishing. Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Available from: [Link]
-
MDPI. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Available from: [Link]
- A Guide to the Analysis of Chiral Compounds by GC. (Source URL not available)
-
RSC Publishing. Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Available from: [Link]
-
MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available from: [Link]
-
NIH. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available from: [Link]
- Electronic Supplementary Material (ESI) for ChemComm. (Source URL not available)
-
ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical reagents from acquisition to disposal is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate (CAS No. 198892-80-7), a common intermediate in organic synthesis. The procedures outlined here are grounded in established safety principles to ensure the protection of personnel and compliance with regulatory standards.
Hazard Identification: The Foundation of Safe Disposal
Understanding a chemical's intrinsic hazards is the first and most crucial step in determining the correct disposal pathway. The "why" behind stringent disposal protocols is rooted in the potential risks of the substance. While a specific Safety Data Sheet (SDS) for this exact compound may vary between suppliers, data from closely related piperidine derivatives consistently highlight several key hazards.
GHS Hazard classifications for analogous compounds suggest that this compound should be handled as a substance that can cause significant irritation and may be harmful if ingested.[1][2][3][4] The primary risks associated with this compound drive the requirement for specific personal protective equipment and dictate its classification as a regulated chemical waste stream.
| Hazard Class | GHS Category | Hazard Statement | Rationale & Implication for Disposal |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion is a potential route of exposure. Waste must be securely contained to prevent accidental ingestion or environmental contamination.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct skin contact can cause irritation. This necessitates the use of appropriate gloves during handling and disposal and classifies contaminated PPE as hazardous waste.[1][3] |
| Serious Eye Damage/Irritation | Category 2A/2 | H319: Causes serious eye irritation | The compound poses a significant risk to the eyes, making chemical splash goggles mandatory. Any spill cleanup requires careful execution to avoid aerosolization.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. Waste should be handled in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[1][3][4] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any process that generates waste, the principle of "As Low As Reasonably Achievable" (ALARA) exposure must be applied. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All transfers of the solid compound or its solutions should be performed inside a certified chemical fume hood. This is the primary defense against respiratory exposure.[1]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 or EU EN166 standards. A face shield should be used if there is a significant splash risk.[1]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[5] Contaminated gloves must be disposed of as hazardous waste.
-
Protective Clothing: A standard laboratory coat is required. For larger quantities or significant spill risk, a chemically resistant apron or suit may be necessary.[5]
Waste Segregation and Containerization Protocol
Proper segregation prevents dangerous chemical reactions and ensures the waste can be accepted by a licensed disposal facility.
Step-by-Step Containerization:
-
Select the Correct Waste Container: Use a dedicated container designated for "Solid, Non-Halogenated Organic Waste." The container must be made of a material compatible with the chemical (e.g., HDPE) and have a secure, vapor-tight lid.
-
Label the Container: The moment the first drop of waste enters the container, it must be labeled.[6] The label must, at a minimum, include:
-
Accumulate Waste: Keep the waste container closed at all times except when adding waste.[7] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[7]
-
Manage Contaminated Materials: Any materials grossly contaminated with this compound, such as weigh boats, paper towels from a minor spill, or contaminated PPE, must also be placed in the designated hazardous waste container.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.
-
Control and Contain: For small, manageable spills, prevent the powder or liquid from spreading. Do not let the chemical enter drains.[5]
-
Cleanup:
-
Ensure you are wearing the appropriate PPE described in Section 2.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Avoid raising dust.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Use spark-proof tools if the compound is dissolved in a flammable solvent.[5]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials in the hazardous waste container.
-
The Disposal Pathway: Decision and Execution
The final disposal of chemical waste is a regulated process that must be managed by professionals. Your role as a researcher is to ensure the waste is correctly characterized, containerized, and handed off to the proper authorities. The following workflow illustrates the decision-making process.
Detailed Disposal Protocol:
-
Waste Characterization: Based on its GHS hazards, this compound is classified as hazardous waste. It does not typically fall under a specific P- or U-list code from the Resource Conservation and Recovery Act (RCRA), but it would be classified based on its characteristics (irritant, toxic).
-
Contact Your EHS Office: This is the most critical operational step. Your institution's Environmental Health & Safety (EHS) department is the final authority on disposal procedures. They will provide guidance specific to your location and local regulations and will manage the final pickup and disposal.
-
Approved Disposal Method: The most common and environmentally sound method for this type of organic compound is controlled incineration at a licensed hazardous waste facility.[5] This process uses high temperatures to completely destroy the chemical, breaking it down into less harmful components, which are then treated by flue gas scrubbing systems.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[5][8]
-
Empty Container Decontamination: Once the container is empty, it must still be managed properly. The standard procedure is a "triple rinse."[5]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste in a designated "Liquid, Non-Halogenated Organic Waste" container.
-
After triple-rinsing, the container can often be managed as non-hazardous waste (e.g., recycling), but confirm this procedure with your EHS office. Some regulations may require the container to be punctured to prevent reuse.[5]
-
By adhering to this structured approach—understanding the hazards, using correct PPE, properly containerizing waste, and involving your EHS department—you ensure that the entire lifecycle of this compound is managed safely, responsibly, and in full compliance with regulations.
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PubChem. tert-Butyl 4-iodopiperidine-1-carboxylate (C10H18INO2) GHS Classification. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate (C12H21NO3) Hazards Identification. National Center for Biotechnology Information. [Link]
-
Molekula. TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE Product Information. [Link]
-
PubChem. tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate (C12H24N2O3) Computed Properties. National Center for Biotechnology Information. [Link]
-
PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (C11H21NO3) Hazards Identification. National Center for Biotechnology Information. [Link]
-
PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate (C10H19NO3) Hazards Identification. National Center for Biotechnology Information. [Link]
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A Researcher's Guide to the Safe Handling of Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
An In-Depth Technical Guide for Laboratory Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers who handle these materials. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate. As a Senior Application Scientist, the goal is to instill a deep understanding of not just what to do, but why these measures are critical for a safe and productive research environment.
Hazard Assessment and the Hierarchy of Controls
Before any laboratory work commences, a thorough hazard assessment is paramount.[3][4] For this compound, the primary anticipated hazards, based on analogous compounds, include:
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Eye Irritation: Poses a risk of serious eye irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]
-
Harmful if Swallowed: Oral ingestion may be harmful.[2]
To mitigate these risks, we employ the "Hierarchy of Controls," a systematic approach to minimizing exposure.
Caption: Hierarchy of Controls applied to handling research chemicals.
Engineering Controls are the first line of defense. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5] This minimizes the risk of inhalation exposure.[3]
Administrative Controls involve establishing safe work practices.[6] Develop a Standard Operating Procedure (SOP) specific to your experiment that details the steps for safe handling, storage, and disposal.[6] Ensure all personnel are trained on these procedures.[7][8]
Personal Protective Equipment (PPE) is the final, but crucial, barrier between you and the chemical.[3]
Personal Protective Equipment (PPE): Your Last Line of Defense
The appropriate selection and use of PPE is non-negotiable. Below is a detailed breakdown of the required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves. Check for tears or holes before each use. | Provides a barrier against skin contact.[9][10][11] |
| Eye Protection | Chemical safety goggles with side shields. A face shield may be necessary for splash hazards. | Protects against splashes and aerosols that can cause serious eye irritation.[9][10] |
| Body Protection | A long-sleeved laboratory coat. | Prevents contamination of personal clothing and skin.[3][7] |
| Respiratory Protection | A NIOSH-approved respirator may be required if working outside of a fume hood or if there is a risk of generating aerosols. | Protects against inhalation of potentially irritating dust or aerosols.[1][5] |
Step-by-Step Handling and Emergency Protocols
Adherence to a strict protocol minimizes the risk of exposure and ensures a controlled experimental environment.
Preparation and Handling:
-
Consult the SDS: Always review the SDS for the most up-to-date safety information.[3][7] In the absence of a specific SDS, consult the SDS of a close structural analog.
-
Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Work in a Fume Hood: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation risk.[5]
-
Use Appropriate Tools: Utilize spatulas, tongs, or other appropriate tools to avoid direct contact with the chemical.[3]
-
Labeling: Ensure all containers are clearly and accurately labeled.[3][7]
Emergency Procedures:
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area. Use an appropriate spill kit to absorb the material, and dispose of it as hazardous waste.[5] |
digraph "Emergency_Response_Flowchart" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];start [label="Chemical Exposure Incident", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; exposure_type [label="Identify Exposure Type", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; skin_contact [label="Skin Contact", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; eye_contact [label="Eye Contact", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhalation [label="Inhalation", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ingestion [label="Ingestion", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash_skin [label="Wash with soap and water for 15 min.\nRemove contaminated clothing.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; flush_eyes [label="Flush eyes with water for 15 min.\nSeek immediate medical attention.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; fresh_air [label="Move to fresh air.\nIf breathing is difficult, give oxygen.\nSeek medical attention.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; rinse_mouth [label="Rinse mouth with water.\nDo NOT induce vomiting.\nSeek immediate medical attention.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Incident Reported and Documented", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> exposure_type; exposure_type -> skin_contact [label="Skin"]; exposure_type -> eye_contact [label="Eye"]; exposure_type -> inhalation [label="Inhalation"]; exposure_type -> ingestion [label="Ingestion"]; skin_contact -> wash_skin; eye_contact -> flush_eyes; inhalation -> fresh_air; ingestion -> rinse_mouth; wash_skin -> end; flush_eyes -> end; fresh_air -> end; rinse_mouth -> end; }
Caption: Emergency response flowchart for chemical exposure.
Storage and Disposal: A Commitment to Safety and Environmental Responsibility
Proper storage and disposal are critical to a safe laboratory environment and environmental stewardship.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][12]
-
Ensure the storage area is secure and accessible only to authorized personnel.[3]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1][3]
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
Contaminated PPE should also be disposed of as hazardous waste.
By integrating these safety protocols into your daily laboratory workflow, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.
References
-
What are the safety precautions for using research chemicals and what are the potential risks associated with their use? - Quora. (2024, April 14). Retrieved from [Link]
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Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved from [Link]
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PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Safety Data Sheet: Piperidine - Carl ROTH. (n.d.). Retrieved from [Link]
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Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (n.d.). Retrieved from [Link]
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PIPERIDINE - SAFETY DATA SHEET - Penta chemicals. (2024, May 7). Retrieved from [Link]
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Chemical Safety in Research and Teaching | New Mexico State University. (n.d.). Retrieved from [Link]
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Laboratory Safety and Chemical Hygiene Plan. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
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MSDS of tert-butyl cis-4-hydroxy-2-methylpiperidine-1-carboxylate. (n.d.). Capot Chemical Co., Ltd. Retrieved from [Link]
-
Chemical Safety for Laboratory Employees - Rosalind Franklin University. (n.d.). Retrieved from [Link]
-
Safety Data Sheet. (n.d.). AAPPTec, LLC. Retrieved from [Link]
-
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem. (n.d.). Retrieved from [Link]
Sources
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- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Chemical Safety for Laboratory Employees - Rosalind Franklin University [rosalindfranklin.edu]
- 7. quora.com [quora.com]
- 8. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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- 10. carlroth.com [carlroth.com]
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- 12. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
